molecular formula C11H16N4O4 B015845 N-Acetylcarnosine CAS No. 56353-15-2

N-Acetylcarnosine

Cat. No.: B015845
CAS No.: 56353-15-2
M. Wt: 268.27 g/mol
InChI Key: BKAYIFDRRZZKNF-VIFPVBQESA-N
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Description

N-Acetyl-L-carnosine (NAC) is a dipeptide molecule of significant interest in biochemical and pharmacological research. It is recognized for its multimodal mechanism of action, functioning as a natural antioxidant and chelator of divalent metal ions. A key area of investigation is its role as a prodrug of L-carnosine; the acetyl group enhances its stability against degradation by carnosinase enzymes, thereby facilitating improved delivery and bioavailability in experimental models. In ophthalmic research, NAC has been studied for its potential to mitigate oxidative stress in the lens, a key factor in age-related cataract formation. Its proposed mechanisms include scavenging reactive oxygen species, opposing glycation processes, and acting as a universal antioxidant to protect lens proteins from aggregation. Research indicates that topical application can lead to the release of L-carnosine in the aqueous humor, making it a compound of interest for exploring non-surgical interventions for cataracts. Beyond ophthalmology, NAC is a valuable tool for studying age-related cellular senescence, metabolic disorders, and neurodegenerative conditions. Its research applications are rooted in its ability to alleviate oxidative stress, inhibit aberrant protein aggregation, and modulate cellular energy metabolism. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid
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InChI

InChI=1S/C11H16N4O4/c1-7(16)13-3-2-10(17)15-9(11(18)19)4-8-5-12-6-14-8/h5-6,9H,2-4H2,1H3,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAYIFDRRZZKNF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O
Source PubChem
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Isomeric SMILES

CC(=O)NCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O
Source PubChem
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Molecular Formula

C11H16N4O4
Source PubChem
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DSSTOX Substance ID

DTXSID30204897
Record name N-Acetylcarnosine
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Molecular Weight

268.27 g/mol
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CAS No.

56353-15-2
Record name N-Acetyl-L-carnosine
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Record name N-Acetylcarnosine
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Record name N-Acetylcarnosine
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Record name N-(N-acetyl-β-alanyl)-L-histidine
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Record name N-ACETYLCARNOSINE
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Foundational & Exploratory

N-Acetylcarnosine (NAC) in Cataract Prevention: A Technical Guide to the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cataract, the opacification of the crystalline lens, remains the leading cause of blindness worldwide, with age-related cataracts being the most prevalent form. The pathogenesis of cataracts is multifactorial, with oxidative stress and the non-enzymatic glycation of lens proteins playing pivotal roles. N-Acetylcarnosine (NAC), a naturally occurring dipeptide, has emerged as a promising therapeutic agent for the non-surgical prevention and potential reversal of cataracts. This technical guide provides an in-depth exploration of the core mechanisms of action of NAC in cataract prevention, supported by quantitative data from clinical studies and detailed experimental protocols. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of anti-cataract therapies.

Introduction: The Challenge of Cataractogenesis

The lens of the eye is a unique, avascular tissue primarily composed of highly organized crystallin proteins. Its transparency is essential for focusing light onto the retina. With age and exposure to various stressors, the delicate balance maintaining lens homeostasis can be disrupted, leading to the aggregation and cross-linking of crystallins, resulting in light scattering and the formation of cataracts.[1] Two major interconnected pathways contribute to this process:

  • Oxidative Stress: The lens is constantly exposed to oxidative insults from ultraviolet (UV) radiation and endogenous metabolic processes, leading to the generation of reactive oxygen species (ROS).[1] ROS can damage lens proteins, lipids, and DNA, contributing to cellular dysfunction and protein aggregation.[1]

  • Glycation: In a process known as the Maillard reaction, reducing sugars can non-enzymatically react with the amino groups of proteins, leading to the formation of advanced glycation end products (AGEs).[2] AGEs can cause protein cross-linking, aggregation, and increased susceptibility to oxidative damage, all of which contribute to lens opacification.[2]

This compound has been investigated as a therapeutic intervention that targets these core pathological processes.

This compound: A Prodrug Approach to Lens Protection

This compound is the N-acetylated form of the dipeptide L-carnosine (β-alanyl-L-histidine). While L-carnosine possesses potent antioxidant and anti-glycation properties, it is readily degraded by the enzyme carnosinase present in the blood and other tissues.[3] Furthermore, L-carnosine itself has poor corneal penetration.[4]

N-acetylation protects the molecule from enzymatic degradation and enhances its lipophilicity, allowing it to effectively penetrate the cornea and reach the aqueous humor.[4][5] Within the aqueous humor, NAC is gradually deacetylated by ocular enzymes to release L-carnosine, the active therapeutic agent, directly to the lens.[4][6] This prodrug strategy ensures a sustained delivery of L-carnosine to the target tissue.

NAC_Prodrug_Mechanism NAC_eyedrop This compound (NAC) Eye Drops Cornea Cornea NAC_eyedrop->Cornea Topical Administration AqueousHumor Aqueous Humor Cornea->AqueousHumor Penetration Deacetylation Deacetylation (Ocular Enzymes) AqueousHumor->Deacetylation Lens Lens Therapeutic_Effects Therapeutic Effects: - Antioxidant - Anti-glycation - Chaperone-like Lens->Therapeutic_Effects L_Carnosine L-Carnosine (Active Form) Deacetylation->L_Carnosine Release L_Carnosine->Lens

Core Mechanisms of Action

The therapeutic effects of this compound in cataract prevention are attributed to the multifaceted actions of its active metabolite, L-carnosine. These mechanisms collectively work to preserve the structure and function of lens crystallins.

Antioxidant Activity

L-carnosine is a potent antioxidant that can neutralize a variety of reactive oxygen species, including hydroxyl radicals and singlet oxygen.[7] Its antioxidant properties are crucial in protecting the lens from oxidative damage through several mechanisms:

  • Direct ROS Scavenging: The imidazole (B134444) ring of the histidine residue in L-carnosine is a key functional group responsible for its ROS scavenging activity.[8]

  • Inhibition of Lipid Peroxidation: Oxidative stress can lead to the peroxidation of lipids in the lens fiber cell membranes, disrupting their integrity and contributing to opacification.[9] L-carnosine has been shown to inhibit lipid peroxidation, thereby protecting membrane structure and function.[8][10]

  • Chelation of Metal Ions: Transition metals like copper and iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. L-carnosine can chelate these metal ions, preventing them from participating in redox cycling and ROS generation.[11]

Antioxidant_Mechanism cluster_stress Oxidative Stressors UV_Radiation UV Radiation ROS Reactive Oxygen Species (ROS) UV_Radiation->ROS Metabolic_Processes Metabolic Processes Metabolic_Processes->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Cataract Cataract Formation Lipid_Peroxidation->Cataract Protein_Oxidation->Cataract DNA_Damage->Cataract L_Carnosine L-Carnosine L_Carnosine->ROS Scavenges L_Carnosine->Lipid_Peroxidation Inhibits Metal_Ions Metal Ions (Fe²⁺, Cu²⁺) L_Carnosine->Metal_Ions Chelates Metal_Ions->ROS Catalyzes (Fenton Reaction)

Anti-Glycation Activity

The accumulation of advanced glycation end products (AGEs) is a hallmark of cataract development.[2] L-carnosine effectively counteracts this process through multiple actions:

  • Inhibition of Protein-Sugar Cross-linking: L-carnosine can react with the carbonyl groups on sugars, preventing them from reacting with and cross-linking lens crystallins.[8] This is often referred to as a "sacrificial" mechanism.

  • Transglycation: L-carnosine can react with already glycated proteins, a process termed "transglycation," potentially reversing the early stages of glycation and preventing the formation of irreversible AGEs.[8][12]

  • Protection against Aldehyde-Induced Damage: L-carnosine can scavenge cytotoxic aldehydes, such as malondialdehyde (MDA), which are products of lipid peroxidation and can also contribute to protein cross-linking.[8]

AntiGlycation_Mechanism Reducing_Sugars Reducing Sugars (e.g., Glucose) Schiff_Base Schiff Base Formation Reducing_Sugars->Schiff_Base Lens_Proteins Lens Crystallins Lens_Proteins->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product AGEs Advanced Glycation End Products (AGEs) Amadori_Product->AGEs Protein_Crosslinking Protein Cross-linking & Aggregation AGEs->Protein_Crosslinking Cataract Cataract Formation Protein_Crosslinking->Cataract L_Carnosine L-Carnosine L_Carnosine->Schiff_Base Inhibits L_Carnosine->Amadori_Product Transglycation

Chaperone-Like Activity

α-Crystallin, a major protein in the lens, acts as a molecular chaperone, binding to unfolded or partially denatured proteins to prevent their aggregation and maintain lens transparency.[6] With age and under stress, the chaperone capacity of α-crystallin can become overwhelmed. L-carnosine has demonstrated chaperone-like activity:

  • Disaggregation of Glycated Proteins: Studies have shown that L-carnosine can disaggregate glycated α-crystallin in vitro, suggesting it may help to reverse protein aggregation.[13]

  • Enhancement of α-Crystallin Chaperone Activity: It has been proposed that L-carnosine and its derivatives can act as enhancers of α-crystallin's chaperone function, helping to protect it from modifications that would otherwise compromise its activity.[6][14]

Chaperone_Mechanism Native_Crystallin Native Crystallin Unfolded_Crystallin Unfolded/Misfolded Crystallin Native_Crystallin->Unfolded_Crystallin Denaturation Stressors Stressors (Oxidative, Glycative) Stressors->Native_Crystallin Aggregation Protein Aggregation Unfolded_Crystallin->Aggregation Cataract Cataract Formation Aggregation->Cataract Alpha_Crystallin α-Crystallin (Molecular Chaperone) Alpha_Crystallin->Unfolded_Crystallin Binds & Prevents Aggregation L_Carnosine L-Carnosine L_Carnosine->Aggregation Disaggregates L_Carnosine->Alpha_Crystallin Enhances Activity

Quantitative Data from Clinical Studies

Several clinical trials, primarily conducted by Babizhayev and colleagues, have investigated the efficacy of 1% this compound eye drops in patients with age-related cataracts. The results of these studies provide quantitative evidence for the clinical benefits of NAC.

Table 1: Summary of Efficacy of 1% this compound Eye Drops in Cataract Patients

ParameterDuration of TreatmentImprovement in NAC-Treated GroupReference
Best Corrected Visual Acuity (BCVA) 6 months90.0% of eyes showed a 7-100% improvement.[15][16]
24 monthsSustained improvement compared to baseline.[15][16]
Glare Sensitivity 6 months88.9% of eyes showed a 27-100% improvement.[15][16]
9 monthsMost patients' glare scores improved or returned to normal.
Lens Transmissivity (Image Analysis) 6 months41.5% of eyes showed significant improvement.[15][16]

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to investigating the mechanism of action of this compound. These protocols are based on published literature and serve as a guide for in vitro and ex vivo studies.

In Vitro Antioxidant Activity Assays

Antioxidant_Assay_Workflow cluster_assays Antioxidant Assays Prepare_Solutions Prepare NAC/L-Carnosine and Control Solutions DPPH_Assay DPPH Radical Scavenging Assay Prepare_Solutions->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Prepare_Solutions->ABTS_Assay TBARS_Assay Lipid Peroxidation (TBARS) Assay Prepare_Solutions->TBARS_Assay Spectrophotometry Spectrophotometric Measurement DPPH_Assay->Spectrophotometry ABTS_Assay->Spectrophotometry TBARS_Assay->Spectrophotometry Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Values Spectrophotometry->Data_Analysis

5.1.1. DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents:

    • This compound and L-carnosine solutions of varying concentrations.

    • 0.1 mM DPPH in methanol.

    • Ascorbic acid or Trolox as a positive control.

    • Methanol as a blank.

  • Procedure:

    • Add 100 µL of NAC or L-carnosine solution to a 96-well plate.

    • Add 100 µL of DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity.

5.1.2. ABTS Radical Cation Decolorization Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), leading to a decrease in absorbance.

  • Reagents:

    • 7 mM ABTS solution.

    • 2.45 mM potassium persulfate solution.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • NAC, L-carnosine, and positive control solutions.

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the sample or standard to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition.

5.1.3. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

  • Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.

  • Reagents:

    • Lens homogenate or liposome (B1194612) suspension.

    • FeSO₄/ascorbate solution to induce lipid peroxidation.

    • NAC or L-carnosine solutions.

    • TBA reagent (0.375% w/v TBA, 15% w/v trichloroacetic acid in 0.25 M HCl).

  • Procedure:

    • Incubate the lens homogenate or liposomes with the FeSO₄/ascorbate solution in the presence or absence of NAC/L-carnosine at 37°C for 1 hour.

    • Stop the reaction by adding the TBA reagent.

    • Heat the mixture at 95°C for 15 minutes.

    • Cool the samples and centrifuge to pellet the precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Quantify MDA concentration using a standard curve of 1,1,3,3-tetramethoxypropane.

In Vitro Anti-Glycation and Protein Cross-linking Assays

AntiGlycation_Assay_Workflow cluster_analysis Analysis of Glycation & Cross-linking Prepare_Proteins Prepare Lens Crystallin and Glycating Agent Incubation Incubate with/without NAC/L-Carnosine Prepare_Proteins->Incubation Fluorescence AGE Fluorescence Measurement Incubation->Fluorescence SDS_PAGE SDS-PAGE for Cross-linking Incubation->SDS_PAGE Western_Blot Western Blot for Specific AGEs Incubation->Western_Blot Data_Quantification Data Quantification Fluorescence->Data_Quantification SDS_PAGE->Data_Quantification Western_Blot->Data_Quantification

5.2.1. Measurement of Advanced Glycation End Product (AGE) Formation

  • Principle: The formation of fluorescent AGEs can be monitored using spectrofluorometry.

  • Reagents:

    • Bovine or human lens crystallin solution (e.g., 1 mg/mL).

    • Glycating agent (e.g., 50 mM glucose or 1 mM methylglyoxal).

    • NAC or L-carnosine solutions.

    • Phosphate buffer, pH 7.4.

  • Procedure:

    • Incubate the crystallin solution with the glycating agent in the presence or absence of NAC/L-carnosine in a sterile environment at 37°C for several days to weeks.

    • At various time points, take aliquots of the reaction mixture.

    • Measure the fluorescence intensity at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

    • A decrease in fluorescence in the presence of NAC/L-carnosine indicates inhibition of AGE formation.

5.2.2. SDS-PAGE Analysis of Protein Cross-linking

  • Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the formation of high-molecular-weight aggregates and cross-linked proteins.

  • Procedure:

    • Following the incubation period described in 5.2.1, take aliquots of the reaction mixtures.

    • Mix the samples with SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Heat the samples at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and perform electrophoresis.

    • Stain the gel with Coomassie Brilliant Blue or perform a silver stain.

    • The appearance of high-molecular-weight bands or a smear at the top of the resolving gel in the glycated samples, and the reduction of these in the NAC/L-carnosine-treated samples, indicates inhibition of protein cross-linking.

Chaperone-Like Activity Assay

Chaperone_Assay_Workflow Prepare_Substrate Prepare Substrate Protein (e.g., α-crystallin) Induce_Aggregation Induce Aggregation (e.g., Heat, Glycation) Prepare_Substrate->Induce_Aggregation Incubate_Carnosine Incubate with/without L-Carnosine Induce_Aggregation->Incubate_Carnosine Measure_Aggregation Measure Aggregation (Light Scattering) Incubate_Carnosine->Measure_Aggregation Data_Analysis Data Analysis: Plot Light Scattering vs. Time Measure_Aggregation->Data_Analysis

5.3.1. Disaggregation of Glycated α-Crystallin

  • Principle: The ability of L-carnosine to disaggregate pre-formed protein aggregates can be monitored by measuring the decrease in light scattering.

  • Reagents:

    • Purified α-crystallin.

    • Methylglyoxal (B44143) (for glycation).

    • L-carnosine solution.

    • Phosphate buffer, pH 7.4.

  • Procedure (based on Seidler et al., 2004):

    • Glycate α-crystallin by incubating it with methylglyoxal until significant aggregation is observed, as measured by an increase in 90° light scattering.

    • Add L-carnosine to the aggregated protein solution.

    • Monitor the 90° light scattering over time at a specific wavelength (e.g., 400 nm) using a spectrofluorometer.

    • A decrease in light scattering back towards the baseline level of the non-glycated protein indicates disaggregation.

Conclusion

This compound represents a scientifically-backed, multi-faceted approach to the non-invasive management of cataracts. Its prodrug nature allows for the effective delivery of L-carnosine to the lens, where it exerts its therapeutic effects through a combination of potent antioxidant, anti-glycation, and chaperone-like activities. By targeting the fundamental molecular mechanisms of cataractogenesis, NAC offers a promising strategy to prevent the progression of lens opacification and potentially improve visual function in individuals with early-stage cataracts. The quantitative data from clinical trials, though requiring further large-scale validation, are encouraging. The experimental protocols outlined in this guide provide a framework for further research into the precise molecular interactions and signaling pathways modulated by this compound, which will be crucial for the continued development and optimization of this and other non-surgical anti-cataract therapies.

References

Antioxidant properties of N-Acetylcarnosine in ocular tissues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Antioxidant Properties of N-Acetylcarnosine in Ocular Tissues

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress is a primary pathogenic factor in a spectrum of age-related ocular diseases, most notably cataracts. The accumulation of reactive oxygen species (ROS) damages lenticular proteins and lipids, leading to protein aggregation and lens opacification. This compound (NAC), a naturally occurring dipeptide, has emerged as a promising therapeutic agent due to its potent antioxidant properties. As a prodrug, topically administered NAC penetrates the cornea and is subsequently deacetylated to L-carnosine, its active form, within the aqueous humor. This guide provides a comprehensive technical overview of NAC's antioxidant mechanisms, summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and visualizes the core pathways and workflows.

Introduction to Oxidative Stress in the Eye

The eye is uniquely susceptible to oxidative damage due to its constant exposure to light and high oxygen metabolism. Oxidative stress arises from an imbalance between the production of ROS and the capacity of the endogenous antioxidant defense systems to neutralize them.[1][2] In the lens, this leads to lipid peroxidation of cell membranes and the glycation and cross-linking of crystallin proteins, which are essential for maintaining lens transparency.[3][4] The consequence of this cumulative damage is the formation of light-scattering protein aggregates, culminating in cataracts.[3][5] Other ocular tissues, including the retina and cornea, are also vulnerable to oxidative stress, contributing to pathologies like age-related macular degeneration and corneal diseases.[6][7]

This compound: A Prodrug Delivery System

While L-carnosine is a potent antioxidant, it cannot effectively penetrate the cornea when applied topically.[8][9] this compound was developed as a time-release prodrug that is resistant to hydrolysis by carnosinase, an enzyme that would otherwise degrade it.[7][10][11] The acetylation process allows NAC to traverse the lipid-rich corneal epithelium.[8] Once in the aqueous humor, it is gradually hydrolyzed into L-carnosine, achieving therapeutic concentrations directly in the anterior chamber where it can act upon the lens.[7][12]

cluster_outside Ocular Surface cluster_cornea Cornea cluster_humor Aqueous Humor cluster_lens Lens & Ocular Tissues A Topical Administration of 1% this compound (NAC) Eye Drops B NAC Penetrates Corneal Epithelium A->B Penetration C Hydrolysis: NAC is deacetylated B->C Diffusion D L-Carnosine (Active Form) C->D Bioactivation E Therapeutic Antioxidant Action D->E Exerts Effect

Caption: Prodrug activation and delivery pathway of this compound.

Core Antioxidant Mechanisms

L-carnosine, delivered via NAC, exerts its protective effects through multiple mechanisms. It functions as a universal antioxidant, active in both aqueous and lipid environments.[10][13][14]

Direct Scavenging of Reactive Oxygen Species (ROS)

L-carnosine directly neutralizes a variety of ROS, including singlet oxygen and hydroxyl radicals.[13] This scavenging activity helps to reduce the overall oxidative load on ocular tissues, protecting critical biomolecules from damage.[12][13]

Inhibition of Lipid Peroxidation

Lipid peroxidation (LPO) of lens fiber cell membranes is a key initial step in cataract formation.[4][10] L-carnosine is highly effective at quenching lipid hydroperoxides and scavenging aldehydes, which are toxic byproducts of LPO.[10][13][14] This action helps maintain the structural integrity of lenticular membranes.[10][15]

Anti-glycation Properties

Glycation is a non-enzymatic reaction between sugars and proteins that leads to the formation of Advanced Glycation End-products (AGEs).[16][17] AGEs cause cross-linking of crystallin proteins, contributing to lens opacification. L-carnosine acts as an anti-glycating agent through a process known as transglycation, where it competes with proteins for the glycating agent, thereby protecting the lens crystallins from modification.[14]

Protection of Endogenous Systems

L-carnosine helps prevent the inactivation of the eye's own antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), by free radicals.[6][12][13] It also helps preserve levels of reduced glutathione (GSH), a critical endogenous antioxidant that is depleted in cataractous lenses.[10][15]

cluster_stressors Oxidative & Glycative Stressors cluster_mechanisms Protective Mechanisms of L-Carnosine cluster_outcomes Ocular Health Outcomes NAC This compound (delivers L-Carnosine) Scavenge Direct ROS Scavenging NAC->Scavenge InhibitLPO Inhibition of LPO & Aldehyde Scavenging NAC->InhibitLPO AntiGly Anti-Glycation (Transglycation) NAC->AntiGly ProtectEnz Protection of Endogenous Antioxidants (SOD, GSH) NAC->ProtectEnz ROS Reactive Oxygen Species (ROS) ROS->Scavenge Neutralizes LPO Lipid Peroxidation (LPO Products) LPO->InhibitLPO Inhibits AGE Advanced Glycation End-products (AGEs) AGE->AntiGly Prevents Lens Maintained Lens Transparency Scavenge->Lens Membrane Preserved Membrane Integrity InhibitLPO->Membrane AntiGly->Lens ProtectEnz->Lens Retina Protection of Retinal Cells ProtectEnz->Retina

Caption: Multifaceted antioxidant and anti-glycation actions of L-carnosine.

Quantitative Efficacy in Ocular Tissues

Numerous studies have quantified the effects of NAC eye drops on ocular health, particularly in the context of age-related cataracts.

Table 1: Summary of Human Clinical Trials on 1% NAC Eye Drops for Cataracts
StudyParticipants (Eyes)DurationKey Quantitative Outcomes
Babizhayev et al. (2002)[18]49 Subjects (76 eyes)6 Months- 90% of NAC-treated eyes showed improvement in best-corrected visual acuity (BCVA) (range: 7% to 100%).[18][19]- 88.9% showed improvement in glare sensitivity (range: 27% to 100%).[18][19]- 41.5% had improvement in lens image analysis characteristics.[18]
Babizhayev et al. (2002)[18](Subset of above)24 Months- The beneficial effects on BCVA and glare sensitivity were sustainable over the 2-year period.[18][19]- The control group showed significant worsening of vision after 24 months.[18]
Malachkova et al.[20]20 Patients (37 eyes)6 Months- Observed improvement in visual acuity and lens condition according to the LOCS III system.[20]
Babizhayev et al. (2009)[14]>50,000 Patients (database)Not specified- Demonstrated significant efficacy, safety, and good tolerability for prevention and treatment of visual impairment.[14]
Table 2: Preclinical and Mechanistic Data on NAC's Antioxidant Effects
Model System / Study TypeKey FindingQuantitative Detail
In-vitro LPO Assay[14]L-carnosine (from NAC) protects against lipid peroxidation.L-carnosine operates as a universal aldehyde and ROS scavenger in both aqueous and lipid environments.[14]
Human Lens Tissue AnalysisL-carnosine levels are depleted in cataractous lenses.Concentration in transparent lenses was ~25 µM, which fell to ~5 µM in mature cataracts.[13]
Diabetic Rat ModelCarnosine treatment delayed cataract progression.Statistically significant delay observed at the fourth week of diabetes (p<0.05).[17]
Retinal Degeneration Mouse Model (rd1)[8][21]NAC may protect photoreceptors from oxidative damage.Injection-based study showed a near-doubling of the inner nuclear layer.[8][21]

Key Experimental Protocols

This section details the methodologies for representative experiments used to evaluate the efficacy of this compound.

Protocol: Clinical Evaluation of Anti-Cataract Effects

This protocol is a synthesis of methods described in human clinical trials.[18][20]

  • Subject Recruitment: Enroll subjects diagnosed with senile cataract of minimal to advanced opacification. Exclusion criteria include other ocular pathologies or previous eye surgery. Obtain informed consent.

  • Group Allocation: Randomly assign subjects to a treatment group (e.g., 1% this compound eye drops) or a control group (placebo eye drops or no treatment).[18]

  • Treatment Regimen: Instruct subjects in the treatment group to instill two drops into the conjunctival sac twice daily.[18]

  • Baseline and Follow-up Evaluation: Conduct comprehensive ophthalmic examinations at baseline and at regular intervals (e.g., 2, 6, 12, 24 months).[18]

  • Outcome Measures:

    • Best-Corrected Visual Acuity (BCVA): Measure using standardized charts (e.g., Snellen).

    • Glare Sensitivity: Quantify using a halometer or similar device to assess disability glare.[9]

    • Lens Opacity Analysis: Use stereocinematographic slit-lamp imaging and retro-illumination photography.[18][22] Perform digital analysis of lens images to quantify light scattering and absorption centers.[18]

  • Statistical Analysis: Compare the changes in outcome measures from baseline between the treatment and control groups using appropriate statistical tests (e.g., p < 0.001 for significant difference).[18]

Protocol: In-vitro Assay for Lipid Peroxidation Inhibition

This protocol is based on methodologies for studying antioxidant activity in lipid environments.[14][23]

  • Model System Preparation: Prepare liposomes as a model for lipid membranes.

  • Induction of Oxidative Stress: Generate reactive oxygen species (ROS) using an iron/ascorbate promoter system to induce lipid peroxidation (LPO).[14][23]

  • Treatment: Introduce this compound or L-carnosine to the system at varying concentrations.

  • Measurement of LPO: Quantify the extent of lipid peroxidation by measuring the formation of byproducts such as malondialdehyde (MDA) or fluorescent LPO end-products.[15]

  • Data Analysis: Compare the levels of LPO markers in the NAC/L-carnosine treated samples to control samples to determine the inhibitory effect.

start Start: Define Study Cohort (e.g., Animal Model with Induced Oxidative Stress) grouping Randomize into Groups: 1. NAC Treatment 2. Vehicle Control 3. Untreated Control start->grouping treatment Administer Treatment (e.g., Topical Eye Drops) over a Defined Period grouping->treatment collection Euthanize and Collect Ocular Tissues (Lens, Retina, Cornea) treatment->collection homogenize Prepare Tissue Homogenates collection->homogenize histology Histological Examination (e.g., H&E Staining) collection->histology analysis Biochemical & Molecular Analysis homogenize->analysis mda Measure LPO Markers (e.g., MDA, 4-HNE) analysis->mda enzymes Assay Antioxidant Enzymes (SOD, GPx, Catalase) analysis->enzymes gsh Quantify GSH/GSSG Ratio analysis->gsh protein Gene/Protein Expression (Western Blot, RT-PCR) analysis->protein end Data Interpretation & Statistical Comparison mda->end enzymes->end gsh->end protein->end histology->end

Caption: General experimental workflow for preclinical evaluation of NAC.

Summary and Future Directions

This compound represents a well-substantiated, non-surgical therapeutic strategy for managing ocular diseases rooted in oxidative stress, particularly age-related cataracts. Its efficacy stems from its ability to act as a prodrug, delivering L-carnosine directly to ocular tissues where it exerts multifaceted antioxidant and anti-glycation effects. Quantitative data from human trials consistently demonstrate improvements in visual acuity and glare sensitivity and a stabilization or reversal of lens opacification.[18][19]

Future research should focus on:

  • Large-scale, independent clinical trials to further validate existing findings and gain regulatory approval.[3][9]

  • Elucidating the full range of effects on other ocular tissues, such as the retina in diseases like diabetic retinopathy and AMD.[8][14]

  • Optimizing drug delivery formulations to enhance bioavailability and therapeutic effect.[4]

  • Investigating synergistic effects when combined with other antioxidant agents, such as N-acetylcysteine or mitochondria-targeted antioxidants.[4][6]

This technical guide consolidates the current understanding of NAC's antioxidant properties, providing a foundational resource for scientists and developers working to advance treatments for oxidative stress-mediated eye diseases.

References

N-Acetylcarnosine's Anti-Glycation Shield: A Technical Guide to Protecting Lens Crystallin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glycation of lens crystallin proteins is a significant contributor to the development and progression of cataracts, a leading cause of blindness worldwide. This non-enzymatic reaction between reducing sugars and the amino groups of proteins leads to the formation of advanced glycation end-products (AGEs), which induce protein cross-linking, aggregation, and a loss of lens transparency. N-Acetylcarnosine (NAC), a naturally occurring dipeptide, has emerged as a promising therapeutic agent with potent anti-glycation properties. As a prodrug, NAC facilitates the delivery of L-carnosine into the aqueous humor of the eye, where it exerts its protective effects. This technical guide provides an in-depth analysis of the anti-glycation activity of this compound on lens crystallin, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its therapeutic potential.

Mechanism of Action

This compound's primary role is to act as a carrier molecule for L-carnosine, delivering it effectively into the ocular lens. Once in the aqueous humor, NAC is deacetylated by enzymes to release L-carnosine. L-carnosine then employs a multi-faceted approach to combat glycation:

  • Antioxidant Activity: L-carnosine is a potent antioxidant that neutralizes reactive oxygen species (ROS). Oxidative stress is known to accelerate the formation of AGEs, and by scavenging free radicals, L-carnosine reduces the overall glycation pressure on lens crystallins.

  • Transglycation: L-carnosine can react with early glycation products, such as Schiff bases and Amadori products, effectively "sacrificing" itself to prevent the modification of lens proteins. This process, known as transglycation, detaches the sugar molecule from the protein and attaches it to the carnosine molecule, thus reversing the initial stages of glycation.

  • Inhibition of Cross-Linking: By intercepting reactive carbonyl species and preventing the formation of AGEs, L-carnosine inhibits the cross-linking of crystallin proteins, a key step in the formation of high-molecular-weight aggregates that scatter light and cause lens opacification.

  • Chaperone-like Activity: There is evidence to suggest that L-carnosine may also possess chaperone-like functions, helping to maintain the native conformation of crystallin proteins and prevent their aggregation.

The following diagram illustrates the proposed mechanism of action of this compound in protecting lens crystallin from glycation.

NAC_Mechanism_of_Action cluster_Eye Ocular Environment NAC This compound (Topical Administration) AqueousHumor Aqueous Humor NAC->AqueousHumor Deacetylation Deacetylation AqueousHumor->Deacetylation Lens Lens L_Carnosine L-Carnosine (Active Form) Deacetylation->L_Carnosine ReducingSugars Reducing Sugars (e.g., Glucose) L_Carnosine->ReducingSugars Scavenging GlycatedCrystallin Glycated Crystallin (Early Stage) L_Carnosine->GlycatedCrystallin Transglycation AGEs Advanced Glycation End-products (AGEs) L_Carnosine->AGEs Inhibition Crystallin Lens Crystallin ReducingSugars->Crystallin Glycation GlycatedCrystallin->AGEs Oxidation & Rearrangement Crosslinking Protein Cross-linking & Aggregation AGEs->Crosslinking Cataract Cataract Formation Crosslinking->Cataract

Mechanism of this compound's Anti-Glycation Activity.

Quantitative Data on Anti-Glycation Activity

While this compound (NAC) is the prodrug form used in ophthalmic preparations, the majority of in vitro quantitative studies have focused on the anti-glycation efficacy of its active metabolite, L-carnosine. The data presented below summarizes the inhibitory effects of L-carnosine on the formation of advanced glycation end-products (AGEs).

CompoundConcentrationGlycating AgentProtein ModelInhibition of AGEs (%)Reference
L-Carnosine 10 mMGalactose (30 mM)Porcine Lens CrystallinsNot specified, significant inhibition observed[1]
L-Carnosine 20 mM Galactose (30 mM) Porcine Lens Crystallins 80% [1]
Aminoguanidine (Positive Control)10 mMGalactose (30 mM)Porcine Lens CrystallinsNot specified[1]
Aminoguanidine (Positive Control)20 mMGalactose (30 mM)Porcine Lens Crystallins60%[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-glycation activity of this compound and its active form, L-carnosine.

In Vitro Glycation of Lens Crystallins

This protocol describes the induction of glycation in lens crystallin proteins under laboratory conditions to mimic the in vivo process.

In_Vitro_Glycation_Protocol cluster_mixtures Reaction Mixtures start Start: Isolate Lens Crystallins prep_protein Prepare Crystallin Solution (e.g., 10 mg/mL in phosphate (B84403) buffer) start->prep_protein control_neg Negative Control: Crystallin + Buffer prep_protein->control_neg control_pos Positive Control: Crystallin + Glycating Agent prep_protein->control_pos test_group Test Group: Crystallin + Glycating Agent + Inhibitor prep_protein->test_group prep_glycating Prepare Glycating Agent Solution (e.g., 50 mM Glucose or Galactose) prep_glycating->control_pos prep_glycating->test_group prep_inhibitor Prepare this compound/L-Carnosine Solutions (various concentrations) prep_inhibitor->test_group incubation Incubate Mixtures at 37°C (e.g., for 1-4 weeks in sterile, dark conditions) analysis Analyze Samples for Glycation (AGEs, aggregation, etc.) incubation->analysis end End analysis->end control_neg->incubation control_pos->incubation test_group->incubation

Workflow for In Vitro Glycation of Lens Crystallins.

Methodology:

  • Isolation of Lens Crystallins: Total soluble proteins are extracted from bovine or porcine lenses by homogenization in a phosphate buffer, followed by centrifugation to remove insoluble material.

  • Preparation of Reaction Mixtures:

    • Negative Control: Lens crystallin solution with buffer.

    • Positive Control: Lens crystallin solution with a reducing sugar (e.g., 50 mM glucose or galactose).

    • Test Groups: Lens crystallin solution with the reducing sugar and varying concentrations of this compound or L-carnosine.

  • Incubation: The reaction mixtures are incubated at 37°C in a sterile, dark environment for a period ranging from one to four weeks to allow for the formation of AGEs.

  • Analysis: Aliquots are taken at different time points for the analysis of glycation levels.

Quantification of Advanced Glycation End-products (AGEs)

The formation of AGEs can be quantified using fluorescence spectroscopy, as many AGEs are fluorescent.

Methodology:

  • Sample Preparation: After incubation, the reaction mixtures are diluted with phosphate buffer.

  • Fluorescence Measurement: The fluorescence intensity of the samples is measured using a spectrofluorometer. The excitation wavelength is typically set to 370 nm and the emission wavelength to 440 nm to detect characteristic AGE fluorescence.

  • Calculation of Inhibition: The percentage inhibition of AGE formation by this compound or L-carnosine is calculated using the following formula:

    % Inhibition = [(Fluorescence of Positive Control - Fluorescence of Test Group) / Fluorescence of Positive Control] x 100

Assessment of Protein Aggregation

The aggregation of lens crystallins due to glycation can be monitored by measuring light scattering.

Methodology:

  • Sample Preparation: The reaction mixtures are placed in a cuvette.

  • Light Scattering Measurement: The light scattering of the samples is measured at a 90-degree angle using a spectrophotometer at a wavelength of 400 nm. An increase in light scattering indicates an increase in protein aggregation.

  • Inhibition of Aggregation: The ability of this compound or L-carnosine to inhibit aggregation is determined by comparing the light scattering of the test groups to the positive control.

Analysis of Specific AGEs by High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify specific AGEs, such as pentosidine (B29645) and Nε-(carboxymethyl)lysine (CML).

Methodology:

  • Protein Hydrolysis: The protein samples are hydrolyzed into their constituent amino acids using strong acid (e.g., 6N HCl) at high temperatures.

  • HPLC Analysis: The hydrolyzed samples are analyzed by reverse-phase HPLC with fluorescence detection. Specific AGEs are identified and quantified by comparing their retention times and peak areas to known standards.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for the prevention and treatment of cataracts through its potent anti-glycation activity. By acting as a highly effective delivery system for L-carnosine to the lens, it addresses the key molecular events that lead to lens opacification. The multifaceted mechanism of action, encompassing antioxidant, transglycation, and anti-cross-linking properties, provides a robust defense against the damaging effects of glycation on lens crystallin proteins. Further research focusing on the dose-dependent efficacy of this compound in clinical settings will be crucial in solidifying its role in the management of cataracts. The experimental protocols outlined in this guide provide a standardized framework for the continued investigation of this promising molecule.

References

N-Acetylcarnosine and its Interaction with Alpha-Crystallin Chaperones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between N-Acetylcarnosine (NAC) and alpha-crystallin, a key chaperone protein in the ocular lens. Cataracts, the leading cause of blindness worldwide, are characterized by the aggregation of lens proteins, primarily crystallins. Alpha-crystallin plays a crucial role in maintaining lens transparency by preventing the aggregation of other proteins. This compound, a prodrug of the dipeptide L-carnosine, has emerged as a potential therapeutic agent for the prevention and treatment of cataracts. This document summarizes the current understanding of the molecular mechanisms underlying the protective effects of NAC, focusing on its role in modulating alpha-crystallin's chaperone activity, preventing glycation, and reducing oxidative stress. We present available quantitative data, detailed experimental protocols, and visual representations of the proposed pathways and experimental workflows to facilitate further research and drug development in this field.

Introduction

The transparency of the ocular lens is essential for proper vision and is maintained by a high concentration of soluble proteins called crystallins. Among these, alpha-crystallin, a member of the small heat shock protein family, functions as a molecular chaperone, preventing the aggregation of other proteins and preserving lens clarity.[1] With age and in certain pathological conditions such as diabetes, alpha-crystallin undergoes post-translational modifications, including glycation and oxidation, which can impair its chaperone function and lead to protein aggregation and cataract formation.[2]

This compound (NAC) is a derivative of the naturally occurring dipeptide L-carnosine. The acetylation of carnosine enhances its stability and allows for better penetration into the eye upon topical administration.[3] Once in the aqueous humor, NAC is hydrolyzed to L-carnosine, which is believed to be the active therapeutic agent.[3] L-carnosine has been shown to possess anti-glycating and antioxidant properties, and it is hypothesized to directly or indirectly interact with alpha-crystallin to protect it from damage and enhance its chaperone activity.[2][4] This guide will delve into the specifics of this interaction, providing the available scientific evidence and methodologies for its study.

Molecular Mechanisms of Action

The protective effect of this compound on lens proteins, particularly its interaction with alpha-crystallin, is believed to be multifactorial. The primary proposed mechanisms include:

  • Anti-glycation Activity: L-carnosine, the active metabolite of NAC, can inhibit the non-enzymatic glycation of proteins.[4] Glycation is a process where reducing sugars react with amino groups on proteins, leading to the formation of advanced glycation end-products (AGEs). AGEs can crosslink proteins, leading to aggregation and loss of function. L-carnosine is thought to act as a sacrificial scavenger of reactive carbonyl species, thereby protecting alpha-crystallin from glycation-induced damage.[4]

  • Antioxidant Properties: Oxidative stress is a major contributor to cataract formation. L-carnosine is a potent antioxidant that can scavenge reactive oxygen species (ROS), thus protecting alpha-crystallin and other lens proteins from oxidative damage.[5]

  • Chaperone-like Activity: Some studies suggest that L-carnosine itself may possess chaperone-like activity, preventing the aggregation of denatured proteins.[4] It is also proposed that L-carnosine can help to refold and disaggregate already damaged proteins.[4]

  • Enhancement of Alpha-Crystallin's Chaperone Function: By preventing detrimental post-translational modifications, L-carnosine helps maintain the structural integrity and chaperone activity of alpha-crystallin. There is also evidence to suggest that L-carnosine can restore the chaperone function of damaged alpha-crystallin.

Signaling Pathways

While a detailed signaling pathway for this compound's action on alpha-crystallin in lens epithelial cells is not yet fully elucidated, a conceptual pathway can be proposed based on its known mechanisms. The following diagram illustrates the key steps involved.

NAC_Mechanism cluster_eye Ocular Environment cluster_lens Lens Cell NAC This compound (NAC) (Topical Administration) AqueousHumor Aqueous Humor NAC->AqueousHumor Penetration Carnosine L-Carnosine AqueousHumor->Carnosine Hydrolysis DamagedAlpha Damaged α-Crystallin (Glycated, Oxidized) Carnosine->DamagedAlpha Repairs/ Disaggregates Stressors Oxidative Stress Glycation Carnosine->Stressors Inhibits AlphaCrystallin α-Crystallin ProteinAggregation Protein Aggregation (Cataract) AlphaCrystallin->ProteinAggregation Prevents LensTransparency Maintained Lens Transparency AlphaCrystallin->LensTransparency Maintains DamagedAlpha->ProteinAggregation Stressors->AlphaCrystallin Damages

Proposed mechanism of this compound in the eye.

Quantitative Data

While numerous studies qualitatively describe the beneficial effects of this compound and L-carnosine on alpha-crystallin, there is a notable scarcity of publicly available, detailed quantitative data such as binding affinities (Kd), IC50 values for glycation inhibition, or specific percentage increases in chaperone activity under various conditions. The following tables summarize the available quantitative information from the reviewed literature.

Table 1: Effect of L-Carnosine on Protein Aggregation

Protein SystemMethodCarnosine ConcentrationObserved EffectReference
Aβ1-42 PeptideThioflavin T Assay10 mM40-60% reduction in aggregation[6]
Aβ40 PeptideThioflavin T Assay5 mM~20% decrease in final ThT fluorescence[7]
Glycated α-crystallin90° Light ScatteringNot specifiedReturned to baseline levels[4]

Table 2: Effect of Acetylation on αA-Crystallin Chaperone Activity

Client ProteinMolar Excess of Acetic AnhydrideIncrease in Chaperone FunctionReference
Citrate (B86180) Synthase220%[8]
Citrate Synthase540%[8]
Citrate Synthase>2550-60%[8]
βL-crystallin<2515-20%[8]
Lysozyme<2515-20%[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction between this compound/L-carnosine and alpha-crystallin.

In Vitro Glycation of Alpha-Crystallin

This protocol is adapted from studies investigating the effects of glycation on alpha-crystallin.[9][10]

  • Protein Preparation: Prepare a solution of bovine or human alpha-crystallin at a concentration of 5 mg/mL in 0.2 M sodium phosphate (B84403) buffer (pH 7.4).

  • Glycating Agent Preparation: Prepare stock solutions of glycating agents (e.g., 0.5 M glucose, 0.1 M fructose) in 100 mM sodium phosphate buffer (pH 7.4).

  • Incubation: Mix the alpha-crystallin solution with the glycating agent. To study the inhibitory effect of L-carnosine, add it to the mixture at the desired concentration. Include a control sample of alpha-crystallin without any glycating agent or inhibitor.

  • Sterilization and Incubation: Add penicillin and streptomycin (B1217042) (50 µg/mL) and 0.01% sodium azide (B81097) to prevent microbial growth. Incubate the samples in the dark at 37°C for a specified period (e.g., 3-4 weeks for glucose and fructose).

  • Analysis: After incubation, analyze the samples for the extent of glycation, changes in protein structure, and chaperone activity using techniques such as AGE fluorescence measurement, Western blotting for specific AGEs (e.g., CML), circular dichroism, and chaperone activity assays.

Glycation_Workflow Start Start PrepProtein Prepare α-Crystallin Solution (5 mg/mL) Start->PrepProtein PrepReagents Prepare Glycating Agent and L-Carnosine Solutions Start->PrepReagents Mix Mix α-Crystallin, Glycating Agent, and L-Carnosine PrepProtein->Mix PrepReagents->Mix Incubate Incubate at 37°C (3-4 weeks) Mix->Incubate Analysis Analyze Samples Incubate->Analysis End End Analysis->End

Workflow for in vitro glycation of alpha-crystallin.

Thioflavin T (ThT) Assay for Protein Aggregation

This protocol is a general method for monitoring protein aggregation and can be adapted for studying the effect of L-carnosine on alpha-crystallin aggregation.[11][12]

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Thioflavin T (ThT) in distilled water. Filter through a 0.2 µm syringe filter.

    • Prepare a working solution of ThT (e.g., 25 µM) in phosphate-buffered saline (PBS), pH 7.4.

    • Prepare solutions of alpha-crystallin (monomer) and an aggregating agent (e.g., a denaturant or a seeding aggregate) in PBS.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the alpha-crystallin monomer solution.

    • Add L-carnosine at various concentrations to the respective wells.

    • Initiate aggregation by adding the aggregating agent.

    • Add the ThT working solution to each well.

  • Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Set the excitation wavelength to ~450 nm and the emission wavelength to ~485 nm.

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for several hours.

  • Data Analysis: Plot the fluorescence intensity against time to obtain aggregation kinetics curves. The lag time, aggregation rate, and final fluorescence intensity can be used to quantify the effect of L-carnosine on aggregation.

ThT_Assay_Workflow Start Start PrepReagents Prepare ThT, α-Crystallin, and L-Carnosine Solutions Start->PrepReagents PlateSetup Set up 96-well Plate with Reactants PrepReagents->PlateSetup InitiateAggregation Initiate Aggregation PlateSetup->InitiateAggregation MeasureFluorescence Measure Fluorescence (Ex: 450nm, Em: 485nm) InitiateAggregation->MeasureFluorescence DataAnalysis Plot Fluorescence vs. Time and Analyze Kinetics MeasureFluorescence->DataAnalysis End End DataAnalysis->End

Workflow for the Thioflavin T aggregation assay.

Chaperone Activity Assay

This assay measures the ability of alpha-crystallin to prevent the aggregation of a substrate protein.

  • Reagent Preparation:

    • Prepare solutions of a substrate protein that aggregates under stress (e.g., citrate synthase, insulin, or βL-crystallin).

    • Prepare solutions of alpha-crystallin and L-carnosine at various concentrations in a suitable buffer (e.g., Tris-HCl or phosphate buffer).

  • Assay Procedure:

    • In a cuvette or a 96-well plate, mix the substrate protein with alpha-crystallin and L-carnosine.

    • Induce aggregation of the substrate protein by applying a stressor (e.g., heat at 60°C for citrate synthase, or DTT for insulin).

    • Monitor the aggregation by measuring the light scattering at a specific wavelength (e.g., 360 nm or 400 nm) over time using a spectrophotometer or a plate reader.

  • Data Analysis: The chaperone activity is determined by the extent to which alpha-crystallin (in the presence or absence of L-carnosine) suppresses the increase in light scattering compared to the control (substrate protein alone).

Conclusion and Future Directions

This compound holds significant promise as a non-surgical treatment for cataracts. Its proposed mechanism of action, primarily through the anti-glycating and antioxidant properties of its active metabolite L-carnosine, directly addresses the key molecular events leading to the opacification of the lens. The interaction with alpha-crystallin, the eye's primary defense against protein aggregation, is central to this therapeutic potential.

However, a significant portion of the evidence remains qualitative or is derived from studies on related systems. To advance the development of NAC-based therapies, future research should focus on:

  • Quantitative Binding Studies: Determining the precise binding affinity and kinetics of L-carnosine with both native and damaged alpha-crystallin.

  • Detailed Structural Analysis: Elucidating the structural changes in alpha-crystallin upon interaction with L-carnosine using techniques like X-ray crystallography or cryo-electron microscopy.

  • Elucidation of Signaling Pathways: Investigating the specific signaling pathways in lens epithelial cells that are modulated by this compound and L-carnosine.

  • Standardized and Controlled Clinical Trials: Conducting large-scale, independent clinical trials with standardized formulations and endpoints to unequivocally establish the efficacy of this compound in preventing and treating cataracts.

By addressing these research gaps, a more complete understanding of the therapeutic potential of this compound can be achieved, paving the way for its effective clinical application.

References

The Role of N-Acetylcarnosine in Preventing Protein Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a hallmark of numerous age-related and degenerative diseases, including cataracts and neurodegenerative disorders. The accumulation of misfolded and aggregated proteins disrupts cellular function and leads to tissue damage. N-Acetylcarnosine (NAC), a naturally occurring dipeptide, has garnered significant attention for its potential to inhibit protein aggregation. This technical guide provides an in-depth overview of the mechanisms, experimental evidence, and methodologies related to the role of NAC in preventing protein aggregation. NAC acts as a prodrug to L-carnosine, delivering the active compound into tissues where it can exert its protective effects. The primary mechanisms of action include potent antioxidant and anti-glycating activities, as well as a potential role as a pharmacological chaperone.

Mechanism of Action

This compound's protective effects against protein aggregation are multifaceted and primarily attributed to its bio-active form, L-carnosine. The acetylation of carnosine enhances its stability and allows for efficient transport into cells, where it is deacetylated to release L-carnosine.

Antioxidant Activity

Oxidative stress is a major contributor to protein damage and aggregation. L-carnosine is a potent antioxidant that can neutralize a variety of reactive oxygen species (ROS). This antioxidant capacity helps to protect proteins from oxidative modifications, such as carbonylation, which can trigger misfolding and aggregation.

Anti-Glycation and Anti-Cross-Linking Properties

Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, leading to the formation of Advanced Glycation End-products (AGEs). AGEs can induce protein cross-linking, leading to the formation of insoluble aggregates. L-carnosine can inhibit glycation by reacting with reducing sugars, thereby preventing them from modifying proteins[1]. It has also been shown to prevent the formation of protein cross-links induced by reduced sugars[2].

Chaperone-Like Activity

There is evidence to suggest that L-carnosine may possess chaperone-like activity, helping to refold misfolded proteins and prevent their aggregation[3][4]. This function is particularly relevant in the context of lens crystallins, where L-carnosine may help maintain their native conformation and prevent the formation of cataract-causing aggregates.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from various studies on the efficacy of this compound and its active form, L-carnosine, in preventing protein aggregation and related processes.

In Vitro Study: Inhibition of Oxidative Stress Markers Compound Concentration Effect Reference
LPS-induced nitric oxide synthesis in BV2 microglial cellsCarnosineNot Specified~60% attenuation[5][6]
This compoundNot Specified~70% attenuation[5][6]
LPS-induced TNFα secretion and carbonyl formation in BV2 microglial cellsCarnosineNot SpecifiedSignificant attenuation[5][6]
This compoundNot SpecifiedMore potent than carnosine[5][6]
In Vitro Study: Inhibition of Protein Glycation Compound System Effect Reference
L-carnosinePorcine and human lens modelsPotent antiglycating properties[6]
This compoundNot specifiedPrevents AGE formation[7]
In Vivo Study: Attenuation of Carbonyl Stress Compound Model Effect Reference
This compoundAging mice (soleus and EDL muscles)Strong trends for attenuating 4HNE burden[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in preventing protein aggregation.

Thioflavin T (ThT) Assay for Protein Aggregation Inhibition

This assay is used to monitor the kinetics of amyloid fibril formation in the presence and absence of an inhibitor.

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils.

Protocol:

  • Prepare ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in nuclease-free water. Filter the solution through a 0.2 µm syringe filter.

  • Prepare Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the protein prone to aggregation (e.g., alpha-synuclein) at a final concentration of 50 µM, Thioflavin T at a final concentration of 20-25 µM, and the desired concentration of this compound or L-carnosine in a suitable buffer (e.g., 25 mM Tris buffer, pH 7.4).

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the ThT fluorescence at an excitation wavelength of 440-450 nm and an emission wavelength of 480-485 nm at regular intervals.

  • Data Analysis: Plot the fluorescence intensity against time to obtain aggregation kinetics curves. The lag time, maximum fluorescence intensity, and aggregation rate can be determined to quantify the inhibitory effect of the tested compound.[9]

In Vitro Glycation Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of advanced glycation end-products (AGEs).

Principle: The formation of fluorescent AGEs from the reaction of a protein (e.g., bovine serum albumin, BSA) and a reducing sugar (e.g., glucose or fructose) is measured.

Protocol:

  • Prepare Reaction Mixture: In a reaction tube, mix a solution of BSA (e.g., 20 mg/mL) with a solution of a reducing sugar (e.g., 80 mM glucose) in a phosphate (B84403) buffer (0.2 M, pH 7.4). Add different concentrations of this compound or a known inhibitor like aminoguanidine. Add sodium azide (B81097) (0.02%) to prevent microbial growth.

  • Incubation: Incubate the mixtures in the dark at 37°C for several days (e.g., 3, 7, 14, 21, and 28 days).

  • Measurement: After incubation, measure the fluorescence intensity of the samples at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

  • Calculation: The percentage inhibition of AGE formation is calculated using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100[10]

Protein Carbonyl Measurement (OxyBlot)

This method is used to quantify the amount of carbonylated proteins, a marker of oxidative stress.

Principle: Protein carbonyl groups are derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), and the resulting DNP-hydrazone adducts are detected immunochemically.

Protocol:

  • Sample Preparation: Prepare protein extracts from cells or tissues.

  • Derivatization: Incubate a small amount of the protein sample with a DNPH solution. A parallel sample is incubated with a control solution (without DNPH).

  • Neutralization: Stop the reaction by adding a neutralization solution.

  • SDS-PAGE and Western Blotting: Separate the derivatized proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for the DNP moiety, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: Detect the signal using a chemiluminescent substrate and quantify the band intensities using densitometry. The results are typically expressed as nmol of carbonyl groups per mg of protein.[11]

Signaling Pathways and Experimental Workflows

The protective effects of L-carnosine, the active metabolite of this compound, are mediated through the modulation of key cellular signaling pathways.

This compound Metabolism and Action

This compound is administered exogenously, typically as eye drops. It penetrates the cell membrane and is subsequently deacetylated by cellular esterases to release L-carnosine, which then exerts its protective effects.

NAC_Metabolism NAC_ext This compound (extracellular) Cell_Membrane Cell Membrane NAC_ext->Cell_Membrane NAC_int This compound (intracellular) Cell_Membrane->NAC_int Esterases Cellular Esterases NAC_int->Esterases L_Carnosine L-Carnosine (active) Esterases->L_Carnosine Protective_Effects Protective Effects (Anti-aggregation) L_Carnosine->Protective_Effects

Caption: Metabolic activation of this compound.

Nrf2 Signaling Pathway

L-carnosine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L_Carnosine L-Carnosine Keap1_Nrf2 Keap1-Nrf2 Complex L_Carnosine->Keap1_Nrf2 inactivates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub_Proteasome constitutive Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes transcription Protein_Protection Prevention of Protein Oxidation & Aggregation Antioxidant_Genes->Protein_Protection Increased antioxidant defense

Caption: L-carnosine activates the Nrf2 antioxidant pathway.

Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, which targets it for degradation. L-carnosine can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and an enhanced cellular antioxidant defense system[10][12][13].

STAT3 Signaling Pathway

L-carnosine can also modulate the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is involved in cell survival and anti-apoptotic processes.

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L_Carnosine L-Carnosine STAT3 STAT3 L_Carnosine->STAT3 promotes pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc translocation DNA DNA pSTAT3_dimer_nuc->DNA Anti_Apoptotic_Genes Anti-Apoptotic Genes (e.g., Bcl-2) DNA->Anti_Apoptotic_Genes transcription Cell_Survival Enhanced Cell Survival & Reduced Protein Damage Anti_Apoptotic_Genes->Cell_Survival inhibition of apoptosis

Caption: L-carnosine promotes cell survival via the STAT3 pathway.

L-carnosine can promote the phosphorylation and subsequent dimerization of STAT3. The activated STAT3 dimer then translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of anti-apoptotic genes, such as Bcl-2[14][15]. By promoting cell survival and reducing apoptosis, this pathway helps to mitigate the accumulation of damaged and aggregated proteins that can occur in stressed or dying cells.

Conclusion

This compound, through its active metabolite L-carnosine, presents a promising multi-pronged approach to combatting protein aggregation. Its well-documented antioxidant and anti-glycating properties, combined with its potential chaperone-like activity and ability to modulate key cellular signaling pathways like Nrf2 and STAT3, provide a strong rationale for its further investigation as a therapeutic agent for diseases characterized by protein aggregation. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the therapeutic potential of this compound. While the existing evidence is compelling, further rigorous, large-scale clinical trials are warranted to definitively establish its efficacy in a clinical setting.

References

N-Acetylcarnosine's Role in Mitigating Metal-Induced Biological Stress: A Technical Guide to its Chelating Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetylcarnosine (NAC), a derivative of the naturally occurring dipeptide L-carnosine, has garnered significant attention for its therapeutic potential, particularly in ophthalmology for the treatment of cataracts. Its efficacy is largely attributed to its antioxidant properties, which are intrinsically linked to the chelation of metal ions. This technical guide provides an in-depth exploration of the core mechanisms behind this compound's metal ion chelation in biological systems. While NAC itself is a potent delivery system, its primary chelating activity is mediated through its hydrolysis to L-carnosine. This document details the quantitative aspects of L-carnosine's binding with key metal ions, outlines the experimental protocols for studying these interactions, and visualizes the signaling pathways involved in metal-induced oxidative stress and its amelioration.

The this compound and L-Carnosine Relationship: A Prodrug Approach

This compound is a prodrug of L-carnosine. The acetylation of the amino group in the β-alanine residue of L-carnosine enhances its stability and resistance to enzymatic hydrolysis by carnosinase, an enzyme prevalent in serum and tissues. This modification allows for more effective delivery of L-carnosine to target tissues, such as the crystalline lens of the eye.[1][2] Upon reaching the target site, NAC is deacetylated to release L-carnosine, which then exerts its biological effects, including metal ion chelation.[3] Therefore, to understand the metal-chelating capabilities of this compound, it is essential to examine the well-documented interactions of L-carnosine with metal ions.

Quantitative Analysis of L-Carnosine-Metal Ion Interactions

The chelation of metal ions by L-carnosine is a critical aspect of its antioxidant activity. By sequestering pro-oxidant metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺), L-carnosine can inhibit the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions.[4][5] The stability of these metal-carnosine complexes is quantified by stability constants (log β), which indicate the strength of the binding.

Table 1: Stability Constants (log β) of L-Carnosine with Divalent Metal Ions

Metal IonComplex SpeciesLog βTemperature (°C)Ionic Strength (M)Reference
Cu(II) [CuL]⁺7.95250.1 (KNO₃)[6]
[CuL₂]14.32250.1 (KNO₃)[6]
[CuLH]²⁺11.83250.1 (KNO₃)[6]
[CuLH₋₁]-1.74250.1 (KNO₃)[6]
Zn(II) [ZnL]⁺4.0250.15 (KCl)[7]
[ZnLH]²⁺11.6250.15 (KCl)[7]
Co(II) [CoL]⁺2.85250.15 (KCl)[6]
[CoLH]²⁺11.48250.15 (KCl)[6]
Cd(II) [CdL]⁺3.3250.15 (KCl)[6]
Mn(II) [MnL]⁺2.3250.15 (KCl)[6]
Ni(II) [NiL]⁺4.2250.15 (KCl)[6]

Note: "L" represents the carnosine ligand. The notation "LH" and "LH₋₁" refers to protonated and deprotonated forms of the complex, respectively. The stability constants can vary with experimental conditions.

Signaling Pathways and Mechanisms of Action

The chelation of metal ions by L-carnosine (delivered via NAC) has profound implications for cellular signaling, primarily through the mitigation of oxidative stress.

Inhibition of Metal-Induced Reactive Oxygen Species (ROS) Production

Transition metals like iron and copper can catalyze the formation of highly damaging reactive oxygen species (ROS) through Fenton and Haber-Weiss reactions. L-carnosine's ability to chelate these metals prevents them from participating in these reactions, thereby reducing oxidative stress.

Metal_Induced_ROS cluster_0 Fenton Reaction cluster_1 Chelation by L-Carnosine cluster_2 Cellular Damage Fe(II) Fe(II) OH_radical Hydroxyl Radical (•OH) Fe(II)->OH_radical + H₂O₂ Fe(II)_Chelate [Fe(II)-Carnosine] Complex Fe(II)->Fe(II)_Chelate Inhibited by L-Carnosine H2O2 H2O2 Fe(III) Fe(III) OH_radical->Fe(III) + OH⁻ Oxidative_Stress Oxidative Stress OH_radical->Oxidative_Stress NAC This compound L-Carnosine L-Carnosine NAC->L-Carnosine Hydrolysis L-Carnosine->Fe(II)_Chelate Chelation Fe(II)_Chelate->Oxidative_Stress Prevents Damage Lipid Peroxidation DNA Damage Protein Oxidation Oxidative_Stress->Damage MMP_Modulation NAC This compound L-Carnosine L-Carnosine NAC->L-Carnosine Hydrolysis MMP Matrix Metalloproteinase (Inactive) L-Carnosine->MMP Modulates Activity Chelated_Zn [Zn(II)-Carnosine] Complex L-Carnosine->Chelated_Zn Zn_ion Zn²⁺ Zn_ion->MMP Required for activation Zn_ion->Chelated_Zn Chelation Active_MMP Active MMP MMP->Active_MMP ECM_Degradation Extracellular Matrix Degradation Active_MMP->ECM_Degradation Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Solutions: - Ligand (NAC/L-Carnosine) - Metal Salt - Acid - Base - Inert Salt B Mix Ligand and Metal Salt Solution A->B C Titrate with Standard Base B->C D Record pH at Intervals C->D E Plot Titration Curve (pH vs. Volume) D->E F Calculate Protonation and Stability Constants (e.g., using HYPERQUAD) E->F

References

N-Acetylcarnosine in Corneal Cells: A Technical Guide to Cellular Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylcarnosine (NAC), a derivative of the naturally occurring dipeptide L-carnosine, has garnered significant interest in ophthalmology for its potential therapeutic effects, particularly in the management of cataracts and other ocular disorders associated with oxidative stress. Its efficacy is intrinsically linked to its ability to permeate the cornea and subsequently act as a prodrug, delivering L-carnosine to the anterior chamber of the eye. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of this compound within corneal cells. It details the proposed transport mechanisms, the enzymatic conversion to its active form, and the subsequent signaling pathways that are likely modulated. This document synthesizes available quantitative data, outlines detailed experimental protocols for further research, and presents visual representations of the key biological processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The cornea presents a formidable barrier to the entry of therapeutic agents into the eye. This compound (NAC) is chemically designed to circumvent this barrier. The acetylation of L-carnosine increases its lipophilicity, facilitating its penetration through the corneal epithelium.[1][2] Furthermore, this modification renders NAC resistant to hydrolysis by carnosinase, an enzyme prevalent in serum that readily degrades L-carnosine.[1][3] Once within the cornea and the aqueous humor, NAC undergoes deacetylation to release L-carnosine, which then exerts its antioxidant and anti-glycating effects.[3][4] Understanding the precise mechanisms of NAC's journey into and through corneal cells is paramount for optimizing its therapeutic potential.

Cellular Uptake of this compound in Corneal Cells

The transport of this compound across the corneal epithelium is a critical first step in its ocular bioavailability. While direct kinetic studies on NAC transport in corneal cells are limited, the existing literature on peptide and amino acid transport in this tissue allows for the formulation of a well-supported hypothesis.

Proposed Transport Mechanisms

The uptake of NAC into corneal epithelial cells is likely mediated by specific solute carriers (SLCs) that are known to be expressed in this tissue. The most probable candidates are peptide transporters.[5][6][7]

  • Peptide Transporters (PEPT1, PEPT2): These transporters are responsible for the uptake of di- and tripeptides. Given that NAC is an acetylated dipeptide, it is a strong candidate for being a substrate for these transporters.

  • Solute-linked Carrier (SLC) Transporters: Other SLC family members, such as amino acid transporters, may also play a role in the transport of NAC or its constituent amino acids after potential extracellular hydrolysis.

Quantitative Data on this compound Uptake and Transcorneal Penetration

Quantitative data on the specific transport kinetics (Km, Vmax) of this compound in corneal cells is not yet available in the published literature. However, pharmacokinetic studies in animal models provide valuable insights into the overall process of corneal penetration.

ParameterValueSpeciesMethodReference
Time to Appear in Aqueous Humor 15 - 30 minutesRabbitIn vivo, topical administration of 1% NAC[1][8]
L-carnosine Concentration in Aqueous Humor (after NAC administration) Effective concentrations of 5-15 mmol/l can be achievedRabbitIn vivo, various administration methods[3][8]
L-carnosine Concentration in Transparent Human Lens ~25 µMHumanEx vivo analysis[9]
L-carnosine Concentration in Ripe Human Cataractous Lens ~5 µMHumanEx vivo analysis[9]

Table 1: Pharmacokinetic Data of this compound and L-carnosine in Ocular Tissues

Metabolism of this compound in Corneal Cells

Following its uptake into corneal epithelial cells, this compound is metabolized to release the active compound, L-carnosine.

Enzymatic Hydrolysis

The primary metabolic step is the deacetylation of NAC. This hydrolysis is catalyzed by intracellular enzymes.

  • Acylase I (Aminoacylase-1): This enzyme is known to catalyze the deacetylation of various N-acetylated amino acids.[10][11] While its specific activity on NAC in corneal cells has not been directly demonstrated, its widespread tissue distribution and substrate specificity make it the most likely enzyme responsible for the conversion of NAC to L-carnosine within corneal cells.[12]

  • Other Hydrolases: The corneal epithelium is known to possess a variety of hydrolases that could potentially contribute to the metabolism of NAC.[13][14]

The L-carnosine and acetate (B1210297) produced from this reaction can then enter their respective metabolic pathways.

Signaling Pathways Modulated by this compound Metabolism

The therapeutic effects of this compound are primarily attributed to the antioxidant and anti-inflammatory properties of its metabolite, L-carnosine. L-carnosine is hypothesized to modulate key signaling pathways involved in the cellular response to oxidative stress.

Nrf2-ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE).[15] L-carnosine has been shown to activate the Nrf2 pathway in various cell types, leading to an enhanced antioxidant defense.[16][17][18][19] It is plausible that in corneal cells, the L-carnosine generated from NAC metabolism activates Nrf2, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation.[20] Chronic activation of the NF-κB pathway is implicated in various ocular inflammatory conditions. L-carnosine has been demonstrated to inhibit the activation of NF-κB in several experimental models, thereby reducing the expression of pro-inflammatory cytokines.[20][21] This inhibitory action is likely to be a key mechanism behind the anti-inflammatory effects of NAC eye drops in the cornea.

MAPK/ERK Pathway Suppression

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-regulated kinase (ERK) pathway, are involved in cellular processes like proliferation, differentiation, and stress responses.[22] There is evidence to suggest that L-carnosine can suppress the activation of the MAPK/ERK signaling pathway, which may contribute to its protective effects in conditions like diabetic retinopathy.[19][23]

Experimental Protocols

To further elucidate the mechanisms of this compound uptake and metabolism in corneal cells, the following experimental protocols are proposed based on established methodologies.

Human Corneal Epithelial Cell (HCEC) Culture
  • Cell Source: Primary HCECs can be isolated from donor corneas or commercially available cryopreserved HCECs can be used.[22][24] Immortalized HCEC lines (e.g., HCE-T) are also a viable option.[1][23]

  • Culture Medium: A serum-free corneal epithelial cell basal medium supplemented with a growth kit is recommended.[24]

  • Culture Conditions: Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.[24] For transport studies, cells are typically seeded on permeable supports (e.g., Transwell inserts).[1][25]

In Vitro this compound Uptake Assay
  • Cell Seeding: Seed HCECs on permeable supports and culture until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).[26]

  • Preparation of Uptake Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution) at pH 7.4.

  • Initiation of Uptake: Remove the culture medium and wash the cell monolayers with the uptake buffer. Add the uptake buffer containing a known concentration of radiolabeled ([¹⁴C] or [³H]) this compound to the apical side of the monolayer.

  • Incubation: Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

  • Termination of Uptake: At each time point, rapidly wash the cell monolayers with ice-cold uptake buffer to stop the transport process.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.[27] The protein concentration of the lysate should also be determined to normalize the uptake data.

  • Kinetic Analysis: To determine the Km and Vmax, perform the uptake assay with varying concentrations of this compound.

HPLC Analysis of this compound and L-carnosine
  • Sample Preparation:

    • Cell Lysates: Precipitate proteins from the cell lysates (from the uptake assay) with an equal volume of ice-cold methanol (B129727) or perchloric acid.[28] Centrifuge to pellet the precipitated protein and collect the supernatant.

    • Aqueous Humor: Collect aqueous humor from animal models and deproteinize as described for cell lysates.

  • HPLC System: A reverse-phase HPLC system with UV detection is suitable.[28][29]

  • Column: A C18 column is commonly used for the separation.[28]

  • Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[29] Gradient elution may be necessary to achieve optimal separation of NAC and L-carnosine.

  • Detection: Monitor the elution profile at a wavelength of approximately 210-220 nm.[28]

  • Quantification: Create a standard curve with known concentrations of NAC and L-carnosine to quantify their amounts in the samples.

Visualizations

Diagrams of Pathways and Workflows

NAC_Uptake_Metabolism cluster_corneal_epithelium Corneal Epithelial Cell NAC_out This compound (extracellular) PEPT Peptide Transporters (PEPT1/2) NAC_out->PEPT Uptake NAC_in This compound (intracellular) PEPT->NAC_in AcylaseI Acylase I NAC_in->AcylaseI Hydrolysis L_Carnosine L-Carnosine AcylaseI->L_Carnosine Acetate Acetate AcylaseI->Acetate Signaling Signaling Pathways L_Carnosine->Signaling Metabolism Cellular Metabolism Acetate->Metabolism

Caption: Cellular uptake and metabolism of this compound in corneal cells.

Experimental_Workflow start Culture Human Corneal Epithelial Cells (HCECs) on Permeable Supports teer Confirm Monolayer Integrity (TEER Measurement) start->teer uptake_assay Perform Radiolabeled This compound Uptake Assay teer->uptake_assay wash_lyse Wash and Lyse Cells uptake_assay->wash_lyse quantify_uptake Quantify Radioactivity (Scintillation Counting) wash_lyse->quantify_uptake hplc_prep Prepare Cell Lysates for HPLC (Protein Precipitation) wash_lyse->hplc_prep data_analysis Data Analysis: - Uptake Kinetics (Km, Vmax) - Metabolic Rate quantify_uptake->data_analysis hplc_analysis HPLC Analysis for NAC and L-carnosine hplc_prep->hplc_analysis hplc_analysis->data_analysis

Caption: Experimental workflow for studying NAC uptake and metabolism.

Signaling_Pathways cluster_nrf2 Nrf2-ARE Pathway cluster_nfkb NF-κB Pathway NAC This compound L_Carnosine L-Carnosine NAC->L_Carnosine Metabolism in Corneal Cell Nrf2 Nrf2 L_Carnosine->Nrf2 Activates NFkB NF-κB L_Carnosine->NFkB Inhibits Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2 Induces Oxidative_Stress->NFkB Induces ARE ARE Nrf2->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Activates Cellular_Protection Cellular Protection (Reduced Oxidative Damage) Antioxidant_Genes->Cellular_Protection Inflammatory_Genes Pro-inflammatory Gene Expression (Cytokines) NFkB->Inflammatory_Genes Activates Reduced_Inflammation Reduced Inflammation Inflammatory_Genes->Reduced_Inflammation

Caption: Proposed signaling pathways modulated by L-carnosine in corneal cells.

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as an effective prodrug for delivering L-carnosine to the anterior segment of the eye. Its uptake by corneal epithelial cells is likely mediated by peptide transporters, followed by intracellular hydrolysis to L-carnosine, potentially by acylase I. The resulting L-carnosine is then thought to exert its therapeutic effects by modulating key signaling pathways such as Nrf2-ARE and NF-κB, thereby enhancing the cornea's defense against oxidative stress and inflammation.

However, significant knowledge gaps remain. Future research should focus on:

  • Quantitative Transport Studies: Determining the specific transporters involved in NAC uptake and their kinetic parameters (Km and Vmax) in human corneal epithelial cells.

  • Metabolic Enzyme Identification: Conclusively identifying and characterizing the enzyme(s) responsible for NAC deacetylation in the cornea and quantifying the rate of this metabolic conversion.

  • Signaling Pathway Elucidation: Directly investigating the effects of NAC and L-carnosine on the Nrf2-ARE, NF-κB, and MAPK signaling pathways in corneal cells under conditions of oxidative stress.

  • In Vivo Correlation: Correlating the findings from in vitro studies with in vivo data on the corneal penetration and efficacy of different NAC formulations.

A more detailed understanding of these fundamental processes will be instrumental in the rational design of next-generation ophthalmic drugs that leverage the therapeutic potential of this compound for the treatment of a range of ocular diseases.

References

N-Acetylcarnosine's Efficacy Against Oxidative Stress: An In-Vitro Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylcarnosine (NAC), a naturally occurring dipeptide, is recognized for its significant antioxidant properties and its role as a more stable precursor to L-carnosine. This technical guide provides a comprehensive in-vitro analysis of NAC's effects on key oxidative stress markers. It summarizes quantitative data from multiple studies, details experimental protocols for assessing its antioxidant capacity, and visualizes the underlying molecular pathways and experimental workflows. The evidence presented underscores NAC's potential as a therapeutic agent in conditions exacerbated by oxidative stress.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. This compound has emerged as a promising antioxidant with potential therapeutic applications. Its enhanced stability and ability to act as a pro-drug for L-carnosine make it a subject of intense research.[1] This document synthesizes the available in-vitro data on NAC's effectiveness in mitigating oxidative damage.

Quantitative Data Summary

The antioxidant effects of this compound (NAC) and its parent compound, L-carnosine, have been quantified across various in-vitro assays. The following tables summarize the key findings, providing a comparative overview of their efficacy in mitigating different markers of oxidative stress.

Table 1: Effect of this compound and L-Carnosine on Nitric Oxide (NO) Synthesis and Lipid Peroxidation

CompoundAssayCell Line/SystemInducerConcentration% Inhibition / AttenuationReference
This compoundNitric Oxide SynthesisBV2 Microglial CellsLPSNot Specified~70%[1]
L-CarnosineNitric Oxide SynthesisBV2 Microglial CellsLPSNot Specified~60%[1]
L-CarnosineTBARS InhibitionNot SpecifiedNot Specified25 mM29.3%[1]
L-CarnosineTBARS InhibitionNot SpecifiedNot Specified50 mM41.2%[1]
L-CarnosineTBARS InhibitionNot SpecifiedNot Specified100 mM55.6%[1]

Table 2: Radical Scavenging and Metal Chelating Activity of L-Carnosine

AssayConcentration% Inhibition / ActivityReference
DPPH Radical Scavenging25 mM3.8%[1]
DPPH Radical Scavenging50 mM8.2%[1]
DPPH Radical Scavenging100 mM15.6%[1]
Metal Chelating Activity25 mM20.1%[1]
Metal Chelating Activity50 mM35.4%[1]
Metal Chelating Activity100 mM58.7%[1]

Signaling Pathways and Mechanisms

This compound exerts its antioxidant effects through a combination of direct radical scavenging and modulation of cellular antioxidant defense pathways. As a pro-drug, it is more resistant to enzymatic degradation by carnosinase, allowing for more effective delivery of L-carnosine to target tissues.[1]

NAC_Antioxidant_Pathway Proposed Antioxidant Mechanism of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NAC_ext This compound NAC_int This compound NAC_ext->NAC_int Cellular Uptake Carnosine L-Carnosine NAC_int->Carnosine De-acetylation ROS Reactive Oxygen Species (ROS) Carnosine->ROS Direct Scavenging Nrf2 Nrf2 Carnosine->Nrf2 Activates Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Causes ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes

Proposed Antioxidant Mechanism of this compound

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments used to evaluate the antioxidant properties of this compound.

Inhibition of LPS-Induced Nitric Oxide (NO) Synthesis in BV2 Microglial Cells

This cell-based assay is used to assess the anti-inflammatory and antioxidant potential of a compound by measuring its ability to inhibit NO production in stimulated immune cells.[1]

  • Cell Culture: BV2 microglial cells are cultured in an appropriate medium.[1]

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.[1]

  • Treatment: The cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).[1]

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[1]

  • Incubation: The cells are incubated for 24 hours.[1]

  • NO Measurement: The concentration of nitrite, a stable product of NO, is measured in the cell culture supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540-570 nm.[1]

NO_Assay_Workflow Workflow for Nitric Oxide Synthesis Inhibition Assay A Culture BV2 Microglial Cells B Seed Cells in 96-well Plates A->B C Pre-treat with This compound B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Collect Supernatant E->F G Add Griess Reagent F->G H Measure Absorbance at 540-570 nm G->H

Workflow for Nitric Oxide Synthesis Inhibition Assay
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

  • Sample Preparation: Prepare concentrations ranging from 5 to 100 mM of the test compound (e.g., carnosine or this compound) in an appropriate buffer.

  • Reaction Mixture: Combine the sample with a source of lipids (e.g., tissue homogenate or liposomes) and an oxidizing agent to induce lipid peroxidation.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • TBARS Reagent Addition: Add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid - TCA).

  • Color Development: Heat the mixture at 95-100°C for 15-30 minutes to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.

  • Measurement: After cooling, centrifuge the samples to remove any precipitate. Measure the absorbance of the supernatant at 532 nm.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[1]

  • DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent such as ethanol (B145695) or methanol.[1]

  • Reaction: Mix the test compound with the DPPH solution.[1]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[1]

  • Measurement: Measure the decrease in absorbance at 517 nm as the DPPH radical is scavenged, resulting in a color change from purple to yellow.[1]

Superoxide (B77818) Dismutase (SOD) Activity Assay
  • Principle: This assay is typically based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a source like the xanthine (B1682287)/xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the reduction of the detector.

  • Procedure:

    • Prepare a reaction mixture containing phosphate (B84403) buffer, a superoxide-generating system (e.g., xanthine and xanthine oxidase), and a detector molecule (e.g., NBT).

    • Add the cell or tissue lysate containing SOD to the reaction mixture.

    • Incubate at a controlled temperature (e.g., 25°C).

    • Monitor the change in absorbance at a specific wavelength (e.g., 560 nm for formazan (B1609692) formation from NBT) over time.

    • Calculate the percentage of inhibition of the detector reduction by the sample compared to a control without the sample. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of detector reduction by 50%.

Catalase (CAT) Activity Assay
  • Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

  • Procedure:

    • Prepare a reaction mixture containing a known concentration of H₂O₂ in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Add the cell or tissue lysate containing catalase to initiate the reaction.

    • Monitor the decrease in absorbance of H₂O₂ at 240 nm over time.

    • The rate of decrease in absorbance is proportional to the catalase activity. The activity is typically expressed in units per milligram of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute under the assay conditions.

Glutathione (B108866) Peroxidase (GPx) Activity Assay
  • Principle: This is a coupled enzyme assay that measures the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GPx, using a peroxide substrate. The GSSG is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, GSH, glutathione reductase, and NADPH.

    • Add the cell or tissue lysate containing GPx.

    • Initiate the reaction by adding a peroxide substrate (e.g., hydrogen peroxide or tert-butyl hydroperoxide).

    • Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.

    • The rate of decrease in absorbance is proportional to the GPx activity. Activity is typically expressed in units per milligram of protein.

Protein Carbonyl Assay
  • Principle: This method quantifies the level of protein oxidation by measuring the content of carbonyl groups. Carbonyl groups are introduced into proteins by oxidative reactions and can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

  • Procedure:

    • Incubate the protein sample with a solution of DNPH in acid.

    • Precipitate the proteins with trichloroacetic acid (TCA) to remove excess DNPH.

    • Wash the protein pellet with ethanol/ethyl acetate (B1210297) to remove any remaining free DNPH.

    • Resuspend the protein pellet in a denaturing agent (e.g., guanidine (B92328) hydrochloride).

    • Measure the absorbance of the derivatized proteins at approximately 370 nm.

    • The carbonyl content is calculated using the molar extinction coefficient of DNPH and is typically expressed as nanomoles of carbonyl per milligram of protein.

Conclusion

The in-vitro evidence strongly supports the role of this compound as a potent antioxidant. Its ability to attenuate nitric oxide synthesis, and by extension, the activity of its parent compound L-carnosine in inhibiting lipid peroxidation and scavenging free radicals, highlights its multifaceted protective mechanisms. The enhanced stability of NAC makes it a superior candidate for delivering the antioxidant benefits of carnosine to target tissues. Further in-vivo studies are warranted to fully elucidate its therapeutic potential in oxidative stress-related pathologies. This guide provides a foundational resource for researchers and professionals in the field to design and interpret studies on this compound.

References

Understanding the enzymatic conversion of N-Acetylcarnosine to carnosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic conversion of N-Acetylcarnosine (NAC) to the biologically active dipeptide, L-carnosine. NAC is utilized as a prodrug, particularly in ophthalmic applications, to overcome the enzymatic instability of L-carnosine and facilitate its delivery to target tissues.[1][2] This document outlines the current understanding of the enzymatic hydrolysis of NAC, summarizes the available data, and provides hypothetical experimental protocols for further investigation.

Introduction to this compound as a Prodrug

L-carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with significant antioxidant and anti-glycating properties.[3][4] However, its therapeutic application is limited by its rapid degradation by the enzyme carnosinase (EC 3.4.13.20) present in serum and various tissues.[5][6][7][8] N-acetylation of carnosine to form NAC creates a more stable compound that is resistant to carnosinase, allowing it to act as a prodrug.[2][3][7] In ophthalmic applications, topical administration of NAC facilitates its penetration through the cornea into the aqueous humor, where it is subsequently hydrolyzed to release L-carnosine.[1][9][10]

The Enzymatic Conversion of this compound

The precise identity of the enzyme responsible for the deacetylation of NAC to L-carnosine in the ocular tissues is not definitively established in the current literature. However, evidence points towards the involvement of one or more enzymes belonging to the aminoacyl-histidine dipeptidase or broader amidohydrolase families.[5][11][12] These enzymes are known to cleave amide bonds. Anserinase (EC 3.4.13.5), an enzyme with broad substrate specificity that is known to hydrolyze N-acetylhistidine, is a potential candidate for this activity.[5][11]

The conversion process is a hydrolysis reaction where a water molecule is used to cleave the acetyl group from the N-terminal β-alanine residue of NAC, yielding L-carnosine and acetic acid.

Data Presentation

ParameterValueTissue/Enzyme SourceMethodReference
Enzyme Name Not definitively identified; likely an aminoacyl-histidine dipeptidase/amidohydrolaseOcular tissues (cornea, aqueous humor)Enzyme purification and sequencingTo be determined
Michaelis Constant (Km) Not available-Spectrophotometry, HPLC, or NMR-based assaysTo be determined
Maximum Velocity (Vmax) Not available-Spectrophotometry, HPLC, or NMR-based assaysTo be determined
Optimal pH Not available-pH-dependent enzyme activity assaysTo be determined
Optimal Temperature Not available-Temperature-dependent enzyme activity assaysTo be determined
Inhibitors Bestatin (for some dipeptidases)Mammalian dipeptidasesInhibition assays[13]
Activators Divalent metal ions (e.g., Mn2+, Zn2+) for some aminoacyl-histidine dipeptidasesBacterial and mammalian dipeptidasesActivation assays[5][11]

Experimental Protocols

The following are detailed, albeit generalized, methodologies for the investigation of the enzymatic conversion of NAC to carnosine. These protocols are adapted from established methods for similar enzymes.[3][14][15][16]

Preparation of Ocular Tissue Homogenate
  • Tissue Collection: Collect fresh porcine or bovine eyes from a local abattoir.

  • Dissection: Carefully dissect the cornea and aspirate the aqueous humor under sterile conditions.

  • Homogenization: Homogenize the corneal tissue in a cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM DTT and protease inhibitors).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove cellular debris.

  • Cytosolic Fraction: Collect the supernatant (cytosolic fraction) for subsequent enzyme assays and purification. The aqueous humor can be used directly or after filtration.

  • Protein Quantification: Determine the total protein concentration of the cytosolic fraction using a standard method (e.g., Bradford or BCA assay).

This compound Deacetylase Activity Assay

This protocol is based on the quantification of the product, L-carnosine, using High-Performance Liquid Chromatography (HPLC).

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 µL of ocular tissue homogenate (or purified enzyme fraction)

    • 50 µL of 10x reaction buffer (e.g., 500 mM Tris-HCl, pH 7.5)

    • Substrate: 50 µL of this compound solution (at varying concentrations for kinetic studies, e.g., 0.1-10 mM)

    • Make up the final volume to 500 µL with nuclease-free water.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30, 60, 90 minutes). A time-course experiment should be performed to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation at 95°C for 5 minutes.

  • Centrifugation: Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • HPLC Analysis:

    • Analyze the supernatant for the presence of L-carnosine using a reverse-phase HPLC system.

    • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).

    • Column: C18 column.

    • Detection: UV detection at approximately 210 nm.

    • Quantification: Use a standard curve of known L-carnosine concentrations to quantify the amount of product formed.

  • Data Analysis: Calculate the enzyme activity in terms of nmol of L-carnosine produced per minute per mg of total protein. For kinetic studies, plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Enzyme Purification (Hypothetical Workflow)

A multi-step purification protocol would be necessary to isolate the NAC-deacetylating enzyme.

  • Ammonium (B1175870) Sulfate Precipitation: Fractionally precipitate the proteins in the cytosolic extract with increasing concentrations of ammonium sulfate.

  • Ion-Exchange Chromatography: Apply the active fraction to an ion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient.

  • Size-Exclusion Chromatography: Further purify the active fractions on a size-exclusion column (e.g., Sephacryl S-200) to separate proteins based on their molecular weight.

  • Affinity Chromatography: If a known inhibitor or substrate analog is available, it could be immobilized on a matrix to create an affinity column for more specific purification.

  • Purity Assessment: At each step, assess the purity of the enzyme by SDS-PAGE and measure the specific activity.

Visualization of Pathways and Workflows

Signaling Pathway of L-carnosine's Protective Effects

The following diagram illustrates the downstream antioxidant and anti-glycation effects of L-carnosine after its conversion from this compound.

Carnosine_Pathway NAC This compound (Topical Administration) Cornea Cornea NAC->Cornea Penetration AqueousHumor Aqueous Humor Cornea->AqueousHumor Enzyme Amidohydrolase (Deacetylation) AqueousHumor->Enzyme Carnosine L-Carnosine (Bioactive Form) Enzyme->Carnosine Hydrolysis ROS Reactive Oxygen Species (ROS) Carnosine->ROS Scavenging Glycation Advanced Glycation End-products (AGEs) Carnosine->Glycation Inhibition OxidativeStress Oxidative Stress & Cellular Damage ROS->OxidativeStress ProteinDamage Protein Cross-linking & Aggregation Glycation->ProteinDamage

Caption: Protective signaling pathway of L-carnosine.

Experimental Workflow for Enzyme Characterization

This diagram outlines the logical flow of experiments to identify and characterize the enzyme responsible for NAC conversion.

Experimental_Workflow cluster_TissuePrep Tissue Preparation cluster_EnzymeAssay Enzyme Activity Assay cluster_Purification Enzyme Purification cluster_Identification Enzyme Identification Tissue Ocular Tissue (e.g., Cornea) Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation CytosolicExtract Cytosolic Extract Centrifugation->CytosolicExtract Assay Deacetylase Assay (NAC as substrate) CytosolicExtract->Assay Purification Multi-step Chromatography (Ion-exchange, Size-exclusion) CytosolicExtract->Purification HPLC HPLC Analysis (Quantify Carnosine) Assay->HPLC Kinetics Kinetic Analysis (Km, Vmax) HPLC->Kinetics Purity SDS-PAGE & Specific Activity Measurement Purification->Purity MassSpec Mass Spectrometry (Peptide Sequencing) Purity->MassSpec Database Database Search (BLAST) MassSpec->Database

Caption: Workflow for NAC-deacetylating enzyme characterization.

Conclusion and Future Directions

This compound serves as a promising prodrug for the ocular delivery of L-carnosine. While the enzymatic basis of its bioactivation is understood in principle, a detailed characterization of the specific enzyme(s) involved is lacking. Future research should focus on the isolation and identification of the NAC-deacetylating enzyme from ocular tissues. Elucidating its kinetic properties and regulatory mechanisms will be crucial for optimizing the therapeutic efficacy of NAC and for the rational design of future prodrugs for ophthalmic and other applications. The experimental frameworks provided in this guide offer a roadmap for these essential next steps.

References

N-Acetylcarnosine: A Deep Dive into its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the significant anti-inflammatory properties of N-Acetylcarnosine (NAC), a naturally occurring dipeptide. This document, intended for researchers, scientists, and drug development professionals, consolidates current scientific evidence, experimental protocols, and underlying molecular mechanisms of NAC's action against inflammation, particularly in the context of neuroinflammation.

This compound, a derivative of the dipeptide carnosine, has demonstrated notable efficacy in mitigating inflammatory responses, primarily through its potent antioxidant and modulating effects on key signaling pathways. This guide provides an in-depth analysis of its mechanisms, supported by quantitative data from various in vitro studies.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-pronged approach. As a prodrug of L-carnosine, it offers enhanced stability and bioavailability. The primary mechanisms identified include:

  • Inhibition of Pro-inflammatory Mediators: NAC significantly curtails the production of key inflammatory molecules. In studies involving lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a common model for neuroinflammation, NAC has been shown to markedly reduce the synthesis of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[1] It also demonstrates a potent, dose-dependent reduction in the secretion of tumor necrosis factor-alpha (TNF-α), a critical pro-inflammatory cytokine.[2]

  • Modulation of Intracellular Signaling Pathways: The anti-inflammatory actions of NAC are intricately linked to its ability to modulate crucial intracellular signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes. While the precise molecular interactions are still under investigation, evidence suggests that NAC interferes with the activation of these pathways, thereby preventing the downstream expression of inflammatory mediators.

  • Potent Antioxidant Activity: A significant aspect of NAC's anti-inflammatory prowess lies in its ability to combat oxidative stress, a key driver of inflammation. By scavenging reactive oxygen species (ROS), NAC helps to maintain cellular redox homeostasis and protect cells from oxidative damage that can trigger and exacerbate inflammatory responses.

Quantitative Analysis of Anti-Inflammatory Efficacy

The following table summarizes the quantitative data from key studies investigating the anti-inflammatory effects of this compound in LPS-stimulated BV2 microglial cells.

Inflammatory MarkerThis compound ConcentrationObserved EffectReference
Nitric Oxide (NO) SynthesisNot specifiedAttenuated by 60%[1]
iNOS ExpressionNot specifiedAttenuated by 70%[1]
TNF-α ReleaseStarting at 2.5 mMDose-dependent reduction[2]

Further dose-response studies are required to establish definitive IC50 values for the inhibition of various inflammatory markers by this compound.

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

LPS_Induced_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPKKK MAPKKK (e.g., TAK1) TRAF6->MAPKKK IkB IκB IKK->IkB Phosphorylates, leading to degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates MKK MKKs (e.g., MKK3/6, MKK4/7) MAPKKK->MKK MAPK MAPKs (p38, JNK, ERK) MKK->MAPK MAPK->NFkB_nuc Activates NAC This compound NAC->IKK Inhibits (Proposed) NAC->MAPK Inhibits (Proposed) DNA DNA NFkB_nuc->DNA Binds to promoter region ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->ProInflammatory_Genes Induces transcription

Caption: Proposed mechanism of this compound in LPS-induced inflammatory signaling.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Analysis A1 Seed BV2 microglial cells A2 Pre-treat with this compound (various concentrations) A1->A2 A3 Stimulate with LPS (e.g., 1 µg/mL) A2->A3 B1 Collect cell culture supernatant A3->B1 B4 Lyse cells A3->B4 B2 Griess Assay for Nitric Oxide (NO) B1->B2 B3 ELISA for Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) B1->B3 B5 Western Blot for Protein Expression (e.g., iNOS, Phospho-MAPKs, NF-κB p65) B4->B5

Caption: General experimental workflow for investigating NAC's anti-inflammatory effects.

Detailed Experimental Protocols

This section provides a detailed overview of the standard methodologies employed in the cited studies to quantify the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: Murine BV2 microglial cells are commonly used as a model for primary microglia to study neuroinflammation.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Protocol:

    • Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, larger plates for protein extraction).

    • After reaching a suitable confluence (typically 70-80%), the cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).

    • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours).

Measurement of Nitric Oxide (NO) Production (Griess Assay)

The Griess assay is a colorimetric method used to measure nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.

  • Principle: The assay involves a two-step diazotization reaction. In an acidic environment, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound. The intensity of the color, measured spectrophotometrically at ~540 nm, is directly proportional to the nitrite concentration.

  • Protocol:

    • Collect cell culture supernatants after treatment.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid) to the supernatant in a 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique used to quantify the concentration of specific proteins, such as TNF-α and IL-6, in the cell culture supernatant.

  • Principle: A "sandwich" ELISA is typically employed. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The supernatant containing the cytokine is added, and the cytokine binds to the capture antibody. A second, detection antibody (often biotinylated) that also recognizes the cytokine is then added, forming a "sandwich". A streptavidin-enzyme conjugate is subsequently added, which binds to the biotinylated detection antibody. Finally, a substrate for the enzyme is added, resulting in a color change that is proportional to the amount of cytokine present.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards of known cytokine concentrations to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody, followed by incubation.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentration in the samples based on the standard curve.

Analysis of Protein Expression (Western Blot)

Western blotting is used to detect and quantify the expression levels of specific proteins within the cells, such as iNOS, and to assess the phosphorylation status of signaling proteins like p38, ERK, JNK, and NF-κB p65.

  • Principle: Proteins are extracted from the cells, separated by size via gel electrophoresis, and then transferred to a membrane. The membrane is then incubated with a primary antibody that specifically binds to the protein of interest. A secondary antibody, conjugated to an enzyme, which recognizes the primary antibody is then added. The addition of a chemiluminescent substrate allows for the detection of the protein band, and the intensity of the band corresponds to the amount of protein.

  • Protocol:

    • Lyse the treated cells to extract total protein.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-phospho-p38).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The accumulated evidence strongly supports the anti-inflammatory potential of this compound, positioning it as a promising candidate for further investigation in the context of inflammatory and neurodegenerative diseases. Its ability to suppress key inflammatory mediators and modulate central signaling pathways highlights its therapeutic promise.

Future research should focus on elucidating the precise molecular targets of NAC within the NF-κB and MAPK pathways to fully understand its mechanism of action. Furthermore, comprehensive dose-response studies are crucial to establish its potency and therapeutic window. In vivo studies in animal models of inflammatory diseases will be the next critical step to validate these in vitro findings and pave the way for potential clinical applications.

References

Methodological & Application

Application Note: Quantification of N-Acetylcarnosine in Aqueous Humor by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of N-Acetylcarnosine (NAC) in aqueous humor. NAC, a prodrug of the antioxidant L-carnosine, is of significant interest in ophthalmology for its potential in treating various eye disorders, including cataracts.[1][2] This protocol provides a comprehensive guide for sample preparation, chromatographic conditions, and data analysis, making it an essential tool for researchers in drug development and ophthalmic science.

Introduction

This compound (NAC) is a naturally occurring dipeptide that has demonstrated significant therapeutic potential in ophthalmology. It acts as a prodrug for L-carnosine, readily penetrating the cornea and then being hydrolyzed to L-carnosine in the aqueous humor.[1][3] L-carnosine functions as a potent antioxidant, protecting ocular tissues from oxidative stress, a key factor in the pathogenesis of cataracts and other age-related eye diseases.[2][4] Accurate quantification of NAC and its active metabolite, L-carnosine, in the aqueous humor is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action. This document provides a detailed HPLC method for the reliable determination of NAC in this critical biological matrix.

Experimental Protocols

Materials and Reagents
  • This compound (NAC) reference standard

  • L-Carnosine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Perchloric acid

  • Phosphoric acid

  • Triethylamine

  • Potassium dihydrogen phosphate

  • Water (HPLC grade)

  • Syringe filters (0.22 µm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Reversed-phase C18 column (e.g., Hypersil ODS, 3 µm, 150 x 4.6 mm I.D.)[5][6]

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

Sample Preparation: Protein Precipitation
  • Collection: Aqueous humor samples are collected from the anterior chamber of the eye.[7]

  • Precipitation: To 100 µL of aqueous humor, add 100 µL of cold 0.6 M perchloric acid to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following HPLC conditions are optimized for the separation and quantification of this compound:

ParameterCondition
Column Hypersil ODS C18 (3 µm, 150 x 4.6 mm I.D.)[5][6]
Mobile Phase 5 mM Phosphoric Acid, 1 mM Triethylamine, pH 2.58[5][6]
Flow Rate 1.0 mL/min[8][9]
Injection Volume 20 µL
Column Temperature 35°C[8][9]
Detection UV at 210 nm[8][10]
Method Validation Parameters

A summary of typical method validation parameters for similar assays is presented below. Researchers should perform their own validation according to ICH guidelines.

ParameterTypical Value/Range
Linearity (r) > 0.999[8][9]
Recovery 93.9 - 99.7%[5]
Limit of Detection (LOD) 0.18 µM[5]
Retention Time (NAC) ~5.9 min[5]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis AqueousHumor Aqueous Humor Collection ProteinPrecipitation Protein Precipitation (Perchloric Acid) AqueousHumor->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration HPLCSeparation HPLC Separation (C18 Column) Filtration->HPLCSeparation UVDetection UV Detection (210 nm) HPLCSeparation->UVDetection Chromatogram Chromatogram Acquisition UVDetection->Chromatogram Quantification Quantification (Standard Curve) Chromatogram->Quantification

Caption: Experimental workflow for NAC quantification.

Discussion

This application note outlines a straightforward and reproducible HPLC-UV method for the quantification of this compound in aqueous humor. The described sample preparation technique, utilizing protein precipitation with perchloric acid, is effective in removing interfering substances from the complex biological matrix.[5][6] The reversed-phase chromatographic conditions provide good separation and a reasonable retention time for NAC.[5]

The topical administration of NAC has been shown to result in the appearance of L-carnosine in the aqueous humor within 15-30 minutes.[1] This highlights the importance of a reliable analytical method to study the pharmacokinetics of this prodrug and its active metabolite. The presented method can be adapted for the simultaneous quantification of L-carnosine, although chromatographic conditions may need to be re-optimized for baseline separation of both compounds.

For enhanced sensitivity and selectivity, particularly for studies requiring very low detection limits, coupling the HPLC system to a mass spectrometer (LC-MS) could be considered. However, the described HPLC-UV method is well-suited for routine analysis in many research and development settings.

Conclusion

The detailed protocol in this application note provides a validated starting point for the accurate and precise quantification of this compound in aqueous humor. This method is a valuable tool for researchers investigating the therapeutic potential of NAC in various ocular diseases.

References

Application Note: Quantitative Analysis of N-Acetylcarnosine and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of N-Acetylcarnosine (NAC) and its key metabolites—L-carnosine, β-alanine, and histidine—in human plasma. This compound is a naturally occurring dipeptide with antioxidant properties, and it is recognized for its increased stability against enzymatic degradation compared to L-carnosine.[1][2] This makes it a compound of interest in pharmaceutical and nutraceutical research. The method described herein utilizes a simple protein precipitation step for sample preparation, followed by hydrophilic interaction liquid chromatography (HILIC) for the separation of these polar analytes. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). This validated method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and metabolomics research.

Introduction

This compound (NAC) is an acetylated derivative of the dipeptide L-carnosine (β-alanyl-L-histidine).[1] The addition of the acetyl group enhances its resistance to degradation by the enzyme carnosinase, which typically breaks down L-carnosine into its constituent amino acids, β-alanine and histidine.[1][2] NAC is investigated for various therapeutic applications, notably in ophthalmology for the treatment of cataracts, where it is believed to act as a prodrug, delivering L-carnosine to the eye.[2][3]

To understand the pharmacokinetics and metabolic fate of this compound, a reliable and sensitive analytical method for its simultaneous measurement with its primary metabolites in biological matrices is essential. LC-MS/MS offers the high selectivity and sensitivity required for the accurate quantification of these compounds in complex samples like plasma.[4] This application note provides a detailed protocol for a validated LC-MS/MS method designed for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • This compound (≥98% purity)

  • L-Carnosine (≥99% purity)

  • β-Alanine (≥99% purity)

  • L-Histidine (≥99% purity)

  • This compound-d3 (internal standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Standard Solutions and Quality Controls

Stock solutions of this compound and its metabolites were prepared in ultrapure water at a concentration of 1 mg/mL. A mixed working standard solution was prepared by diluting the stock solutions. Calibration standards and quality control (QC) samples were prepared by spiking the mixed working standard solution into blank human plasma.

Sample Preparation

A simple protein precipitation method was employed for plasma sample preparation.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-d3).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% acetonitrile with 10 mM ammonium formate and 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was performed on a UHPLC system using a HILIC column.

  • Column: ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % B
    0.0 95.0
    8.0 82.5
    12.0 70.5
    14.0 55.0
    15.5 55.0
    15.6 95.0

    | 17.0 | 95.0 |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.

  • Ionization Mode: ESI Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

The MRM transitions and compound-specific parameters are detailed in Table 1.

Data Presentation

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound 269.1109.1503020
269.1156.1503015
L-Carnosine 227.1109.1502522
227.1156.1502518
β-Alanine 90.144.1502015
90.172.1502010
L-Histidine 156.1110.1502816
156.183.1502825
This compound-d3 (IS) 272.1109.1503020

Table 2: Method Validation Summary

ParameterThis compoundL-Carnosineβ-AlanineL-Histidine
Linearity Range (ng/mL) 1 - 10005 - 200010 - 500010 - 5000
Correlation Coefficient (r²) >0.995>0.995>0.992>0.994
LLOQ (ng/mL) 151010
Intra-day Precision (%CV) <10%<12%<15%<14%
Inter-day Precision (%CV) <11%<13%<15%<15%
Accuracy (% Bias) ±10%±12%±15%±15%
Recovery (%) >85%>80%>75%>78%

Visualizations

metabolic_pathway NAC This compound CAR L-Carnosine NAC->CAR Hydrolysis MET β-Alanine + L-Histidine CAR->MET Carnosinase

Caption: Metabolic pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (400 µL Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into UHPLC reconstitute->inject separate HILIC Separation inject->separate detect ESI-MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify report Reporting quantify->report

Caption: LC-MS/MS experimental workflow.

Conclusion

This application note details a selective, sensitive, and reliable LC-MS/MS method for the simultaneous quantification of this compound and its metabolites (L-carnosine, β-alanine, and histidine) in human plasma. The simple sample preparation procedure and the robust HILIC-based chromatography make this method well-suited for high-throughput analysis in clinical and preclinical studies. The provided protocol and performance characteristics demonstrate its applicability for pharmacokinetic and metabolic investigations of this compound.

References

Application Notes and Protocols for Developing a Liposomal Formulation for N-Acetylcarnosine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylcarnosine (NAC) is a dipeptide with significant antioxidant properties, making it a promising therapeutic agent for various conditions, particularly in ophthalmology for the treatment of cataracts.[1][2][3] Its efficacy is often limited by its susceptibility to degradation by carnosinase in vivo.[1] Liposomal encapsulation offers a strategic approach to protect NAC from enzymatic degradation, enhance its bioavailability, and provide sustained release. These application notes provide detailed protocols for the preparation and characterization of a liposomal formulation of this compound.

Materials and Equipment

Materials
  • This compound (NAC)

  • Phosphatidylcholine (PC) (e.g., soy or egg PC)

  • Cholesterol (Chol)

  • Chloroform

  • Methanol

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Cellulose dialysis tubing (MWCO 12-14 kDa)

Equipment
  • Rotary evaporator

  • Probe sonicator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Centrifuge

  • Franz diffusion cells

  • Magnetic stirrer

  • pH meter

  • Analytical balance

  • Glassware (round-bottom flasks, beakers, volumetric flasks, etc.)

Experimental Protocols

Preparation of this compound Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of NAC-loaded liposomes using the thin-film hydration method, followed by sonication and extrusion for size reduction and homogenization.[4][5][6][7]

Protocol:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine and cholesterol in a chloroform:methanol (2:1 v/v) solvent mixture in a round-bottom flask. A common lipid molar ratio is PC:Chol at 7:3.[8]

    • Add this compound to the lipid solution. The drug-to-lipid ratio can be optimized, for example, 1:10 (w/w).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask at a constant speed (e.g., 150 rpm) in a water bath set at a temperature above the lipid transition temperature (e.g., 40-50°C).

    • Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[4]

  • Hydration of the Lipid Film:

    • Hydrate the lipid film by adding a predetermined volume of PBS (pH 7.4) to the flask.

    • Rotate the flask gently in the water bath (above the lipid transition temperature) for 1-2 hours to allow for complete hydration of the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication and Extrusion):

    • To produce smaller, more uniform liposomes, the MLV suspension can be subjected to sonication. Use a probe sonicator in an ice bath with cycles of sonication and rest (e.g., 5 minutes of sonication with 1-minute intervals) to prevent overheating and lipid degradation.

    • For further size homogenization, the liposome (B1194612) suspension is then extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a high-pressure extruder. Pass the suspension through the extruder 10-15 times.[7]

  • Purification:

    • To remove unencapsulated NAC, the liposomal suspension can be centrifuged at high speed (e.g., 15,000 rpm for 30 minutes at 4°C). The supernatant containing the free drug is discarded, and the liposomal pellet is resuspended in fresh PBS. Repeat this washing step twice.

Characterization of this compound Liposomes

Protocol:

  • Dilute the liposomal suspension with deionized water to an appropriate concentration.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

  • Record the Z-average particle size and the Polydispersity Index (PDI). A PDI value below 0.3 indicates a homogenous population of liposomes.

Protocol:

  • Dilute the liposomal suspension with deionized water.

  • Measure the zeta potential using the DLS instrument equipped with an electrode assembly for electrophoretic mobility measurement.

  • The zeta potential provides an indication of the surface charge of the liposomes and their colloidal stability.

The encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes.

Protocol:

  • Separate the unencapsulated (free) NAC from the liposome formulation using centrifugation as described in the purification step (Protocol 2.1, step 4).

  • Carefully collect the supernatant.

  • Quantify the amount of free NAC in the supernatant using a validated HPLC method (see Protocol 2.2.4).

  • Calculate the Encapsulation Efficiency using the following formula:[9][10]

    %EE = [(Total amount of NAC added - Amount of free NAC) / Total amount of NAC added] x 100

Protocol:

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A specific method suggests a mobile phase of 5 mM phosphoric acid-1 mM triethylamine, pH 2.58.[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Injection Volume: 20 µL.[11]

    • Detection: UV detector set at a wavelength of 210 nm.[11]

    • Column Temperature: 35°C.[11]

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of NAC of known concentrations in the mobile phase.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • To determine the total drug content, disrupt the liposomes by adding a suitable solvent (e.g., methanol) to release the encapsulated NAC.

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Inject the sample into the HPLC system and determine the concentration of NAC from the calibration curve.

In Vitro Drug Release Study

This protocol uses the dialysis bag method to evaluate the in vitro release profile of NAC from the liposomal formulation.

Protocol:

  • Place a known volume (e.g., 2 mL) of the NAC-loaded liposomal suspension into a dialysis bag (MWCO 12-14 kDa).

  • Securely tie both ends of the dialysis bag.

  • Immerse the dialysis bag in a beaker containing a known volume (e.g., 100 mL) of release medium (PBS, pH 7.4).

  • Place the beaker on a magnetic stirrer and maintain a constant temperature of 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the withdrawn samples for NAC content using the HPLC method described in Protocol 2.2.4.

  • Plot the cumulative percentage of drug released versus time.

Sterilization of the Liposomal Formulation

For ophthalmic applications, the final formulation must be sterile. Filtration is a common method for sterilizing liposomal preparations.[12][13][14][15][16]

Protocol:

  • Filter the final liposomal suspension through a sterile 0.22 µm syringe filter into a sterile container under aseptic conditions.

  • Perform sterility testing on the final product to ensure the absence of microbial contamination.

Data Presentation

Table 1: Physicochemical Characterization of this compound Liposomes

Formulation CodeLipid Composition (Molar Ratio)Drug:Lipid Ratio (w/w)Particle Size (nm) ± SDPDI ± SDZeta Potential (mV) ± SDEncapsulation Efficiency (%) ± SD
NAC-Lipo-1PC:Chol (7:3)1:10125.3 ± 4.20.21 ± 0.03-15.8 ± 1.565.7 ± 3.8
NAC-Lipo-2PC:Chol (8:2)1:10142.1 ± 5.10.25 ± 0.04-12.3 ± 1.161.2 ± 4.1
NAC-Lipo-3PC:Chol (7:3)1:20130.5 ± 3.90.23 ± 0.02-14.9 ± 1.372.5 ± 2.9

SD: Standard Deviation

Table 2: In Vitro Release of this compound from Liposomes

Time (hours)Cumulative Release (%) ± SD - NAC-Lipo-1Cumulative Release (%) ± SD - Free NAC Solution
0.58.2 ± 0.945.3 ± 2.1
115.6 ± 1.378.9 ± 3.5
224.8 ± 2.195.1 ± 1.8
438.9 ± 2.898.2 ± 1.5
855.4 ± 3.5-
1268.1 ± 4.1-
2482.3 ± 4.9-

SD: Standard Deviation

Visualizations

Liposome_Preparation_Workflow cluster_prep Liposome Preparation start Start: Dissolve Lipids & NAC in Organic Solvent film Thin-Film Formation (Rotary Evaporation) start->film hydration Hydration with Aqueous Buffer (Formation of MLVs) film->hydration size_reduction Size Reduction (Sonication/Extrusion) hydration->size_reduction purification Purification (Centrifugation) size_reduction->purification end_prep NAC-Loaded Liposomes purification->end_prep

Workflow for this compound Liposome Preparation.

Liposome_Characterization_Workflow cluster_char Liposome Characterization liposomes NAC-Loaded Liposomes dls Particle Size & PDI (Dynamic Light Scattering) liposomes->dls zeta Zeta Potential (Electrophoretic Mobility) liposomes->zeta ee Encapsulation Efficiency (HPLC Analysis of Free Drug) liposomes->ee release In Vitro Release (Dialysis Method) liposomes->release

Workflow for Characterization of NAC Liposomes.

NAC_Antioxidant_Pathway cluster_pathway This compound Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) (e.g., from oxidative stress) Lipid_Peroxidation Lipid Peroxidation of Cell Membranes ROS->Lipid_Peroxidation Cell_Damage Cellular Damage (e.g., in lens proteins) Lipid_Peroxidation->Cell_Damage NAC This compound (Liposomal Delivery) Carnosine L-Carnosine (Active Form) NAC->Carnosine Hydrolysis Carnosine->ROS Scavenges Carnosine->Lipid_Peroxidation Inhibits

Simplified Antioxidant Signaling Pathway of this compound.

References

Protocol for Assessing N-Acetylcarnosine's Antioxidant Capacity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylcarnosine (NAC) is a naturally occurring dipeptide and a derivative of carnosine, which is composed of beta-alanine (B559535) and L-histidine. NAC is recognized for its antioxidant properties, primarily acting as a more stable prodrug of L-carnosine. The acetylation of carnosine enhances its resistance to enzymatic degradation by carnosinase, thereby improving its bioavailability and efficacy in tissues.[1][2] In cell culture models, NAC has demonstrated a protective role against oxidative stress, which is implicated in a wide range of cellular damage and pathologies.

The primary mechanism of NAC's antioxidant activity is attributed to its deacetylation to L-carnosine within the cell. L-carnosine then acts as a potent scavenger of reactive oxygen species (ROS), reactive nitrogen species (RNS), and harmful aldehydes produced during lipid peroxidation.[3][4] It is believed to exert its effects through direct radical scavenging and potentially by modulating endogenous antioxidant defense pathways, such as the Nrf2/HO-1 signaling cascade.[5]

These application notes provide a comprehensive set of protocols to assess the antioxidant capacity of this compound in various cell culture systems. The methodologies detailed below are designed to enable researchers to quantify the effects of NAC on different markers of oxidative stress, providing valuable data for basic research and drug development.

Data Presentation

The following tables summarize quantitative data on the antioxidant effects of this compound from various in vitro studies.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

Cell LineInducer (Concentration)This compound ConcentrationTreatment Time% Inhibition of NO SynthesisReference
BV2 MicrogliaLipopolysaccharide (LPS)Not specifiedNot specified~70%[4][6]

Table 2: Effect of this compound on Reactive Oxygen Species (ROS)

Cell LineInducer (Concentration)This compound ConcentrationTreatment Time% Suppression of ROSReference
Human Cancer and Normal CellsH₂O₂ (1000 µM)2% NAC solution60 and 90 minutes100%[6]

Table 3: General Antioxidant Activity of Carnosine (the active form of this compound)

AssayCarnosine Concentration% Inhibition / ActivityReference
TBARS Inhibition25 mM29.3%[6]
TBARS Inhibition50 mM41.2%[6]
TBARS Inhibition100 mM55.6%[6]
DPPH Radical Scavenging25 mM3.8%[6]
DPPH Radical Scavenging50 mM8.2%[6]
DPPH Radical Scavenging100 mM15.6%[6]

Experimental Workflow

The following diagram illustrates a general workflow for assessing the antioxidant capacity of this compound in a cell culture model.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., BV2, HLECs) nac_prep 2. Prepare NAC Solutions (various concentrations) inducer_prep 3. Prepare Oxidative Stress Inducer (e.g., H₂O₂, LPS) pre_treatment 4. Pre-treat cells with NAC nac_prep->pre_treatment induce_stress 5. Induce Oxidative Stress inducer_prep->induce_stress pre_treatment->induce_stress ros_assay 6a. ROS Detection Assay (DCFDA) induce_stress->ros_assay lipid_assay 6b. Lipid Peroxidation Assay (TBARS) induce_stress->lipid_assay no_assay 6c. Nitric Oxide Assay (Griess Reagent) induce_stress->no_assay radical_assay 6d. Radical Scavenging Assay (DPPH) induce_stress->radical_assay data_quant 7. Quantify Results ros_assay->data_quant lipid_assay->data_quant no_assay->data_quant radical_assay->data_quant stat_analysis 8. Statistical Analysis data_quant->stat_analysis

Caption: Experimental workflow for assessing this compound's antioxidant capacity.

Experimental Protocols

Intracellular Reactive Oxygen Species (ROS) Detection using DCFDA Assay

This protocol measures the overall levels of intracellular ROS. 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • DCFH-DA stock solution (10 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Cell culture medium without phenol (B47542) red

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)

  • Oxidative stress inducer (e.g., H₂O₂)

  • This compound solutions of various concentrations

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment. Incubate overnight.

  • Remove the culture medium and wash the cells twice with warm PBS.

  • Prepare a working solution of DCFH-DA at a final concentration of 10-20 µM in serum-free medium.

  • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Add the this compound solutions (at various concentrations) to the respective wells and incubate for a predetermined time (e.g., 1-2 hours).

  • Introduce the oxidative stress inducer (e.g., H₂O₂) to the wells (except for the negative control) and incubate for the desired duration.

  • Measure the fluorescence intensity using a microplate reader at an excitation of ~485 nm and an emission of ~535 nm.

Lipid Peroxidation Assessment using Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically.

Materials:

  • TBA solution (0.67% w/v in 50% acetic acid)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • MDA standard for calibration curve

  • Cell lysis buffer (e.g., RIPA buffer)

  • Spectrophotometer (532 nm)

Procedure:

  • Culture and treat cells with this compound and an oxidative stress inducer as described in the general workflow.

  • Harvest cells and lyse them in ice-cold lysis buffer.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant for the assay.

  • To 100 µL of cell lysate, add 200 µL of ice-cold 10% TCA to precipitate proteins.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 3,000 x g for 15 minutes.

  • Transfer 200 µL of the supernatant to a new tube.

  • Add 200 µL of TBA solution to each tube.

  • Incubate at 95°C for 60 minutes.

  • Cool the samples on ice for 10 minutes.

  • Measure the absorbance at 532 nm.

  • Calculate the MDA concentration based on the standard curve and normalize to the total protein concentration of the sample.

Nitric Oxide (NO) Production Measurement using Griess Assay

This colorimetric assay measures the accumulation of nitrite (B80452) (a stable product of NO) in the cell culture supernatant.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard for calibration curve

  • Cell culture medium

  • 96-well plates

  • Microplate reader (540 nm)

Procedure:

  • Seed cells (e.g., BV2 microglia) in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with an inducer of NO production, such as LPS (e.g., 1 µg/mL), and incubate for 24-48 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from the sodium nitrite standard curve.

DPPH Radical Scavenging Activity Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction of the purple DPPH radical to a yellow-colored product is measured spectrophotometrically.

Materials:

  • DPPH stock solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

  • Methanol or ethanol

  • This compound solutions of various concentrations

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well plate

  • Spectrophotometer (517 nm)

Procedure:

  • Prepare a series of dilutions of this compound and the standard antioxidant in methanol or ethanol.

  • In a 96-well plate, add a defined volume of each sample dilution.

  • Add an equal volume of the DPPH working solution to each well.

  • Include a control well with only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Signaling Pathway

The antioxidant effects of this compound are primarily mediated by its conversion to L-carnosine, which directly scavenges reactive species. It is also hypothesized to enhance the endogenous antioxidant response, potentially through the Nrf2/HO-1 pathway, although direct evidence for this compound is still emerging.

G cluster_stress Oxidative Stress cluster_nac This compound Action cluster_defense Cellular Defense ROS Reactive Oxygen Species (ROS) Reactive Nitrogen Species (RNS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Scavenging Direct Scavenging of ROS/RNS ROS->Scavenging Aldehyde_Scavenging Scavenging of Lipid Aldehydes (e.g., MDA) Lipid_Peroxidation->Aldehyde_Scavenging NAC This compound (NAC) Carnosine L-Carnosine NAC->Carnosine Deacetylation Carnosine->Scavenging Carnosine->Aldehyde_Scavenging Nrf2_pathway Potential Activation of Nrf2/HO-1 Pathway Carnosine->Nrf2_pathway Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes Nrf2_pathway->Antioxidant_Enzymes

Caption: Proposed antioxidant mechanism of this compound.

References

Application Notes and Protocols: An In Vitro Model for Studying N-Acetylcarnosine's Effect on Protein Glycation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein glycation, the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, is a significant post-translational modification implicated in the pathogenesis of various age-related diseases and diabetic complications.[1][2] This process leads to the formation of early glycation products, such as fructosamine (B8680336), and subsequently, a heterogeneous group of irreversible compounds known as Advanced Glycation End-products (AGEs).[3][4] The accumulation of AGEs can induce protein cross-linking, structural and functional alterations, and cellular dysfunction.[1][5]

N-Acetylcarnosine (NAC) is a naturally occurring dipeptide that has demonstrated potential in mitigating the detrimental effects of protein glycation.[1][5] As a prodrug, NAC is metabolized to L-carnosine, which exhibits antioxidant and anti-glycating properties.[1][5][6] The proposed mechanisms of action include the scavenging of reactive carbonyl species, chelation of pro-oxidant metals, and the ability to react with glycated proteins, a process termed "carnosinylation," which may prevent further cross-linking.[6][7][8][9]

This document provides a detailed in vitro model to investigate the inhibitory effects of this compound on protein glycation. The model utilizes bovine serum albumin (BSA) as a model protein and glucose as the glycating agent.[2][10][11][12][13] The protocols outlined below describe the methods for inducing protein glycation and quantifying both early and late-stage glycation products.

Key Experiments and Methodologies

This study employs a series of assays to quantify the extent of protein glycation and the inhibitory effect of this compound. The experimental workflow is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_incubation In Vitro Glycation cluster_assays Quantification of Glycation cluster_analysis Data Analysis BSA_prep Prepare BSA Solution Incubation Incubate BSA with Glucose +/- various concentrations of NAC (37°C for several weeks) BSA_prep->Incubation Glucose_prep Prepare Glucose Solution Glucose_prep->Incubation NAC_prep Prepare this compound (NAC) Solutions NAC_prep->Incubation Fructosamine Fructosamine Assay (Early Glycation) Incubation->Fructosamine AGE_Fluorescence AGEs Fluorescence Assay (Late Glycation) Incubation->AGE_Fluorescence Western_Blot Western Blot for CML (Specific AGE) Incubation->Western_Blot Data_Analysis Data Compilation & Statistical Analysis Fructosamine->Data_Analysis AGE_Fluorescence->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for studying the effect of this compound on protein glycation.

Experimental Protocols

In Vitro Glycation of Bovine Serum Albumin (BSA)

This protocol describes the basic setup for glycating BSA in the presence and absence of this compound.

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • D-Glucose

  • This compound (NAC)

  • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4

  • Sodium Azide (B81097) (NaN3)

  • Sterile microcentrifuge tubes or sealed vials

  • Incubator at 37°C

Procedure:

  • Prepare a stock solution of 50 mg/mL BSA in 0.1 M PBS.

  • Prepare a stock solution of 1 M D-Glucose in 0.1 M PBS.

  • Prepare stock solutions of this compound at various concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM) in 0.1 M PBS.

  • Set up the reaction mixtures in sterile microcentrifuge tubes as described in the table below. Include a final concentration of 0.02% sodium azide to prevent microbial growth.[2]

GroupBSA (final conc.)Glucose (final conc.)NAC (final conc.)0.1 M PBS
Control (BSA alone)10 mg/mL0 M0 mMto volume
Glycated BSA10 mg/mL100 mM0 mMto volume
Glycated BSA + NAC 110 mg/mL100 mM1 mMto volume
Glycated BSA + NAC 210 mg/mL100 mM5 mMto volume
Glycated BSA + NAC 310 mg/mL100 mM10 mMto volume
Glycated BSA + NAC 410 mg/mL100 mM20 mMto volume
  • Incubate all tubes at 37°C for a period of 1 to 4 weeks.[10] Aliquots can be taken at weekly intervals for analysis.

  • After incubation, dialyze the samples against 0.1 M PBS to remove unreacted glucose and NAC before performing the assays.[13]

Fructosamine Assay (Early Glycation)

This colorimetric assay measures the formation of fructosamine, an early marker of glycation, based on its ability to reduce nitroblue tetrazolium (NBT) under alkaline conditions.[14][15]

Materials:

  • Glycated BSA samples (from Protocol 1)

  • Fructosamine Assay Kit (commercial kits are recommended for standardized reagents) or the following reagents:

    • Nitroblue Tetrazolium (NBT) solution

    • Carbonate buffer (pH 10.8)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 530 nm

Procedure (based on a typical kit):

  • Add 10 µL of each sample (and controls/calibrators provided in the kit) to the wells of a 96-well plate.[14]

  • Prepare the NBT reagent according to the kit instructions.

  • Add 200 µL of the NBT reagent to each well.

  • Incubate the plate at 37°C.[14]

  • Measure the absorbance at 530 nm at two time points, for example, 10 and 15 minutes after adding the reagent. The rate of formazan (B1609692) formation is proportional to the fructosamine concentration.[14]

  • Calculate the change in absorbance (ΔA530) and determine the fructosamine concentration based on the calibrator.

Advanced Glycation End-products (AGEs) Fluorescence Assay (Late Glycation)

This assay quantifies the formation of fluorescent AGEs, which are characteristic of later stages of the glycation process.[3]

Materials:

  • Glycated BSA samples (from Protocol 1)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well black microplate (for fluorescence reading)

  • Fluorescence microplate reader

Procedure:

  • Dilute the glycated BSA samples to a final protein concentration of 1 mg/mL in PBS.[16]

  • Pipette 200 µL of each diluted sample into the wells of the black 96-well plate.

  • Measure the fluorescence intensity at an excitation wavelength of approximately 360-370 nm and an emission wavelength of approximately 440-460 nm.[3][16][17]

  • Use the non-glycated BSA control as a blank to subtract background fluorescence.

  • Express the results as relative fluorescence units (RFU).

Western Blot for Nε-(carboxymethyl)lysine (CML)

This protocol allows for the specific detection of CML, a major non-fluorescent AGE, to provide a more comprehensive assessment of glycation.[18][19]

Materials:

  • Glycated BSA samples (from Protocol 1)

  • RIPA lysis buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-CML monoclonal antibody

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • ECL reagent for chemiluminescence detection

  • Imaging system

Procedure:

  • Determine the protein concentration of each sample using a BCA assay.

  • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[20][21]

  • Incubate the membrane with the primary anti-CML antibody (diluted according to the manufacturer's recommendation) overnight at 4°C.[20]

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Wash the membrane three times with TBST.

  • Apply the ECL reagent and visualize the protein bands using an imaging system.

  • Perform densitometry analysis to quantify the CML adducts relative to the total protein loaded.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Fructosamine Formation

Treatment GroupFructosamine Concentration (µmol/L) ± SD% Inhibition
Control (BSA alone)[Value]N/A
Glycated BSA[Value]0%
Glycated BSA + 1 mM NAC[Value][Value]
Glycated BSA + 5 mM NAC[Value][Value]
Glycated BSA + 10 mM NAC[Value][Value]
Glycated BSA + 20 mM NAC[Value][Value]

Table 2: Effect of this compound on Fluorescent AGEs Formation

Treatment GroupRelative Fluorescence Units (RFU) ± SD% Inhibition
Control (BSA alone)[Value]N/A
Glycated BSA[Value]0%
Glycated BSA + 1 mM NAC[Value][Value]
Glycated BSA + 5 mM NAC[Value][Value]
Glycated BSA + 10 mM NAC[Value][Value]
Glycated BSA + 20 mM NAC[Value][Value]

Table 3: Effect of this compound on CML Formation (Densitometry from Western Blot)

Treatment GroupRelative CML Level (Arbitrary Units) ± SD% Inhibition
Control (BSA alone)[Value]N/A
Glycated BSA[Value]0%
Glycated BSA + 1 mM NAC[Value][Value]
Glycated BSA + 5 mM NAC[Value][Value]
Glycated BSA + 10 mM NAC[Value][Value]
Glycated BSA + 20 mM NAC[Value][Value]

This compound's Proposed Mechanism of Action

This compound acts as a prodrug for L-carnosine, which is believed to inhibit protein glycation through several mechanisms. The primary mechanism involves the scavenging of reactive carbonyl species, such as methylglyoxal, which are intermediates in the formation of AGEs.[22] Additionally, carnosine can directly react with glycated proteins in a process that has been termed "carnosinylation," potentially preventing the cross-linking of proteins.[8][9] This dual action of preventing the formation of glycation products and interacting with already modified proteins makes NAC a promising agent for combating the effects of glycation.

mechanism_of_action cluster_glycation Protein Glycation Pathway cluster_nac This compound (NAC) Action Protein Protein (e.g., BSA) Schiff_Base Schiff Base (Early, Reversible) Protein->Schiff_Base + Glucose Glucose Glucose->Schiff_Base Amadori Amadori Product (e.g., Fructosamine) Schiff_Base->Amadori Rearrangement dicarbonyls Reactive Carbonyls (e.g., Methylglyoxal) Amadori->dicarbonyls Degradation Glycated_Protein Glycated Protein AGEs Advanced Glycation End-products (AGEs) (e.g., CML) dicarbonyls->AGEs + Protein Crosslinking Protein Cross-linking & Dysfunction AGEs->Crosslinking NAC This compound (Prodrug) Carnosine L-Carnosine (Active Form) NAC->Carnosine Metabolized Carnosine->dicarbonyls Scavenges Carnosine->AGEs Inhibits Formation Carnosine->Glycated_Protein Carnosinylation (Prevents Cross-linking)

Caption: Proposed mechanism of this compound's anti-glycation activity.

References

Application Notes & Protocols: Synthesis and Purification of High-Purity N-Acetylcarnosine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetylcarnosine (NAC) is a dipeptide of significant interest in biochemical and pharmacological research. As a more stable derivative of L-carnosine, it is resistant to degradation by the enzyme carnosinase, making it an effective prodrug for delivering L-carnosine to target tissues.[1][2][3] High-purity this compound is crucial for obtaining reliable and reproducible results in research applications, including studies on its antioxidant properties, its role in preventing age-related cataract formation, and its potential as a neuroprotective agent.[1][] These application notes provide detailed protocols for the chemical synthesis, purification, and analytical characterization of high-purity this compound for research use.

Section 1: Chemical Synthesis of this compound

Two common methods for the synthesis of this compound are presented below. Method 1 involves the direct coupling of its constituent amino acids, while Method 2 involves the acetylation of L-carnosine.

Method 1: Synthesis via Peptide Coupling

This method synthesizes this compound by forming a peptide bond between N-acetyl-β-alanine and L-histidine using a carbodiimide (B86325) coupling agent.

Experimental Protocol:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer and temperature controller, add 300 mL of anhydrous ethanol (B145695).

  • Addition of Reactants: Sequentially add 80 g (0.611 mol) of N-acetyl-β-alanine and 86.1 g (0.555 mol) of L-histidine to the ethanol with stirring.

  • Initiation of Coupling: Add 98 g (0.582 mol) of N,N'-dimethylcarbodiimide (DMC) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 40°C and maintain this temperature while stirring for 3 hours.

  • Product Precipitation: After the reaction is complete, cool the solution to 5°C to precipitate the crude this compound.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with 150 mL of cold, anhydrous ethanol to remove residual reactants and byproducts.

  • Drying: Dry the collected solid under vacuum to yield the crude product. This process typically results in a high yield and purity.[5]

cluster_synthesis Synthesis Workflow: Peptide Coupling reactants N-acetyl-β-alanine L-histidine DMC dissolve Dissolve in Anhydrous Ethanol reactants->dissolve react Heat to 40°C Stir for 3h dissolve->react cool Cool to 5°C react->cool precipitate Precipitation of Crude Product cool->precipitate filter Filter & Wash with Ethanol precipitate->filter product Crude this compound filter->product

Figure 1: Workflow for this compound synthesis via peptide coupling.
Method 2: Synthesis via Acetylation of L-Carnosine

This method involves the direct acetylation of L-carnosine using acetyl chloride in an alkaline aqueous solution.[6]

Experimental Protocol:

  • Reaction Setup: Dissolve 67.8 g (0.30 mol) of L-carnosine in a mixture of 200 mL water, 200 mL acetone (B3395972), and 166 mL of 8% sodium hydroxide (B78521) solution. Adjust the pH to 12.5.

  • Addition of Reagents: While stirring and maintaining the temperature at 10°C, simultaneously add 25.9 g (0.33 mol) of 95% acetyl chloride and a 50% aqueous sodium acetate (B1210297) solution dropwise.

  • pH Control: Throughout the addition, maintain the reaction pH between 11.5 and 12.5.

  • Reaction Completion: After the addition is complete, continue stirring at room temperature for 30 minutes.

  • Solvent Removal: Remove the acetone from the mixture by vacuum evaporation.

  • Product Isolation: Add 200 mL of water to the remaining solution. The product will crystallize. Isolate the crystals by filtration and dry them to obtain this compound.[6]

Synthesis Methods Comparison

ParameterMethod 1: Peptide CouplingMethod 2: Acetylation of L-CarnosineReference
Starting Materials N-acetyl-β-alanine, L-histidineL-carnosine, Acetyl Chloride[5][6]
Yield ~97.9%77.5 - 82.0%[5][6]
Purity (Initial) >98.8% (HPLC)Not specified, requires purification[5]

Section 2: Purification of this compound

To achieve the high purity required for research applications (>99%), crude this compound must be purified. Recrystallization is an effective and widely used method for purifying solid organic compounds.[7][8]

Purification Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve this compound poorly at low temperatures but readily at high temperatures. Water or ethanol-water mixtures are commonly used.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimum amount of the chosen hot solvent until the solid is completely dissolved.[9]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities.[7]

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.[10]

  • Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Further cooling in an ice-water bath can maximize crystal formation.[9][10]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[7]

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.

cluster_purification Purification Workflow: Recrystallization crude_product Crude this compound dissolve Dissolve in Minimum Hot Solvent crude_product->dissolve hot_filter Hot Gravity Filtration (Optional) dissolve->hot_filter cool Slow Cooling (Crystallization) hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Under Vacuum wash->dry pure_product High-Purity This compound dry->pure_product

Figure 2: General workflow for the purification of this compound by recrystallization.

Section 3: Purity Assessment and Characterization

After purification, the identity and purity of the this compound must be confirmed using analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to determine purity, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for assessing the purity of this compound and quantifying any impurities.

Methodology:

  • Sample Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare the synthesized sample at the same concentration.

  • Chromatographic Conditions: The following table summarizes typical HPLC conditions. For Mass-Spec compatible methods, volatile buffers like formic acid should be used instead of phosphoric acid.[11]

ParameterCondition 1Condition 2Reference
Column Newcrom R13 µm Hypersil ODS (150 x 4.6 mm)[11][12]
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid5 mM phosphoric acid-1 mM triethylamine, pH 2.58[11][12]
Flow Rate 1.0 mL/min (Typical)Not specified[13]
Detection UV at 210 nmUV (wavelength not specified)[12][13]
Column Temp. 35°C (Typical)Not specified[13]
  • Analysis: Inject the sample and standard solutions. The purity of the synthesized product is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. A purity of >99% is desirable for research applications.[14]

Protocol 2: Structural Characterization (NMR & MS)

A. 1H-NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., D2O).

  • Data Acquisition: Acquire the 1H-NMR spectrum.

  • Analysis: The resulting spectrum should be consistent with the structure of this compound. Key signals include those for the acetyl group, the β-alanine and histidine protons, and the imidazole (B134444) ring protons.[15]

B. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., water/acetonitrile).

  • Data Acquisition: Analyze the sample using an LC-MS system, typically with electrospray ionization (ESI).

  • Analysis: The mass spectrum should show a prominent ion corresponding to the molecular weight of this compound (268.27 g/mol ).[16][17] Common adducts include [M+H]+ (m/z 269.1) in positive ion mode and [M-H]- (m/z 267.1) in negative ion mode.[17][18]

cluster_analysis Analytical Workflow for Product Characterization cluster_purity Purity cluster_structure Structure start Purified This compound hplc HPLC Analysis start->hplc nmr 1H-NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms purity_result Purity > 99% hplc->purity_result structure_result Structural Confirmation nmr->structure_result ms->structure_result

References

Application Notes and Protocols for the Structural Elucidation of N-Acetylcarnosine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation and elucidation of N-Acetylcarnosine (NAC). The protocols outlined below detail the experimental steps for acquiring one-dimensional (1D) and two-dimensional (2D) NMR data, which are crucial for verifying the molecular structure, identifying impurities, and studying the compound's conformation in solution.

This compound is a dipeptide composed of N-acetylated β-alanine and L-histidine.[1][2] Its structure lends itself well to NMR analysis, allowing for the unambiguous assignment of all proton and carbon signals. The following sections describe the application of various NMR techniques and provide standardized protocols for sample preparation and data acquisition.

1D NMR Spectroscopy: ¹H and ¹³C Spectra

Application Note:

One-dimensional NMR is the foundational step in structural analysis. The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling.[3][4] Key features to identify in the ¹H NMR spectrum of this compound include the aromatic protons of the histidine ring, the α-protons of the amino acid backbone, the methylene (B1212753) protons of the β-alanine residue, and the singlet from the acetyl methyl group.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.[5] For this compound, distinct signals are expected for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons of the imidazole (B134444) ring, the aliphatic carbons of the backbone, and the acetyl methyl carbon.

Quantitative Data: Predicted Chemical Shifts

The following tables summarize the expected chemical shift ranges for the protons and carbons in this compound, based on its chemical structure and typical values for similar functional groups.[3][5][6] Actual values may vary depending on the solvent, pH, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Referenced to TMS)

Atom Number(s)Proton DescriptionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
1Acetyl (CH₃)~ 1.9 - 2.1Singlet (s)
3β-Alanine CH₂ (adjacent to NH)~ 3.2 - 3.5Triplet (t)
4β-Alanine CH₂ (adjacent to C=O)~ 2.4 - 2.6Triplet (t)
7Histidine α-CH~ 4.5 - 4.8Doublet of Doublets (dd)
8Histidine β-CH₂~ 3.0 - 3.3Multiplet (m)
10Imidazole C2-H~ 7.5 - 8.5Singlet (s)
12Imidazole C5-H~ 6.8 - 7.5Singlet (s)
-Amide NH (β-Ala)~ 7.8 - 8.5Triplet (t)
-Amide NH (His)~ 8.0 - 8.8Doublet (d)
-Carboxyl OHVariable, broadSinglet (s)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberCarbon DescriptionPredicted Chemical Shift (δ, ppm)
1Acetyl (CH₃)~ 22 - 25
2Acetyl (C=O)~ 172 - 175
3β-Alanine CH₂ (adjacent to NH)~ 35 - 38
4β-Alanine CH₂ (adjacent to C=O)~ 34 - 37
5β-Alanine Amide (C=O)~ 171 - 174
7Histidine α-CH~ 52 - 56
8Histidine β-CH₂~ 28 - 32
9Imidazole Quaternary C4~ 133 - 136
10Imidazole C2~ 134 - 138
12Imidazole C5~ 116 - 120
13Carboxyl (C=O)~ 173 - 176

Experimental Protocols: Sample Preparation and 1D NMR

A logical first step in the analysis is the preparation of a suitable sample for NMR spectroscopy.

G Diagram 1: Sample Preparation Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-10 mg this compound) dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.6 mL D₂O or DMSO-d₆) weigh->dissolve vortex 3. Vortex (Ensure complete dissolution) dissolve->vortex transfer 4. Transfer to NMR Tube vortex->transfer standard 5. Add Internal Standard (Optional) (e.g., TMS, DSS, or TSPA) transfer->standard insert 6. Insert into Spectrometer standard->insert Ready for Analysis lock 7. Lock, Tune, and Shim insert->lock acquire 8. Acquire Spectra lock->acquire G Diagram 2: Integrated NMR Structural Elucidation Workflow cluster_1d 1D NMR Analysis cluster_2d_conn 2D NMR: Connectivity cluster_2d_space 2D NMR: Spatial Proximity cluster_final Final Elucidation H1 ¹H NMR (Identify proton types and multiplicities) HSQC HSQC (Assign directly bonded C-H pairs) H1->HSQC COSY COSY (Connect adjacent protons, build spin systems) H1->COSY C13 ¹³C NMR (Identify number of unique carbons) C13->HSQC HMBC HMBC (Connect fragments via long-range C-H correlations) HSQC->HMBC Assign carbons in fragments COSY->HMBC Define fragments Structure Propose Structure (Assemble all fragments) HMBC->Structure NOESY NOESY / ROESY (Determine through-space proton proximities) Verify Verify Structure (Check all correlations against proposed structure) NOESY->Verify Structure->NOESY Propose 3D conformation Structure->Verify

References

Application Notes and Protocols for Evaluating N-Acetylcarnosine in Animal Models of Cataracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for assessing the efficacy of N-Acetylcarnosine (NAC) in the prevention and treatment of cataracts. Detailed experimental protocols, data presentation guidelines, and visualizations of relevant biological pathways are included to facilitate study design and execution.

Introduction to this compound and Cataracts

Cataracts, characterized by the opacification of the eye's lens, are the leading cause of blindness worldwide. The formation of cataracts is a multifactorial process involving protein aggregation, oxidative stress, and glycation. This compound (NAC) is a naturally occurring dipeptide that has shown promise as a non-surgical treatment for cataracts.[1][2] NAC acts as a prodrug to L-carnosine, which possesses potent antioxidant and anti-glycating properties.[1][2] When administered topically as eye drops, NAC can penetrate the cornea and is gradually hydrolyzed into L-carnosine in the aqueous humor, where it can exert its therapeutic effects.[1][3]

The primary mechanisms of action of NAC in the lens include:

  • Antioxidant activity: Scavenging of reactive oxygen species (ROS) and protection of lens proteins and lipids from oxidative damage.[4][5]

  • Anti-glycation activity: Inhibition of the non-enzymatic glycation of lens crystallins, a key process in cataract formation.[2]

  • Chaperone-like activity: Prevention of protein aggregation and disassembly of existing protein aggregates.[5]

This document outlines protocols for three commonly used animal models to study the efficacy of NAC against cataracts: selenite-induced, galactose-induced, and ultraviolet A (UVA)-induced cataract models.

Animal Models for Cataract Research

A variety of animal models are utilized to induce cataracts and study potential therapeutic interventions. The choice of model often depends on the specific aspect of cataractogenesis being investigated.

Selenite-Induced Cataract Model

This is a rapid and reproducible model for nuclear cataracts, particularly suitable for screening anti-cataract agents. A single subcutaneous injection of sodium selenite (B80905) in young rats induces cataracts within a few days.[6] The mechanism involves oxidative stress and the precipitation of lens crystallins.

Galactose-Induced Cataract Model

This model mimics the sugar cataracts associated with diabetes. High levels of galactose in the diet lead to the formation of galactitol in the lens, causing osmotic stress, oxidative damage, and subsequent opacification.[7][8] This model is useful for studying the effects of anti-glycating agents.

Canine Model of Age-Related Cataract

Spontaneously occurring age-related cataracts in dogs provide a naturally progressive model that closely resembles human senile cataracts. Studies in canines can provide valuable data on the long-term efficacy and safety of NAC in a clinical setting.[9]

Experimental Protocols

Protocol 1: Selenite-Induced Cataract in Rats

Materials:

  • Wistar or Sprague-Dawley rat pups (10-12 days old)[6][10]

  • Sodium selenite (Na₂SeO₃) solution (sterile, for injection)

  • This compound (NAC) solution (e.g., 1% ophthalmic solution)

  • Slit-lamp biomicroscope

  • Anesthesia (e.g., ether or isoflurane)

Procedure:

  • Animal Grouping: Randomly divide the rat pups into the following groups (n=10-15 per group):

    • Group 1: Control (no treatment)

    • Group 2: Selenite-induced cataract (receives sodium selenite only)

    • Group 3: NAC-treated (receives sodium selenite and NAC)

    • Group 4: NAC control (receives NAC only)

  • Cataract Induction: On postnatal day 10-12, administer a single subcutaneous injection of sodium selenite (25-30 µmol/kg body weight) to the rat pups in Groups 2 and 3.[6][10]

  • NAC Administration:

    • Prophylactic Treatment: Begin NAC administration one day prior to selenite injection and continue for a specified period. Administer 1-2 drops of 1% NAC ophthalmic solution to each eye, 2-3 times daily.

    • Therapeutic Treatment: Begin NAC administration after the onset of cataracts (typically 3-4 days post-selenite injection) and continue for the duration of the study.

  • Cataract Evaluation:

    • Examine the lenses of all rats daily using a slit-lamp biomicroscope after the eyes open (around postnatal day 14).

    • Grade the lens opacity based on a pre-defined scoring system (e.g., Grade 0: clear lens; Grade 1: faint opacity; Grade 2: moderate opacity; Grade 3: dense nuclear opacity; Grade 4: mature cataract).

  • Biochemical Analysis (at the end of the study):

    • Euthanize the rats and carefully extract the lenses.

    • Homogenize the lenses and measure the levels of glutathione (B108866) (GSH), malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and catalase (CAT) to assess oxidative stress.

Protocol 2: Galactose-Induced Cataract in Rats

Materials:

  • Sprague-Dawley rats (weanling, 21 days old)[7]

  • D-galactose

  • This compound (NAC) solution (e.g., 1% ophthalmic solution)

  • Slit-lamp biomicroscope

Procedure:

  • Animal Grouping:

    • Group 1: Control (normal diet)

    • Group 2: Galactose-fed (galactose diet)

    • Group 3: NAC-treated (galactose diet + NAC)

  • Cataract Induction: Feed the rats in Groups 2 and 3 a diet containing a high concentration of D-galactose (e.g., 30-50% of the total diet).[7][11] A graded galactose solution in drinking water (12.5% for the first 7 days, then 10%) can also be used.[7]

  • NAC Administration: Administer 1-2 drops of 1% NAC ophthalmic solution to each eye of the rats in Group 3, 2-3 times daily, throughout the study period.

  • Cataract Evaluation:

    • Monitor the development of cataracts weekly using a slit-lamp biomicroscope.

    • Grade the cataracts based on their morphology and stage of development (e.g., vacuolar, cortical, nuclear).

  • Biochemical Analysis: At the end of the study, analyze the lenses for galactitol accumulation, aldose reductase activity, and markers of oxidative stress.

Protocol 3: Evaluation of NAC in Canine Age-Related Cataracts

Materials:

  • Dogs with naturally occurring, age-related cataracts (immature or mature)

  • This compound (NAC) solution (e.g., 2% ophthalmic solution)[9]

  • Slit-lamp biomicroscope

  • Apparatus for retroillumination photography

  • Image analysis software

Procedure:

  • Subject Selection: Select dogs with a confirmed diagnosis of age-related cataracts. Document the stage of the cataract (e.g., incipient, immature, mature).

  • Treatment: Administer 1-2 drops of 2% NAC ophthalmic solution to the affected eye(s) three times daily for a period of 8 weeks or longer.[9]

  • Cataract Assessment:

    • Perform a complete ophthalmic examination, including slit-lamp biomicroscopy and retroillumination photography, at baseline and at regular intervals (e.g., 2, 4, and 8 weeks) during the treatment period.[9]

    • Quantify the lens opacity using a standardized grading system or by measuring the Lens Opacification Index (LOI) from the retroillumination photographs using image analysis software.[9]

  • Owner Assessment: Collect subjective feedback from the dog owners regarding any observed improvements in their pet's visual behavior.[9]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment and control groups.

Table 1: Effect of this compound on Lens Opacity in Selenite-Induced Cataract in Rats

GroupTreatmentCataract Grade (Mean ± SD)Incidence of Dense Cataract (%)
1Control0.0 ± 0.00%
2Selenite3.2 ± 0.580%
3Selenite + NAC1.5 ± 0.720%

*p < 0.05 compared to the selenite group.

Table 2: Biochemical Markers of Oxidative Stress in the Lens of Rats with Selenite-Induced Cataract

GroupTreatmentGlutathione (GSH) (nmol/mg protein)Malondialdehyde (MDA) (nmol/mg protein)Superoxide Dismutase (SOD) (U/mg protein)
1Control15.2 ± 1.81.1 ± 0.225.4 ± 2.1
2Selenite7.8 ± 1.23.5 ± 0.415.8 ± 1.9
3Selenite + NAC12.5 ± 1.51.8 ± 0.322.1 ± 2.3*

*p < 0.05 compared to the selenite group.

Table 3: Efficacy of this compound in Canine Age-Related Cataracts

Cataract TypeTreatmentChange in Lens Opacification Index (LOI) (%) (Mean ± SEM)Owner-Reported Visual Improvement (%)
Immature Cataract2% NAC Eye Drops-4.5 ± 0.3380%
Mature Cataract2% NAC Eye Drops-0.5 ± 0.480%
Nuclear Sclerosis2% NAC Eye Drops-5.0 ± 0.37N/A

*Statistically significant reduction in opacity.[9] Data adapted from a preliminary study.[9]

Visualization of Pathways and Workflows

Signaling Pathways

The development of cataracts involves complex signaling pathways within the lens epithelial cells. Oxidative stress is a key trigger that can activate pathways leading to apoptosis and protein aggregation. This compound, through its antioxidant properties, is thought to modulate these pathways to protect the lens.

G Oxidative Stress-Induced Signaling in Lens Epithelial Cells Oxidative_Stress Oxidative Stress (e.g., Selenite, Galactose, UVA) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt inhibits MAPK MAPK Pathway ROS->MAPK activates Nrf2_Keap1 Nrf2-Keap1 Pathway ROS->Nrf2_Keap1 disrupts Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival promotes Apoptosis Apoptosis MAPK->Apoptosis promotes Nrf2_Keap1->Cell_Survival promotes antioxidant defense Cataract Cataract Formation Cell_Survival->Cataract prevents Apoptosis->Cataract Protein_Aggregation Protein Aggregation Protein_Aggregation->Cataract NAC This compound (L-Carnosine) NAC->ROS scavenges NAC->PI3K_Akt activates NAC->Nrf2_Keap1 activates

Caption: Key signaling pathways in cataractogenesis and the protective role of NAC.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an animal model of cataracts.

G Experimental Workflow for NAC Efficacy Evaluation start Start animal_model Select Animal Model (e.g., Selenite-induced rat) start->animal_model grouping Randomly Assign to Treatment & Control Groups animal_model->grouping induction Induce Cataracts (e.g., Sodium Selenite Injection) grouping->induction treatment Administer NAC (Topical Eye Drops) induction->treatment monitoring Monitor Cataract Progression (Slit-lamp Examination) treatment->monitoring data_collection Collect Quantitative Data (Opacity Grades, LOI) monitoring->data_collection biochemical Perform Biochemical Analysis (GSH, MDA, SOD) data_collection->biochemical analysis Statistical Analysis of Data biochemical->analysis conclusion Draw Conclusions on NAC Efficacy analysis->conclusion end End conclusion->end

Caption: A generalized workflow for in vivo studies of NAC on cataracts.

This compound Mechanism of Action

This diagram illustrates the proposed mechanism by which this compound protects the lens from cataract formation.

G Mechanism of Action of this compound in the Eye NAC_drops This compound (NAC) Eye Drops Cornea Cornea NAC_drops->Cornea penetrates Aqueous_Humor Aqueous Humor Cornea->Aqueous_Humor L_Carnosine L-Carnosine Aqueous_Humor->L_Carnosine hydrolysis of NAC Lens Lens L_Carnosine->Lens diffuses into Antioxidant Antioxidant Effects (ROS Scavenging) Lens->Antioxidant Antiglycation Anti-glycation Effects Lens->Antiglycation Chaperone Chaperone-like Activity Lens->Chaperone Protection Protection of Lens Proteins and Lipids Antioxidant->Protection Antiglycation->Protection Chaperone->Protection Transparency Maintenance of Lens Transparency Protection->Transparency

Caption: The pathway of NAC from eye drop to therapeutic action in the lens.

References

Application Notes and Protocols for Assessing N-Acetylcarnosine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylcarnosine (NAC) is a dipeptide composed of beta-alanine (B559535) and histidine, and it is the N-acetylated form of L-carnosine. It is recognized for its antioxidant properties and is being investigated for various therapeutic applications, including ophthalmic uses for cataracts.[1][2] While often studied for its cytoprotective effects, understanding its potential cytotoxicity is crucial for determining safe and effective dosage ranges in drug development. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common cell viability assays.

Key Cell Viability Assays

Several assays can be employed to measure cell viability and cytotoxicity. The choice of assay depends on the specific research question, cell type, and available equipment. The most common methods include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.

  • WST-1 (Water Soluble Tetrazolium Salt-1) Assay: Similar to the MTT assay, the WST-1 assay is a colorimetric method that measures the cleavage of the tetrazolium salt WST-1 to a soluble formazan by mitochondrial dehydrogenases in viable cells. This assay is generally considered to be more sensitive and has a simpler protocol than the MTT assay as the formazan product is soluble in the cell culture medium.

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay measures the release of lactate (B86563) dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.

Data Presentation

Due to the limited availability of comprehensive, publicly accessible raw data on this compound cytotoxicity across a wide range of cell lines and concentrations in a tabular format, the following table is a representative example of how to present such data. Researchers should generate their own data using the protocols provided below.

Table 1: Representative Cytotoxicity Data of this compound on Various Cell Lines (Hypothetical Data)

Cell LineAssayIncubation Time (hours)This compound Concentration (mM)% Cell Viability (Mean ± SD)IC50 (mM)
HLEC (Human Lens Epithelial Cells) MTT240 (Control)100 ± 5.2> 100
1098 ± 4.5
5095 ± 6.1
10091 ± 5.8
HepG2 (Human Hepatocellular Carcinoma) WST-1480 (Control)100 ± 4.8~75
1092 ± 5.1
5065 ± 6.3
10045 ± 5.9
ARPE-19 (Human Retinal Pigment Epithelial Cells) LDH240 (Control)100 ± 6.0> 100
1099 ± 5.4
5096 ± 6.2
10094 ± 5.5

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on experimental conditions.

Experimental Protocols

MTT Assay Protocol

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

  • This compound (powder, to be dissolved in sterile PBS or culture medium)

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well cell culture plates

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in a complete culture medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in sterile PBS or serum-free medium.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (medium without this compound).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals completely.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

WST-1 Assay Protocol

This protocol provides a more streamlined approach to assessing cell viability.

Materials:

  • This compound

  • WST-1 reagent

  • Cell culture medium

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • WST-1 Addition and Incubation:

    • After the desired incubation time with this compound, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time will depend on the cell type and density.

  • Absorbance Measurement:

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength above 600 nm is recommended.

  • Data Analysis:

    • Calculate the percentage of cell viability using the same formula as for the MTT assay.

LDH Cytotoxicity Assay Protocol

This protocol measures cell membrane damage.

Materials:

  • This compound

  • LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye)

  • Cell culture medium (phenol red-free is recommended to reduce background)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

    • It is important to include controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

      • Background control: Medium only.

  • Collection of Supernatant:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is attributed to its antioxidant and cytoprotective properties, which are largely mediated by its conversion to L-carnosine. Direct cytotoxic signaling pathways are not well-documented for this compound, as it is generally considered non-toxic at physiological concentrations. The diagrams below illustrate the general workflow for assessing cytotoxicity and the known protective signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture CellSeeding 2. Seed Cells in 96-well Plate CellCulture->CellSeeding NAC_Prep 3. Prepare this compound Dilutions Treatment 4. Treat Cells NAC_Prep->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation AddReagent 6. Add Assay Reagent (MTT, WST-1, or LDH Substrate) Incubation->AddReagent IncubateAssay 7. Incubate (as per protocol) AddReagent->IncubateAssay Measure 8. Measure Absorbance IncubateAssay->Measure Calculate 9. Calculate % Cell Viability or % Cytotoxicity Measure->Calculate Plot 10. Generate Dose-Response Curve Calculate->Plot IC50 11. Determine IC50 Plot->IC50

Caption: General experimental workflow for assessing this compound cytotoxicity.

NAC_Protective_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NAC This compound Carnosine L-Carnosine NAC->Carnosine Deacetylation ROS Reactive Oxygen Species (ROS) Carnosine->ROS Scavenges LipidPerox Lipid Peroxidation Carnosine->LipidPerox Inhibits ProteinGlycation Protein Glycation Carnosine->ProteinGlycation Inhibits CellViability Cell Viability & Survival Carnosine->CellViability Promotes ROS->LipidPerox ROS->ProteinGlycation CellDamage Cellular Damage LipidPerox->CellDamage ProteinGlycation->CellDamage CellDamage->CellViability Reduces

Caption: Protective signaling pathway of this compound.

References

Application Notes and Protocols for Transcorneal Permeability Studies of N-Acetylcarnosine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data relevant to the transcorneal permeability of N-Acetylcarnosine (NAC) formulations. NAC, a prodrug of L-carnosine, is a promising therapeutic agent for various ocular conditions, and understanding its ability to permeate the cornea is crucial for the development of effective ophthalmic drug delivery systems.

Introduction to this compound and Corneal Permeability

This compound (NAC) is a dipeptide that acts as a stabilized form of L-carnosine. When administered topically to the eye, NAC penetrates the cornea and is subsequently hydrolyzed into L-carnosine, the active compound. L-carnosine exhibits potent antioxidant and anti-glycation properties, making it a subject of interest for the treatment of age-related eye disorders such as cataracts.

The cornea presents a significant barrier to drug delivery. Its multi-layered structure, consisting of a lipophilic epithelium, a hydrophilic stroma, and a lipophilic endothelium, restricts the passage of many therapeutic agents. Therefore, formulation strategies are critical to enhance the transcorneal permeability of NAC. These strategies often involve the use of mucoadhesive polymers to increase residence time and penetration enhancers to transiently open the tight junctions of the corneal epithelium. Advanced formulations, such as solid lipid nanoparticles (SLNs), have also been developed to improve the ocular bioavailability of NAC.[1][2]

Experimental Protocols for Transcorneal Permeability Studies

Two primary methods are employed to evaluate the transcorneal permeability of NAC formulations: ex vivo studies using excised animal corneas and in vitro studies using cultured human corneal epithelial cells.

Ex Vivo Transcorneal Permeability Protocol using Excised Goat Cornea

This protocol describes the use of a Franz diffusion cell apparatus with an excised goat cornea to assess the permeability of NAC formulations. Goat corneas are often used as they share structural similarities with the human cornea.

Materials:

  • Freshly excised goat eyeballs

  • Franz diffusion cells

  • Isotonic phosphate (B84403) buffer (pH 7.4)

  • This compound formulation to be tested

  • Analytical equipment for NAC quantification (e.g., HPLC)

  • Surgical scissors, forceps, and cotton swabs

  • Water bath with temperature control

Protocol:

  • Cornea Preparation:

    • Obtain fresh goat eyeballs from a local abattoir and transport them to the laboratory in cold, sterile saline solution.

    • Carefully excise the cornea with a 2-4 mm rim of scleral tissue using surgical scissors.

    • Gently clean the cornea with sterile saline to remove any adhering iris or ciliary body tissue.

    • Store the excised cornea in fresh, cold saline until mounting.

  • Franz Diffusion Cell Setup:

    • Fill the receptor chamber of the Franz diffusion cell with a known volume of fresh, pre-warmed (37°C) isotonic phosphate buffer (pH 7.4). Ensure no air bubbles are trapped.

    • Mount the excised goat cornea between the donor and receptor chambers with the epithelial side facing the donor chamber.

    • Clamp the two chambers together securely.

    • Place the Franz diffusion cells in a water bath maintained at 37°C. The receptor solution should be continuously stirred.

  • Permeation Study:

    • Apply a precise volume of the NAC test formulation onto the epithelial surface of the cornea in the donor chamber.

    • At predetermined time intervals (e.g., 0, 30, 60, 90, 120, 180, 240, 300, and 360 minutes), withdraw a sample from the receptor chamber through the sampling port.

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of NAC using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of NAC permeated per unit area of the cornea at each time point.

    • Plot the cumulative amount of NAC permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = Jss / C0 Where:

      • Jss is the steady-state flux (μg/cm²/h)

      • C0 is the initial concentration of NAC in the donor chamber (μg/cm³)

In Vitro Corneal Permeability Protocol using Human Corneal Epithelial (HCE-T) Cells

This protocol utilizes a cultured human corneal epithelial cell line (HCE-T) to model the corneal epithelial barrier and assess NAC permeability.

Materials:

  • Human Corneal Epithelial (HCE-T) cell line

  • Cell culture inserts (e.g., Transwell®)

  • Appropriate cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

  • This compound formulation to be tested

  • Analytical equipment for NAC quantification (e.g., LC-MS/MS)

  • Transepithelial Electrical Resistance (TEER) measurement system

Protocol:

  • Cell Culture and Barrier Formation:

    • Culture HCE-T cells on microporous membranes of cell culture inserts according to standard protocols.

    • Allow the cells to grow and differentiate for a sufficient period (typically 2-3 weeks) to form a confluent monolayer with well-developed tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). A stable and high TEER value indicates a well-formed barrier.

  • Permeability Assay:

    • Wash the HCE-T cell monolayers with pre-warmed (37°C) transport buffer (e.g., HBSS).

    • Add the NAC test formulation (dissolved in transport buffer) to the apical (donor) side of the cell culture insert.

    • Add fresh transport buffer to the basolateral (receptor) side.

    • Incubate the cells at 37°C in a humidified incubator.

    • At predetermined time intervals, collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis:

    • Analyze the NAC concentration in the collected samples using a sensitive analytical method like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state rate of NAC appearance in the receptor chamber (μg/s)

      • A is the surface area of the cell culture membrane (cm²)

      • C0 is the initial concentration of NAC in the donor chamber (μg/cm³)

Data Presentation: Transcorneal Permeability of this compound Formulations

Formulation IDThis compound Concentration (%)Key ExcipientsPermeability ModelApparent Permeability Coefficient (Papp) (cm/s)Reference
NAC-SOL-011%None (Aqueous Solution)Ex vivo (Goat Cornea)1.5 x 10⁻⁶Fictional
NAC-SOL-021%Carboxymethylcellulose (0.5%)Ex vivo (Goat Cornea)2.8 x 10⁻⁶Fictional
NAC-SLN-011%Solid Lipid NanoparticlesEx vivo (Goat Cornea)5.2 x 10⁻⁶Fictional
NAC-SOL-01-IV1%None (Aqueous Solution)In vitro (HCE-T cells)1.2 x 10⁻⁶Fictional
NAC-SOL-02-IV1%Carboxymethylcellulose (0.5%)In vitro (HCE-T cells)2.5 x 10⁻⁶Fictional

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Ex Vivo Permeability Study

The following diagram illustrates the key steps involved in the ex vivo transcorneal permeability study of an this compound formulation.

G cluster_prep Cornea Preparation cluster_setup Franz Cell Setup cluster_exp Permeation Experiment cluster_analysis Data Analysis p1 Obtain Fresh Goat Eyeballs p2 Excise Cornea p1->p2 p3 Clean and Store Cornea p2->p3 s2 Mount Cornea p3->s2 s1 Fill Receptor Chamber s1->s2 s3 Apply NAC Formulation s2->s3 e1 Incubate at 37°C s3->e1 e2 Collect Samples at Time Intervals e1->e2 e3 Replenish Receptor Buffer e2->e3 a1 Analyze NAC Concentration (HPLC) e2->a1 e3->e2 a2 Calculate Cumulative Permeation a1->a2 a3 Determine Steady-State Flux (Jss) a2->a3 a4 Calculate Papp a3->a4

Ex Vivo Permeability Workflow
Antioxidant Signaling Pathway of L-Carnosine in Corneal Epithelial Cells

This compound, after being converted to L-carnosine in the cornea, helps protect corneal epithelial cells from oxidative stress. One of the key mechanisms is the activation of the Nrf2-ARE signaling pathway. The following diagram illustrates this protective mechanism.

G cluster_nac Drug Action cluster_pathway Nrf2 Signaling Pathway stress ROS (e.g., from UV radiation) keap1_nrf2 Keap1-Nrf2 Complex (Inactive) stress->keap1_nrf2 Induces Dissociation nac This compound (Topical Application) carnosine L-Carnosine (Active Form) nac->carnosine Hydrolysis in Cornea carnosine->keap1_nrf2 nrf2 Nrf2 (Active) keap1_nrf2->nrf2 Dissociation are Antioxidant Response Element (ARE) (in DNA) nrf2->are Translocation to Nucleus & Binding antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Gene Transcription antioxidant_enzymes->stress Neutralizes ROS

L-Carnosine Antioxidant Pathway

References

Application Notes and Protocols: N-Acetylcarnosine in 3D Eye Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) eye organoid models, particularly retinal and lens organoids, have emerged as powerful tools for studying ocular development, disease modeling, and preclinical drug screening. These self-organizing structures derived from pluripotent stem cells recapitulate key aspects of the native tissue architecture and physiology. N-Acetylcarnosine (NAC), a naturally occurring dipeptide, is a prodrug of L-carnosine.[1] When applied topically to the eye, NAC can penetrate the cornea and is deacetylated by tissue enzymes to release L-carnosine, thereby increasing its bioavailability within the ocular tissues.[1][2] L-carnosine exhibits potent antioxidant, anti-glycating, and aldehyde-scavenging properties, making it a promising therapeutic agent for a range of ophthalmic conditions, most notably cataracts.[1][3][4][5]

These application notes provide a framework for utilizing this compound in 3D eye organoid models to investigate its therapeutic potential in mitigating oxidative stress and protein glycation, key pathological mechanisms in various eye diseases. The following protocols are designed to be adapted for both retinal and lens organoid systems.

Mechanisms of Action of this compound

This compound's therapeutic effects are primarily attributed to its conversion to L-carnosine, which acts through several protective pathways:

  • Antioxidant Activity: L-carnosine is an effective scavenger of reactive oxygen species (ROS), protecting cells from oxidative damage.[3][5] It can also chelate pro-oxidant metal ions.[6] Furthermore, L-carnosine can indirectly exert antioxidant effects by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[4]

  • Anti-Glycation Properties: L-carnosine can inhibit the formation of advanced glycation end products (AGEs) by reacting with reducing sugars, thus preventing them from cross-linking with proteins.[6][7][8] This is crucial in conditions like diabetic retinopathy and age-related cataracts where AGEs accumulation contributes to pathology.

  • Aldehyde Scavenging: L-carnosine can detoxify harmful aldehydes, such as those produced during lipid peroxidation, which can otherwise damage cellular components.[4]

Proposed Signaling Pathway of L-carnosine in Eye Organoids

L_carnosine_pathway NAC This compound (Applied to Organoid Culture) L_carnosine L-Carnosine (Active Form) NAC->L_carnosine Deacetylation ROS Reactive Oxygen Species (ROS) L_carnosine->ROS Scavenges Nrf2 Nrf2 L_carnosine->Nrf2 Activates Reducing_Sugars Reducing Sugars L_carnosine->Reducing_Sugars Reacts with Protein_Glycation Protein Glycation L_carnosine->Protein_Glycation Inhibits Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (e.g., Apoptosis) Oxidative_Stress->Cellular_Damage ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes Reducing_Sugars->Protein_Glycation AGEs Advanced Glycation End Products (AGEs) Protein_Glycation->AGEs Protein_Dysfunction Protein Dysfunction AGEs->Protein_Dysfunction

Caption: Proposed mechanism of this compound in eye organoids.

Experimental Protocols

The following are proposed experimental protocols for studying the effects of this compound in 3D eye organoid models. These should be optimized based on the specific organoid type and experimental goals.

Generation and Culture of 3D Retinal Organoids

This protocol is a generalized approach; specific protocols may need to be followed for different pluripotent stem cell lines.

Materials:

  • Human pluripotent stem cells (hPSCs)

  • Retinal differentiation medium

  • Neural induction medium

  • Matrigel

  • Low-adhesion culture plates

Procedure:

  • Culture and expand hPSCs under feeder-free conditions.

  • Induce neural differentiation by transitioning to neural induction medium.

  • Form embryoid bodies (EBs) by dissociating hPSCs and plating them in low-adhesion plates.

  • After 24 hours, embed EBs in Matrigel and continue culture in retinal differentiation medium.

  • Optic vesicles should start to appear within the first few weeks.

  • Manually isolate the optic vesicles and culture them in suspension in low-adhesion plates.

  • Continue to culture the retinal organoids, changing the medium every 2-3 days, for maturation.

Experimental Workflow for NAC Treatment

experimental_workflow start Start: Mature Eye Organoids induce_damage Induce Damage (Oxidative Stress or Glycation) start->induce_damage treatment_groups Treatment Groups induce_damage->treatment_groups control Vehicle Control treatment_groups->control nac_treatment This compound Treatment (Varying Concentrations) treatment_groups->nac_treatment incubation Incubation (Time-course) control->incubation nac_treatment->incubation analysis Analysis incubation->analysis apoptosis Apoptosis Assay (TUNEL) analysis->apoptosis protein_expression Protein Expression (Immunofluorescence) analysis->protein_expression oxidative_stress Oxidative Stress Markers analysis->oxidative_stress glycation_levels Glycation Levels analysis->glycation_levels

Caption: General experimental workflow for NAC treatment of eye organoids.

Induction of Oxidative Stress and NAC Treatment

Materials:

  • Mature retinal organoids

  • Hydrogen peroxide (H₂O₂) or other ROS-inducing agent

  • This compound (sterile, cell-culture grade)

  • Organoid culture medium

Procedure:

  • Culture mature retinal organoids to the desired stage.

  • Induce oxidative stress by incubating the organoids in culture medium containing a pre-determined concentration of H₂O₂ for a specified duration (e.g., 24-48 hours).

  • Remove the H₂O₂-containing medium and wash the organoids gently with fresh medium.

  • Divide the organoids into treatment groups:

    • Vehicle control (culture medium)

    • This compound (e.g., 1 mM, 5 mM, 10 mM) in culture medium

  • Treat the organoids for a defined period (e.g., 48-72 hours), changing the medium with fresh NAC daily.

  • After the treatment period, harvest the organoids for analysis.

Induction of Glycation and NAC Treatment

Materials:

  • Mature retinal or lens organoids

  • High-glucose culture medium (e.g., 30-50 mM D-glucose)

  • This compound (sterile, cell-culture grade)

  • Normal glucose organoid culture medium

Procedure:

  • Culture mature organoids to the desired stage.

  • Induce glycation by culturing the organoids in a high-glucose medium for an extended period (e.g., 7-14 days).

  • Divide the organoids into treatment groups in high-glucose medium:

    • Vehicle control

    • This compound (e.g., 1 mM, 5 mM, 10 mM)

  • Continue the culture for an additional period (e.g., 7-14 days), replenishing the medium and NAC as required.

  • Harvest the organoids for analysis.

Assessment and Data Analysis

Quantification of Apoptosis (TUNEL Assay)

Protocol (Whole-Mount):

  • Fix organoids in 4% paraformaldehyde (PFA) for 1-2 hours at room temperature.

  • Wash organoids in PBS.

  • Permeabilize with a solution of 0.5% Triton X-100 in PBS for 30 minutes.

  • Perform the TUNEL assay using a commercially available kit, following the manufacturer's instructions for whole-mount samples.[9]

  • Counterstain with a nuclear marker (e.g., DAPI).

  • Image using confocal microscopy and quantify the percentage of TUNEL-positive cells.

Immunofluorescence Staining

Protocol (Whole-Mount):

  • Fix and permeabilize organoids as described for the TUNEL assay.

  • Block with a suitable blocking buffer (e.g., 5% donkey serum in PBS with 0.3% Triton X-100) for 2 hours at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

    • Retinal Organoids: Markers for photoreceptors (e.g., Recoverin), retinal ganglion cells (e.g., BRN3A), and Müller glia (e.g., SOX9).

    • Lens Organoids: Markers for lens epithelial cells (e.g., Pax6) and fiber cells (e.g., αA-crystallin).

    • Tight Junctions (as a measure of cell barrier integrity): ZO-1.

  • Wash extensively with PBS.

  • Incubate with corresponding fluorescently labeled secondary antibodies for 2 hours at room temperature.

  • Counterstain with DAPI.

  • Mount and image using confocal microscopy.

Measurement of Oxidative Stress Markers
  • Reactive Oxygen Species (ROS): Use fluorescent probes like CellROX Green or DCFDA/H2DCFDA on live organoids, followed by imaging or plate-based fluorescence reading.

  • Lipid Peroxidation: Measure levels of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE) in organoid lysates using commercially available kits.

Quantification of Protein Glycation
  • Advanced Glycation End Products (AGEs): Measure the accumulation of AGEs, such as carboxymethyl-lysine (CML), in organoid lysates using ELISA kits.

  • Western Blot: Analyze the glycation of specific proteins (e.g., crystallins in lens organoids) by detecting AGE modifications.

Total Protein Quantification (BCA Assay)

Protocol for Organoid Lysates:

  • Lyse organoids in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Centrifuge the lysate to pellet cellular debris.

  • Prepare a standard curve using a known concentration of a standard protein (e.g., BSA).

  • Perform the BCA assay according to the manufacturer's protocol using a microplate reader to measure absorbance at 562 nm.[10][11][12][13]

  • Calculate the protein concentration of the organoid lysates based on the standard curve.

Expected Quantitative Data

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.

Table 1: Effect of this compound on Apoptosis in Retinal Organoids Under Oxidative Stress

Treatment GroupH₂O₂ ConcentrationNAC Concentration% TUNEL-Positive Cells (Mean ± SD)
Control0 µM0 mM2.1 ± 0.5
Oxidative Stress200 µM0 mM35.4 ± 4.2
NAC Treatment200 µM1 mM25.8 ± 3.1
NAC Treatment200 µM5 mM15.2 ± 2.5
NAC Treatment200 µM10 mM8.9 ± 1.8

Table 2: Effect of this compound on Advanced Glycation End Product (AGE) Formation in Lens Organoids

Treatment GroupGlucose ConcentrationNAC ConcentrationAGE Levels (ng/mg protein) (Mean ± SD)
Control5.5 mM0 mM10.5 ± 1.2
High Glucose30 mM0 mM45.2 ± 5.6
NAC Treatment30 mM1 mM32.7 ± 4.1
NAC Treatment30 mM5 mM21.9 ± 3.3
NAC Treatment30 mM10 mM14.8 ± 2.1

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Levels in Retinal Organoids

Treatment GroupH₂O₂ ConcentrationNAC ConcentrationRelative Fluorescence Units (RFU) (Mean ± SD)
Control0 µM0 mM100 ± 15
Oxidative Stress200 µM0 mM850 ± 95
NAC Treatment200 µM1 mM620 ± 70
NAC Treatment200 µM5 mM350 ± 40
NAC Treatment200 µM10 mM180 ± 25

Conclusion

The use of this compound in 3D eye organoid models provides a powerful platform to investigate its therapeutic potential for various ocular pathologies. The protocols outlined in these application notes offer a starting point for researchers to explore the antioxidant and anti-glycating effects of NAC in a physiologically relevant in vitro system. Further optimization and adaptation of these methods will be crucial for advancing our understanding of NAC's mechanisms of action and for the development of novel therapies for eye diseases.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of N-Acetylcarnosine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetylcarnosine (NAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges with NAC in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound (NAC) in standard aqueous buffers?

A1: The solubility of NAC can vary depending on the specific buffer system and its pH. In Phosphate-Buffered Saline (PBS) at a pH of 7.2, the approximate solubility of NAC is 10 mg/mL[1][2]. However, in water, the solubility can be significantly higher, with some reports indicating solubilities of up to 100 mg/mL or even 250 mg/mL, particularly with the aid of sonication[3][4].

Q2: I'm observing precipitation when trying to dissolve NAC. What are the common causes?

A2: Precipitation of NAC in aqueous buffers can be attributed to several factors:

  • Concentration Exceeding Solubility Limit: The desired concentration may be higher than the intrinsic solubility of NAC in the chosen buffer system.

  • pH of the Buffer: The solubility of peptides like NAC is often pH-dependent. If the buffer pH is close to the isoelectric point (pI) of NAC, its solubility will be at its minimum.

  • Temperature: Lower temperatures can decrease the solubility of NAC.

  • Buffer Composition: The ionic strength and specific ions in the buffer can influence the solubility of peptides.

Q3: Is it recommended to heat the solution to dissolve NAC?

A3: Gentle heating can be a useful technique to increase the dissolution rate of NAC. A water bath set to 37°C is often suggested[5]. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the peptide. Always monitor the solution for any signs of discoloration or degradation.

Q4: Can I use organic co-solvents to prepare a stock solution of NAC?

A4: Yes, organic co-solvents can be used to prepare a concentrated stock solution of NAC, which can then be diluted into your aqueous experimental buffer. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used co-solvent for this purpose[1][2]. It is crucial to ensure that the final concentration of the organic co-solvent in your experimental setup is low enough to not interfere with your biological assay[1].

Q5: How long can I store NAC in an aqueous solution?

A5: It is generally recommended to prepare fresh aqueous solutions of NAC for each experiment and not to store them for more than one day to minimize degradation[1]. If long-term storage is necessary, consider preparing aliquots of a concentrated stock solution in an appropriate solvent and storing them at -20°C or -80°C.

Troubleshooting Guides

Issue 1: this compound powder is not dissolving completely in my aqueous buffer.

This troubleshooting guide will walk you through a series of steps to address incomplete dissolution of NAC.

start Start: NAC powder not dissolving step1 Verify Concentration vs. Solubility Limit (e.g., ~10 mg/mL in PBS pH 7.2) start->step1 step2 Is concentration too high? step1->step2 step3 Reduce concentration or use solubility enhancement techniques step2->step3 Yes step4 Increase mechanical agitation (vortexing) step2->step4 No end End: NAC dissolved step3->end step5 Apply sonication (water bath sonicator) step4->step5 step6 Gently warm the solution (e.g., 37°C water bath) step5->step6 step7 Still not dissolved? step6->step7 step8 Consider pH adjustment of the buffer step7->step8 Yes step7->end No step9 Consider using a co-solvent for a stock solution step8->step9 step9->end

Figure 1. Troubleshooting workflow for dissolving this compound.
Issue 2: My this compound solution is clear initially but forms a precipitate over time.

This guide addresses the issue of NAC precipitating out of solution after initial dissolution.

start Start: NAC precipitates after dissolution step1 Was the solution stored? start->step1 step2 Prepare fresh solutions before use step1->step2 Yes step3 Was the solution stored at a lower temperature? step1->step3 No end End: Stable NAC solution step2->end step4 Re-warm solution to working temperature step3->step4 Yes step5 Is the final concentration near the solubility limit? step3->step5 No step4->end step6 Consider adding a stabilizing agent (e.g., cyclodextrin) step5->step6 Yes step7 Was the pH of the solution altered? step5->step7 No step6->end step8 Re-verify and adjust pH if necessary step7->step8 Yes step7->end No step8->end

Figure 2. Troubleshooting guide for NAC precipitation post-dissolution.

Data Presentation

The following tables summarize the solubility of this compound in various solvents.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

SolventApproximate SolubilityNotes
WaterUp to 250 mg/mL[4]Sonication is recommended to achieve higher concentrations[4].
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[1][2]A commonly used physiological buffer.
Dimethyl Sulfoxide (DMSO)~0.5 mg/mL[1][2]Useful for preparing concentrated stock solutions.
MethanolSlightly soluble[6][]
EthanolSlightly soluble[6]

Experimental Protocols

Protocol 1: Basic Dissolution of this compound in Aqueous Buffer

This protocol outlines the standard procedure for dissolving NAC in an aqueous buffer.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Buffer Addition: Add the appropriate volume of your chosen aqueous buffer (e.g., PBS, pH 7.2) to the NAC powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Sonication (if necessary): If the powder is not fully dissolved, place the tube in a water bath sonicator and sonicate for 5-10 minute intervals until the solution is clear.

  • Gentle Warming (if necessary): If sonication is not sufficient, warm the solution in a 37°C water bath with intermittent vortexing.

  • pH Check and Adjustment: After dissolution, verify the pH of the solution and adjust if necessary, as the addition of NAC may slightly alter the pH.

  • Sterile Filtration (for cell culture): For cell culture applications, sterile filter the final solution through a 0.22 µm filter.

Protocol 2: Preparation of a Concentrated this compound Stock Solution using a Co-solvent

This protocol is for preparing a concentrated stock solution of NAC in DMSO.

  • Weighing: Accurately weigh the this compound powder.

  • Co-solvent Addition: Add the required volume of sterile DMSO to the powder to achieve the desired stock concentration.

  • Mixing: Vortex thoroughly until the NAC is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solution: When needed, thaw an aliquot of the stock solution and dilute it into your final aqueous buffer to the desired working concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).

Protocol 3: Enhancing this compound Solubility with β-Cyclodextrin

This protocol describes the use of β-cyclodextrin to form an inclusion complex with NAC to improve its aqueous solubility.

  • Prepare β-Cyclodextrin Solution: Prepare a solution of β-cyclodextrin in your desired aqueous buffer. The concentration will need to be optimized for your specific application.

  • Prepare NAC Solution: In a separate container, prepare a concentrated solution or suspension of NAC in a minimal amount of a suitable solvent (e.g., water or a water/ethanol mixture).

  • Complexation: Slowly add the NAC solution to the stirred β-cyclodextrin solution.

  • Incubation: Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.

  • Clarification: Centrifuge or filter the solution to remove any undissolved material.

  • Sterilization (if required): Sterile filter the final complex solution using a 0.22 µm filter.

cluster_nac NAC Preparation cluster_cd β-Cyclodextrin Preparation nac_powder This compound Powder nac_solution Concentrated NAC Solution/Suspension nac_powder->nac_solution Add minimal solvent complexation Combine and Stir (Room Temperature, several hours) nac_solution->complexation cd_powder β-Cyclodextrin Powder cd_solution β-Cyclodextrin Aqueous Solution cd_powder->cd_solution Dissolve in buffer cd_solution->complexation clarification Centrifuge/Filter complexation->clarification final_solution Soluble NAC-β-Cyclodextrin Complex clarification->final_solution

Figure 3. Experimental workflow for enhancing NAC solubility with β-cyclodextrin.

References

Troubleshooting inconsistent results in N-Acetylcarnosine antioxidant assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetylcarnosine (NAC) antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the antioxidant capacity assessment of this compound.

Question 1: Why am I seeing high variability in my this compound DPPH assay results?

Answer: High variability in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays with this compound can stem from several factors:

  • Sample Solubility: this compound is water-soluble, while the DPPH radical is often dissolved in organic solvents like methanol (B129727) or ethanol. Poor solubility of NAC in the reaction mixture can lead to inconsistent results. Ensure your solvent system is optimized for both the DPPH radical and NAC. A co-solvent system might be necessary.

  • Reaction Kinetics: The reaction between NAC and the DPPH radical may not be instantaneous. A fixed, short incubation time might not be sufficient for the reaction to reach completion, leading to underestimation of antioxidant capacity. It is crucial to perform a kinetic study to determine the optimal reaction time.

  • Light Sensitivity: The DPPH radical is light-sensitive. Exposure to light can cause its degradation, leading to a decrease in absorbance that is not related to the antioxidant activity of your sample. Always prepare the DPPH solution fresh and keep it in the dark.

  • Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

Question 2: My ABTS assay results for this compound are not reproducible. What could be the cause?

Answer: Reproducibility issues in ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common when working with peptides like this compound. Consider the following:

  • pH Sensitivity: The antioxidant activity of peptides can be highly dependent on the pH of the reaction buffer. Ensure that the pH of your buffer is consistent across all experiments. For this compound, a physiological pH of 7.4 is a good starting point.

  • Incomplete Reaction: Similar to the DPPH assay, the reaction between this compound and the ABTS radical cation (ABTS•+) may be slow. A kinetic analysis is recommended to determine the time required to reach a steady state.

  • Reagent Stability: The pre-formed ABTS•+ radical is relatively stable, but its concentration can change over time. It is best to prepare the radical solution fresh for each set of experiments.

Question 3: I am observing a low or no antioxidant effect of this compound in my cellular antioxidant assay (CAA). Why might this be?

Answer: A lack of apparent activity in a cellular context can be due to several factors:

  • Cellular Uptake: The efficiency of this compound uptake by the specific cell line you are using can vary. You may need to optimize incubation times or use permeabilizing agents if cellular uptake is a limiting factor.

  • Metabolism to Carnosine: this compound is a pro-drug of carnosine. Its primary antioxidant effect in a cellular context may be mediated by its conversion to carnosine. The rate of this conversion can depend on the cell type and its enzymatic activity.

  • Indirect Mechanisms: Carnosine has been shown to activate the Nrf2 transcription factor, a key regulator of the cellular antioxidant response. This is an indirect antioxidant effect that may not be immediately apparent in assays that measure direct radical scavenging.

Quantitative Data Summary

The following tables summarize quantitative data on the antioxidant activities of this compound and its parent compound, Carnosine, from various in vitro assays.

Table 1: In Vitro Antioxidant Activity of Carnosine

Antioxidant AssayConcentration% Inhibition / Activity
TBARS Inhibition25 mM29.3%
50 mM41.2%
100 mM55.6%
Metal Chelating Activity25 mM20.1%
50 mM35.4%
100 mM58.7%
DPPH Radical Scavenging25 mM3.8%
50 mM8.2%
100 mM15.6%

Data adapted from a comparative study on carnosine and its constituents.

Table 2: Comparative Inhibition of LPS-Induced Nitric Oxide Synthesis in BV2 Microglial Cells

| Compound | % Attenuation of Nit

Technical Support Center: Optimizing HPLC for N-Acetylcarnosine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize High-Performance Liquid Chromatography (HPLC) for the baseline separation of N-Acetylcarnosine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound, offering potential causes and solutions in a clear question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is showing significant tailing. What could be the cause and how can I resolve it?

Answer: Peak tailing for this compound is a common issue and can often be attributed to several factors related to its chemical properties and interaction with the stationary phase.

  • Secondary Interactions: this compound has a basic imidazole (B134444) group that can interact with acidic residual silanol (B1196071) groups on the surface of C18 columns. This secondary interaction mechanism can lead to peak tailing.[1][2]

    • Solution: Operate the mobile phase at a lower pH (e.g., around 2.5-3.0).[3][4][5] At this pH, the silanol groups are not ionized, minimizing these secondary interactions. Using a highly deactivated or "end-capped" column can also significantly reduce peak tailing by shielding the silanol groups.[1]

  • Mobile Phase pH Near pKa: If the mobile phase pH is too close to the pKa of this compound's ionizable groups, it can exist in both ionized and non-ionized forms, leading to poor peak shape.[2][5]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa values to ensure it is in a single ionic state.[2][6]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing.[6][7]

    • Solution: Try diluting your sample or reducing the injection volume.[6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak shape issues.[1][7]

    • Solution: Use a guard column to protect the analytical column.[6][8] If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]

Issue 2: Inconsistent Retention Times

Question: The retention time for my this compound peak is shifting between injections. What are the likely causes?

Answer: Fluctuations in retention time can compromise the reliability of your results. The most common causes include:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase or changes in its composition over time can lead to retention time drift.[6]

    • Solution: Prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[6][8]

  • Column Temperature: Variations in the column temperature can affect retention times.[6]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[6]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before the first injection can cause retention time shifts in the initial runs.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase until a stable baseline is achieved.

  • Pump Issues: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates and, consequently, shifting retention times.[6]

    • Solution: Degas the mobile phase and prime the pump to remove any air bubbles.[6]

Issue 3: No Peak or Low Signal Intensity

Question: I am not seeing a peak for this compound, or the peak is very small. What should I check?

Answer: A lack of or low signal can be due to a variety of factors, from sample degradation to incorrect detector settings.

  • Sample Degradation: this compound is susceptible to hydrolysis, which can convert it back to L-Carnosine.[6] It can also oxidize, especially in solution.[9]

    • Solution: Prepare samples fresh and avoid storing aqueous solutions for more than a day.[6] For longer-term storage, keep samples at -20°C or -80°C.[6] Using a reducing agent like dithiothreitol (B142953) (DTT) or controlling the pH can help prevent oxidation.[9]

  • Incorrect Detection Wavelength: The UV detector may not be set to the optimal wavelength for this compound.

    • Solution: Set the UV detector to a wavelength around 205-210 nm for optimal absorbance.[6]

  • Low Analyte Concentration: The concentration of this compound in your sample may be below the detection limit of the method.

    • Solution: Concentrate your sample using a technique like solid-phase extraction (SPE).[6]

Issue 4: Presence of Ghost Peaks

Question: I am observing unexpected peaks ("ghost peaks") in my chromatograms, even in blank runs. Where are they coming from?

Answer: Ghost peaks are extraneous signals that can originate from various sources within your HPLC system or sample preparation process.[10]

  • Mobile Phase Contamination: Impurities in the solvents or additives used to prepare the mobile phase are a common source of ghost peaks.[10]

    • Solution: Use high-purity, HPLC-grade solvents and reagents. Prepare fresh mobile phase daily and filter it before use.

  • System Contamination: Carryover from previous injections, contaminated injector components, or degraded pump seals can introduce ghost peaks.[10]

    • Solution: Implement a needle wash step in your autosampler sequence and inject a blank solvent run to identify the source of contamination.[6] Regularly maintain and clean your HPLC system.

  • Sample Preparation: Contaminants from glassware, vials, or caps (B75204) can be introduced during sample preparation.[10]

    • Solution: Use clean glassware and high-quality vials and caps.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the mobile phase when analyzing this compound?

A1: The optimal pH for the mobile phase is crucial for achieving good peak shape and retention. For reversed-phase chromatography on a C18 column, a low pH of around 2.5 to 3.0 is often recommended.[3][4][5] This ensures that the acidic silanol groups on the silica-based stationary phase are not ionized, which minimizes secondary ionic interactions with the basic imidazole group of this compound, thereby reducing peak tailing.[1][2] It is also important to select a pH that is at least 1.5 to 2 units away from the pKa of this compound to ensure it is in a single, stable ionic form.[6][11]

Q2: What type of HPLC column is best suited for this compound separation?

A2: A reversed-phase C18 (ODS) column is the most commonly used stationary phase for this compound analysis.[3][4][6] Look for columns that are well end-capped to minimize the interaction with residual silanol groups. Columns with a particle size of 3 µm or 5 µm are typically used, with dimensions such as 150 x 4.6 mm.[3][4][6] For faster analyses, shorter columns with smaller particle sizes can be employed in UPLC systems.

Q3: How can I improve the stability of this compound in my samples and standards?

A3: this compound is prone to hydrolysis and oxidation.[6][9] To improve its stability:

  • pH Control: Maintaining a low pH can reduce the rate of oxidation.[9]

  • Use of Reducing Agents: For complex matrices, adding a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can prevent oxidation.[9]

  • Temperature: Store stock solutions and samples at low temperatures (-20°C or -80°C) for long-term stability.[6] For daily use, prepare fresh aqueous solutions.[6]

  • Avoid Contaminants: Trace amounts of transition metals can catalyze oxidation, so use high-purity water and reagents.[9]

Q4: What are the typical mobile phase compositions for this compound analysis?

A4: Common mobile phases are buffer-based and often contain an organic modifier. Examples include:

  • A mixture of an aqueous buffer like 5 mM phosphoric acid with 1 mM triethylamine, adjusted to pH 2.58.[3][4][6]

  • A combination of acetonitrile, water, and an acidifier like phosphoric acid or formic acid (for MS compatibility).[12] The exact ratio of the aqueous and organic phases will depend on the specific column and desired retention time.

Data Presentation

Table 1: Comparison of Reported HPLC Parameters for this compound Analysis

ParameterMethod 1Method 2Method 3 (LC-MS/MS)
Column Hypersil ODS (150 x 4.6 mm, 3 µm)[3][4][6]Newcrom R1C18 (e.g., 50 x 2.1 mm, 1.8 µm)[6]
Mobile Phase 5 mM phosphoric acid-1 mM triethylamine, pH 2.58[3][4][6]Acetonitrile, Water, Phosphoric Acid[12]A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile[6]
Flow Rate 1.0 mL/min[6]Not specifiedNot specified
Detection UV at 210 nm[6]Not specifiedMass Spectrometry[6]
Temperature 35°C[6]Not specifiedNot specified
Injection Volume 20 µL[6]Not specifiedNot specified

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol is based on established methods for the quantification of this compound.[3][4][6]

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphoric acid

  • Triethylamine

  • Methanol (B129727) (for SPE)

  • Perchloric acid (for plasma samples)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Isolute PRS)

2. Instrument and Conditions:

  • HPLC system with UV detector

  • Column: Hypersil ODS (150 x 4.6 mm, 3 µm particle size)[3][4][6]

  • Mobile Phase: 5 mM phosphoric acid-1 mM triethylamine, adjusted to pH 2.58 with phosphoric acid.[3][4][6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 35°C[6]

  • Detection Wavelength: 210 nm[6]

  • Injection Volume: 20 µL[6]

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Perform serial dilutions to create a series of calibration standards of known concentrations.

4. Sample Preparation (from plasma): [4][6]

  • To 500 µL of plasma, add 500 µL of 10% perchloric acid to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Condition an SPE column with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE column.

  • Wash the column with 1 mL of water.

  • Elute the this compound with 1 mL of the mobile phase.

  • The eluate is ready for HPLC analysis.

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the this compound in the samples by comparing the peak area to the standard curve.[6]

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Baseline Separation Issue peak_shape Assess Peak Shape start->peak_shape retention_time Check Retention Time Stability start->retention_time signal_intensity Evaluate Signal Intensity start->signal_intensity tailing Tailing/Fronting? peak_shape->tailing shifting Shifting RT? retention_time->shifting low_signal Low/No Signal? signal_intensity->low_signal check_ph Adjust Mobile Phase pH (2.5-3.0) tailing->check_ph Yes end End: Baseline Separation Optimized tailing->end No check_column Use End-capped Column or Guard Column check_ph->check_column check_concentration Dilute Sample / Reduce Injection Volume check_column->check_concentration check_concentration->end check_mobile_phase Prepare Fresh Mobile Phase & Degas Thoroughly shifting->check_mobile_phase Yes shifting->end No check_temp Use Column Oven for Constant Temperature check_mobile_phase->check_temp check_equilibration Ensure Adequate Column Equilibration check_temp->check_equilibration check_equilibration->end check_wavelength Set Detector to ~210 nm low_signal->check_wavelength Yes low_signal->end No check_sample_prep Prepare Fresh Samples (Check Stability) check_wavelength->check_sample_prep concentrate_sample Concentrate Sample (SPE) check_sample_prep->concentrate_sample concentrate_sample->end

Caption: Troubleshooting workflow for HPLC analysis of this compound.

Sample_Prep_Workflow start Start: Plasma Sample precipitation Protein Precipitation (add Perchloric Acid) start->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe_loading Load Supernatant onto SPE Column supernatant->spe_loading spe_conditioning SPE Column Conditioning (Methanol then Water) spe_conditioning->spe_loading spe_wash Wash SPE Column (Water) spe_loading->spe_wash spe_elution Elute this compound (Mobile Phase) spe_wash->spe_elution end Ready for HPLC Injection spe_elution->end

References

Minimizing degradation of N-Acetylcarnosine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of N-Acetylcarnosine (NAC) during sample preparation for experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound (NAC) during sample preparation?

A1: The primary degradation pathway for this compound (NAC) is hydrolysis of the acetyl group, which converts it back to L-Carnosine. NAC is notably more resistant to enzymatic hydrolysis by carnosinase compared to L-Carnosine itself, making it a more stable compound in biological matrices.[1][][3][4]

Q2: What are the optimal storage conditions for ensuring the stability of NAC in aqueous solutions and biological samples?

A2: For short-term storage, aqueous solutions of NAC should not be kept for more than one day.[1] For longer-term stability, it is strongly recommended to store samples at -20°C or -80°C.[1] It is also crucial to minimize the number of freeze-thaw cycles, as this can affect the stability of analytes in plasma and serum.

Q3: How does pH affect the stability of NAC?

A3: The stability of NAC is pH-dependent. While specific quantitative data on the pH-rate profile for NAC hydrolysis is limited, general knowledge suggests that extreme pH conditions (both acidic and alkaline) can accelerate the hydrolysis of the acetyl group. It is advisable to maintain the pH of the sample and any buffers used during extraction close to neutral (pH 7.0) to minimize degradation.

Q4: What are the recommended methods for quantifying NAC in biological samples?

A4: The most common and reliable methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection.[1] For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[1]

Troubleshooting Guides

Issue 1: Low or No Detectable NAC Peak in Chromatogram
Possible CauseSuggested Solution(s)
Sample Degradation - Ensure samples are processed immediately after collection and stored at -80°C. - Avoid repeated freeze-thaw cycles. - Maintain a neutral pH during sample preparation. - Work quickly and keep samples on ice throughout the procedure.
Inefficient Extraction - Optimize the protein precipitation step by testing different organic solvents (e.g., acetonitrile (B52724), methanol) or acids (e.g., perchloric acid). - For Solid-Phase Extraction (SPE), ensure the cartridge is properly conditioned and the elution solvent is appropriate for NAC. - Verify the recovery of your extraction method by spiking a blank matrix with a known concentration of NAC.
Incorrect HPLC/LC-MS Conditions - Confirm the analytical column is appropriate for separating NAC from other sample components. A reverse-phase C18 column is commonly used. - Optimize the mobile phase composition and gradient. - Ensure the detector settings (wavelength for UV, ion transitions for MS) are correctly configured for NAC.
Issue 2: Inconsistent or Poorly Reproducible NAC Concentrations
Possible CauseSuggested Solution(s)
Variable Sample Handling - Standardize the entire sample preparation workflow, from collection to analysis. - Ensure consistent timing for each step, especially incubation and centrifugation times. - Use an internal standard to correct for variability in extraction efficiency and instrument response.
Instrument Instability - Equilibrate the HPLC/LC-MS system thoroughly before running samples. - Monitor system pressure for any fluctuations that may indicate a leak or blockage. - Regularly perform system suitability tests to ensure consistent performance.
Matrix Effects (LC-MS) - Improve sample clean-up to remove interfering substances from the matrix. - Use a stable isotope-labeled internal standard for NAC to compensate for matrix effects. - Evaluate different ionization sources or parameters to minimize ion suppression or enhancement.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is a generalized procedure based on established methods for the extraction of NAC from plasma samples.

1. Sample Pre-treatment:

  • Thaw frozen plasma samples on ice.

  • To 500 µL of plasma in a microcentrifuge tube, add an appropriate internal standard.

2. Protein Precipitation:

  • Add 1 mL of ice-cold acetonitrile (or 10% perchloric acid) to the plasma sample.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

3. Solid-Phase Extraction (SPE):

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute NAC with 1 mL of methanol into a clean collection tube.

4. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for HPLC/LC-MS analysis.

Protocol 2: Homogenization of Tissue Samples for NAC Analysis

This protocol provides a general guideline for tissue homogenization to minimize NAC degradation.

1. Reagent Preparation:

  • Prepare a homogenization buffer (e.g., phosphate-buffered saline, pH 7.2) and keep it on ice.

  • Add a broad-spectrum protease inhibitor cocktail and an antioxidant (e.g., ascorbic acid) to the homogenization buffer immediately before use.

2. Tissue Processing:

  • Weigh the frozen tissue sample quickly.

  • Place the tissue in a pre-chilled homogenization tube.

  • Add the ice-cold homogenization buffer at a ratio of 1:10 (w/v) (e.g., 100 mg of tissue in 1 mL of buffer).

3. Homogenization:

  • Homogenize the tissue on ice using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) until no visible tissue fragments remain. Use short bursts of homogenization with cooling periods in between to prevent sample heating.

4. Clarification:

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant for subsequent protein precipitation and/or SPE as described in Protocol 1.

Visualizations

experimental_workflow_plasma cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifuge1 Centrifugation protein_precipitation->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 load Load Sample supernatant1->load condition Condition Cartridge condition->load wash Wash Cartridge load->wash elute Elute NAC wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute hplc_ms HPLC/LC-MS Analysis reconstitute->hplc_ms logical_relationship_degradation nac This compound (NAC) degradation Degradation nac->degradation Hydrolysis carnosine L-Carnosine degradation->carnosine factors Contributing Factors factors->degradation ph High/Low pH ph->factors temp High Temperature temp->factors enzyme Carnosinase (less effective on NAC) enzyme->factors

References

Addressing matrix effects in LC-MS analysis of N-Acetylcarnosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of N-Acetylcarnosine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2] The primary culprits in biological matrices are often phospholipids, salts, and endogenous metabolites that compete with this compound for ionization in the mass spectrometer's source.[3][4]

Q2: What are the most common sources of matrix effects in the analysis of this compound from biological samples?

A2: For a polar molecule like this compound, the most significant sources of matrix effects in biological fluids such as plasma and serum are:

  • Phospholipids: These are abundant in cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[3][4]

  • Salts and Endogenous Ions: High concentrations of salts (e.g., from buffers or the biological matrix itself) can suppress the ionization of the target analyte.

  • Other Endogenous Molecules: Co-eluting small molecules, peptides, and metabolites can interfere with the ionization process.[1]

Q3: Is a stable isotope-labeled (SIL) internal standard essential for the accurate quantification of this compound?

A3: Yes, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3 or ¹³C-labeled this compound, is highly recommended and considered the gold standard for compensating for matrix effects.[5] A SIL-IS co-elutes with this compound and experiences nearly identical ionization suppression or enhancement, allowing for reliable normalization and accurate quantification.[5]

Q4: What are the typical precursor and product ions for this compound in MS/MS analysis?

A4: In positive ion electrospray ionization (ESI+), this compound (molar mass ~268.28 g/mol ) will typically be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 269.1. Characteristic product ions are generated by the fragmentation of the peptide bond and other labile bonds. Based on the structure of carnosine, likely product ions for this compound would be observed around m/z 110 (from the histidine moiety) and other fragments resulting from the loss of the acetyl group and parts of the beta-alanine (B559535) structure.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on matrix effects.

Problem Potential Cause Recommended Solution
High Variability in Peak Area / Poor Reproducibility Significant and variable matrix effects between samples are likely occurring.1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in ion suppression or enhancement.[5] 2. Improve Sample Preparation: Enhance the cleanup procedure to more effectively remove interfering matrix components. Consider switching from simple protein precipitation to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][7]
Low Signal Intensity / Poor Sensitivity Severe ion suppression is likely occurring.1. Optimize Sample Cleanup: Focus on removing phospholipids, a major cause of ion suppression.[3][4] Use phospholipid removal plates or a targeted SPE protocol. 2. Adjust Chromatographic Conditions: Modify the LC gradient to separate this compound from the regions where most matrix components elute (typically very early and late in the run).[8] 3. Check MS Source Conditions: Optimize parameters like spray voltage, gas flows, and temperature to improve ionization efficiency.
Peak Tailing or Splitting This can be a chromatographic issue but can be exacerbated by matrix components affecting the column chemistry.1. Injection Solvent Mismatch: Ensure the sample is reconstituted in a solvent with a similar or weaker elution strength than the initial mobile phase. 2. Column Contamination: Matrix components can accumulate on the column. Implement a robust column wash step between injections or perform a full column regeneration.
Inconsistent Retention Time Matrix components can affect the column's stationary phase, leading to shifts in retention time.1. Thorough Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.

Experimental Protocols & Data

The following protocols are representative methodologies for the analysis of this compound, based on established methods for carnosine and other N-acetylated compounds.[9][10][11]

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This method is rapid but may result in significant matrix effects.

  • Spiking: To 100 µL of plasma or serum, add the SIL-IS solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates before injection.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)

This method provides a cleaner extract with reduced matrix effects.

  • Sample Pre-treatment: To 100 µL of plasma or serum, add the SIL-IS and 200 µL of 4% phosphoric acid. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for injection.

Representative LC-MS/MS Parameters
  • LC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., 100 mm x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 4 min, hold for 1 min, then return to 95% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 269.1 m/z -> Q3: 110.1 m/z

    • This compound-d3 (SIL-IS): Q1: 272.1 m/z -> Q3: 113.1 m/z

Quantitative Data: Matrix Effect Assessment

The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to its peak area in a neat solution.[2]

Matrix Factor (MF) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 indicates no matrix effect.

Table 1: Representative Matrix Effect Data for this compound in Human Plasma

Sample Preparation MethodMean Matrix Factor (MF)% Coefficient of Variation (%CV)Interpretation
Protein Precipitation (PPT)0.6818.5Significant Ion Suppression
Solid Phase Extraction (SPE)0.927.2Minimal Ion Suppression

Visualizations

Matrix_Effect_Mechanism cluster_LC LC Eluent cluster_ESI ESI Source Analyte This compound Droplet Charged Droplet Analyte->Droplet Enters Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Co-elutes Ionization Ionization Process Matrix->Ionization Interference (Competition for charge, changes in droplet properties) Droplet->Ionization Evaporation MS Mass Spectrometer (Detector) Ionization->MS Analyte Ions

Mechanism of Matrix Effects in ESI-MS.

Troubleshooting_Workflow Start Poor Quantitative Results (High CV%, Inaccuracy) Check_IS Using SIL-IS? Start->Check_IS Implement_IS Implement SIL-IS Check_IS->Implement_IS No Assess_ME Assess Matrix Effect (Post-extraction spike) Check_IS->Assess_ME Yes Implement_IS->Assess_ME ME_Present Significant ME? Assess_ME->ME_Present Improve_Cleanup Improve Sample Cleanup (e.g., SPE instead of PPT) ME_Present->Improve_Cleanup Yes End Acceptable Results ME_Present->End No Optimize_LC Optimize Chromatography (Gradient, Column) Improve_Cleanup->Optimize_LC Revalidate Re-evaluate Method Optimize_LC->Revalidate Revalidate->ME_Present

Troubleshooting workflow for matrix effects.

References

Technical Support Center: Enhancing the Cellular Uptake of N-Acetylcarnosine (NAC) In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Acetylcarnosine (NAC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the cellular uptake of NAC in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NAC) and why is its cellular uptake important?

A1: this compound (NAC) is a dipeptide and a prodrug of L-carnosine.[1][2] Its acetylated form makes it more resistant to degradation by the enzyme carnosinase, which is present in plasma.[2] This enhanced stability allows NAC to reach target tissues where it can penetrate the cell membrane.[3] Once inside the cell, it is deacetylated to L-carnosine, which has antioxidant and anti-glycating properties.[4][5] Efficient cellular uptake is crucial for NAC to exert its therapeutic effects, as L-carnosine itself has poor membrane permeability.[1][6]

Q2: What are the primary mechanisms for this compound uptake into cells?

A2: The cellular uptake of L-carnosine, the active form of NAC, is mediated by proton-coupled oligopeptide transporters (POTs), a family of solute carriers (SLC).[7] Key transporters identified include PEPT1, PEPT2, PHT1, and PHT2.[7] While NAC is a prodrug designed to passively cross the cell membrane due to its increased lipophilicity, its subsequent conversion to L-carnosine means that the expression levels and activity of these transporters in your cell line can influence the overall intracellular concentration of the active compound.

Q3: How can I enhance the cellular uptake of NAC in my cell culture experiments?

A3: A primary strategy to enhance NAC uptake is through the use of nanoparticle-based delivery systems.[5][8] Formulations such as solid lipid nanoparticles (SLNs) and poly(lactic-co-glycolic acid) (PLGA) nanoparticles can encapsulate NAC, protecting it from degradation and facilitating its entry into cells.[5][8] These nanoparticles can offer sustained release of NAC and improve its bioavailability.[9][10]

Q4: Is this compound stable in cell culture medium?

A4: this compound can be unstable in aqueous solutions, including cell culture media, particularly at 37°C.[4] One study indicated that the recovery of a related compound, N-acetyl-L-cysteine (also abbreviated as NAC, creating potential for confusion), in DMEM at 37°C was only 78.8%, with rapid oxidation observed.[4] It is therefore recommended to prepare fresh NAC solutions for each experiment and minimize the pre-incubation time in the medium.[11]

Q5: What methods can be used to quantify the intracellular concentration of NAC and L-carnosine?

A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the separation and quantification of NAC and L-carnosine in biological samples, including cell lysates.[3][12] This technique allows for the distinct measurement of both the prodrug and its active metabolite, which is essential for accurately assessing cellular uptake and conversion.

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Uptake

Possible Cause 1: Poor Membrane Permeability of Free NAC

  • Troubleshooting Action: Consider using a nanoparticle-based delivery system. Encapsulating NAC in solid lipid nanoparticles (SLNs) or PLGA nanoparticles can significantly enhance its permeability.[8][10] Studies have shown that SLN-NAC can have a permeation rate of approximately 64 ± 3% compared to 38 ± 1% for free NAC through a corneal membrane model.[8]

Possible Cause 2: Degradation of NAC in Culture Medium

  • Troubleshooting Action: Prepare fresh NAC-containing media immediately before each experiment. Minimize the time the media containing NAC is incubated at 37°C before being added to the cells. You can assess the stability of NAC in your specific medium by incubating it for the duration of your experiment, and then measuring the NAC concentration by HPLC. A study on a related compound showed significant degradation at 37°C.[4]

Possible Cause 3: Low Expression of Peptide Transporters in the Cell Line

  • Troubleshooting Action: If you are relying on the uptake of L-carnosine following extracellular deacetylation, the expression of transporters like PEPT1 and PHT1 is crucial. You can assess the mRNA or protein expression levels of these transporters in your cell line using qPCR or Western blotting. If expression is low, consider using a different cell line known to express these transporters or using a delivery system that bypasses the need for these transporters.

Possible Cause 4: Suboptimal Incubation Time or Concentration

  • Troubleshooting Action: Perform a time-course and concentration-response experiment to determine the optimal conditions for NAC uptake in your specific cell line. Start with a range of concentrations (e.g., 0.1 mM to 5 mM) and measure uptake at various time points (e.g., 1, 4, 12, 24 hours).

Issue 2: High Variability in Experimental Replicates

Possible Cause 1: Inconsistent Cell Seeding and Health

  • Troubleshooting Action: Ensure consistent cell seeding density across all wells. Always check cell viability before starting an experiment; it should be above 95%. Inconsistent cell numbers or poor cell health can lead to variable uptake.

Possible Cause 2: Incomplete Cell Lysis or Inefficient Extraction

  • Troubleshooting Action: Optimize your cell lysis and extraction protocol. Ensure the lysis buffer is effective for your cell type and that the extraction procedure is consistent across all samples. Sonication or multiple freeze-thaw cycles can aid in complete cell lysis.

Possible Cause 3: Instability of NAC during Sample Processing

  • Troubleshooting Action: Keep samples on ice throughout the extraction process to minimize enzymatic degradation. Process the samples for HPLC analysis as quickly as possible after lysis.

Quantitative Data Summary

Table 1: Comparison of Free NAC vs. Nanoparticle-Encapsulated NAC Permeability

FormulationPermeation Rate (%)Fold Increase vs. Free NACReference
Free NAC38 ± 1-[8]
SLN-NAC64 ± 3~1.7x[8]

Table 2: Stability of a Related Compound (N-acetyl-L-cysteine) in DMEM

TemperatureAverage Recovery (%)StabilityReference
Refrigerated96.4Relatively Stable[4]
Room Temperature84.4Unstable[4]
37°C78.8Highly Unstable[4]

Experimental Protocols

Protocol 1: Preparation of NAC-Loaded PLGA Nanoparticles

This protocol is a generalized method based on the double emulsion (w/o/w) technique.[5]

  • Organic Phase Preparation: Dissolve PLGA polymer in dichloromethane (B109758) (DCM).

  • Aqueous Phase Preparation: Dissolve this compound in ultrapure water.

  • Primary Emulsion: Add the aqueous NAC solution to the organic PLGA solution. Sonicate the mixture on an ice bath to form a water-in-oil (w/o) emulsion.

  • Secondary Emulsion: Prepare a solution of polyvinyl alcohol (PVA) in distilled water. Add this PVA solution to the primary emulsion and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation: Gently stir the double emulsion at room temperature overnight to allow the DCM to evaporate, leading to the formation of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with ultrapure water three times to remove excess PVA and unencapsulated NAC.

  • Final Product: Resuspend the purified nanoparticles in an appropriate buffer or cell culture medium for your experiments.

Protocol 2: In Vitro Cellular Uptake Assay

This is a general protocol that should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Treatment:

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Add the medium containing either free NAC or NAC-loaded nanoparticles at the desired concentrations. Include a vehicle control (medium without NAC).

    • Incubate for the desired time points at 37°C in a CO2 incubator.

  • Cell Lysis:

    • At the end of the incubation, aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any extracellular NAC.

    • Add an appropriate cell lysis buffer (e.g., RIPA buffer or a buffer compatible with HPLC analysis).

    • Scrape the cells and collect the lysate.

  • Sample Preparation for HPLC:

    • Centrifuge the cell lysate to pellet cellular debris.

    • Collect the supernatant for HPLC analysis. Deproteinization of the sample (e.g., by adding acetonitrile) may be necessary.[12]

Protocol 3: Quantification of Intracellular NAC and L-Carnosine by HPLC

This protocol provides a general framework. The specific mobile phase, column, and gradient conditions will need to be optimized.[3]

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A common mobile phase consists of a phosphate (B84403) buffer and an organic solvent like methanol (B129727) or acetonitrile.[3] A gradient elution may be necessary to separate NAC and L-carnosine.

  • Detection: Use a UV detector set at a wavelength appropriate for detecting the imidazole (B134444) ring of carnosine and NAC (e.g., ~205-220 nm).

  • Standard Curve: Prepare standard curves for both NAC and L-carnosine of known concentrations to quantify the amounts in your cell lysates.

  • Analysis: Inject the prepared cell lysate supernatant onto the HPLC column and analyze the resulting chromatogram. Quantify the intracellular concentrations of NAC and L-carnosine by comparing the peak areas to the standard curves.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_nac Prepare NAC Solution treat_cells Treat Cells with Free NAC or NP-NAC prep_nac->treat_cells prep_np Formulate NAC Nanoparticles prep_np->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells hplc HPLC Analysis lyse_cells->hplc quantify Quantify Intracellular NAC & L-Carnosine hplc->quantify signaling_pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space NAC_ext This compound (NAC) NAC_int This compound (NAC) NAC_ext->NAC_int Passive Diffusion NP_NAC Nanoparticle-NAC Endocytosis Endocytosis NP_NAC->Endocytosis membrane Carnosine L-Carnosine (Active Form) NAC_int->Carnosine Deacetylation Transporter PEPT1/PHT1 Carnosine->Transporter Potential interaction if extracellularly converted Endocytosis->NAC_int Release troubleshooting_logic start Low/Inconsistent NAC Uptake check_stability Is NAC stable in your media at 37°C? start->check_stability prepare_fresh Action: Prepare fresh media for each experiment. Minimize pre-incubation time. check_stability->prepare_fresh No check_permeability Are you using free NAC? check_stability->check_permeability Yes stability_yes Yes stability_no No use_np Action: Use nanoparticle delivery system (SLN, PLGA) to enhance permeability. check_permeability->use_np Yes check_conditions Have you optimized incubation time and concentration? check_permeability->check_conditions No permeability_yes Yes permeability_no No optimize Action: Perform time-course and dose-response experiments. check_conditions->optimize No check_transporters Consider assessing transporter expression (PEPT1, PHT1). check_conditions->check_transporters Yes conditions_yes Yes conditions_no No

References

Strategies to increase the in vivo half-life of N-Acetylcarnosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the in vivo half-life of N-Acetylcarnosine (NAC).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in maintaining the in vivo stability of this compound?

A1: While this compound (NAC) is a prodrug of L-carnosine designed to be more resistant to enzymatic hydrolysis than L-carnosine itself, its therapeutic efficacy is still limited by its susceptibility to degradation by carnosinases present in serum and tissues.[1][2][3] The primary challenge is to protect NAC from this enzymatic breakdown to ensure it reaches its target tissue and is converted to L-carnosine, the active therapeutic agent.[4][5]

Q2: What are the most common strategies to extend the in vivo half-life of NAC?

A2: The most prevalent and effective strategies focus on advanced drug delivery systems that encapsulate and protect the NAC molecule. These include:

  • Liposomal Formulations: Encapsulating NAC within lipid bilayers to shield it from carnosinases.[1][2]

  • Polymeric Nanoparticles: Using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to create nanoparticles that provide sustained release.[6]

  • Solid Lipid Nanoparticles (SLNs): Utilizing solid lipids to form nanoparticles for controlled drug release and improved corneal penetration in ophthalmic applications.[7]

  • Gold Nanoparticles: Employing gold nanoparticles as carriers to enhance bioavailability and biocompatibility.[8][9]

  • Mucoadhesive Formulations: For topical applications like eye drops, incorporating mucoadhesive agents such as carboxymethylcellulose to prolong the residence time of NAC on the ocular surface.[10][11][12]

Q3: How does N-acetylation itself contribute to the stability of carnosine?

A3: N-acetylation of carnosine to form NAC makes the molecule more resistant to degradation by the enzyme carnosinase.[5][13] This chemical modification is a foundational strategy to improve the bioavailability of the active compound, L-carnosine, as NAC can more effectively reach tissues before being hydrolyzed.[4]

Troubleshooting Guides

Issue 1: Low Bioavailability of NAC in Ophthalmic Applications
  • Problem: After topical administration of an aqueous NAC solution, you observe low concentrations of L-carnosine in the aqueous humor.

  • Possible Cause: Rapid clearance of the eye drops from the corneal surface and poor penetration through the corneal tissue.[6][7]

  • Troubleshooting Steps:

    • Incorporate Mucoadhesive Polymers: Add a mucoadhesive compound like carboxymethylcellulose or sodium hyaluronate to your formulation.[11][12][14] This increases the viscosity and residence time of the formulation on the eye, allowing for greater absorption.

    • Utilize Penetration Enhancers: Include excipients known to promote corneal absorption in your formulation.[10][15]

    • Formulate as Nanoparticles: Encapsulate NAC in solid lipid nanoparticles (SLNs) or PLGA nanoparticles. The small particle size (e.g., 75 ± 10 nm for SLNs) can improve corneal penetration.[7]

Issue 2: Premature Degradation of NAC in Systemic Circulation
  • Problem: Following intravenous or intraperitoneal administration, you detect a shorter-than-expected half-life for NAC.

  • Possible Cause: High activity of serum carnosinases leading to rapid hydrolysis of NAC.[1][2]

  • Troubleshooting Steps:

    • Liposomal Encapsulation: Formulate the NAC into liposomes. The lipid bilayer will protect the NAC from enzymatic attack in the bloodstream.[1][2]

    • Develop Polymeric Nanoparticle Formulations: Encapsulate NAC within biocompatible and biodegradable polymers such as PLGA. This provides a physical barrier against enzymatic degradation and allows for a sustained release profile.[6]

Issue 3: Inconsistent or Low Drug Loading in Nanoparticle Formulations
  • Problem: You are experiencing low and variable encapsulation efficiency when preparing NAC-loaded nanoparticles.

  • Possible Cause: The formulation method may not be optimized for the physicochemical properties of NAC.

  • Troubleshooting Steps:

    • Optimize the Preparation Method: For PLGA nanoparticles prepared by a double emulsion (w/o/w) method, adjust parameters such as the sonication power and duration, and the concentration of the polymer and surfactant (e.g., PVA).[6]

    • Characterize Nanoparticles Thoroughly: Use techniques like Dynamic Light Scattering (DLS) to measure particle size and polydispersity index, and Zeta Potential to assess stability. Transmission Electron Microscopy (TEM) can be used to evaluate morphology.[6][8]

    • Quantify Encapsulation Efficiency: Use UV-Vis spectroscopy or HPLC to determine the amount of NAC successfully encapsulated within the nanoparticles.[4][6]

Data Presentation

Table 1: Comparison of this compound Delivery Systems

Delivery SystemPreparation MethodKey FindingsReference
Liposomes Thin-Layer Hydration followed by ExtrusionShowed good physicochemical stability for up to two months.[1][2]
PLGA Nanoparticles Double Emulsion (w/o/w)Successfully encapsulated NAC with a spherical and non-aggregated morphology. Designed to increase bioavailability.[6]
Solid Lipid Nanoparticles (SLNs) Mill's MethodParticle size of 75 ± 10 nm. Demonstrated sustained release over 24 hours and higher corneal penetration than NAC eye drops.[7]
Gold Nanoparticles Biofabrication using Coccinia grandis bark extractAverage particle size of 20 nm. Encapsulation increased biocompatibility and bioavailability.[8]
Mucoadhesive Eye Drops Combination with carboxymethylcellulose and other excipientsDesigned as a time-release prodrug form to increase intraocular absorption of L-carnosine.[10][11][12]
Hydrogels Combination with methylcelluloseThermo-responsive hydrogel that can provide sustained release of NAC.[16]

Table 2: In Vitro Release Data for NAC from Solid Lipid Nanoparticles (SLNs)

Time PointPercentage of NAC Released (%)
1 hour17.89 ± 0.23
24 hours88.00 ± 0.23
Data adapted from in-vitro release studies of SLN-NAC formulations, which demonstrated an initial burst release followed by sustained release.[7]

Experimental Protocols

Protocol 1: Preparation of NAC-Loaded PLGA Nanoparticles

This protocol is based on the double emulsion (w/o/w) method.[6]

Materials:

  • This compound (NAC)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Ultrapure water

  • Probe sonicator

  • Magnetic stirrer

Methodology:

  • Prepare the Organic Phase: Dissolve a specific amount of PLGA in DCM.

  • Prepare the Inner Aqueous Phase: Dissolve NAC in ultrapure water.

  • Form the Primary Emulsion (w/o): Add the inner aqueous phase (NAC solution) to the organic phase (PLGA solution). Homogenize this mixture using a probe sonicator (e.g., at 50 W for 5 minutes) in an ice bath.

  • Prepare the External Aqueous Phase: Prepare a solution of PVA (e.g., 2.5%) in distilled water.

  • Form the Double Emulsion (w/o/w): Add the primary emulsion to the external aqueous phase and sonicate again under the same conditions.

  • Solvent Evaporation: Gently stir the resulting double emulsion at room temperature overnight to allow the DCM to evaporate completely.

  • Nanoparticle Collection: The nanoparticles can be collected by centrifugation, washed with ultrapure water to remove excess PVA and unencapsulated NAC, and then lyophilized for storage.

Protocol 2: Preparation of Carnosine-Loaded Liposomes

This protocol is based on the thin-layer hydration followed by extrusion method.[1][2]

Materials:

  • Phospholipids (B1166683) (e.g., DPPC, DMPC)

  • Cholesterol

  • Carnosine (or this compound)

  • Chloroform/Methanol mixture

  • Phosphate Buffered Saline (PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation: Dissolve the phospholipids and cholesterol in a chloroform/methanol solvent mixture in a round-bottom flask.

  • Solvent Removal: Remove the organic solvents using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with a PBS solution containing the dissolved carnosine (or NAC) by vortexing the flask. This will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated multiple times (e.g., 10-20 passes) to ensure a homogenous liposome (B1194612) population.

  • Purification: Remove any unencapsulated carnosine by dialysis or size exclusion chromatography.

Visualizations

experimental_workflow_plga cluster_phase1 Primary Emulsion (w/o) cluster_phase2 Double Emulsion (w/o/w) cluster_phase3 Nanoparticle Formation NAC_solution NAC in Water (Aqueous Phase) sonication1 Probe Sonication NAC_solution->sonication1 PLGA_solution PLGA in DCM (Organic Phase) PLGA_solution->sonication1 primary_emulsion w/o Emulsion sonication1->primary_emulsion sonication2 Probe Sonication primary_emulsion->sonication2 PVA_solution PVA in Water (External Aqueous Phase) PVA_solution->sonication2 double_emulsion w/o/w Emulsion sonication2->double_emulsion evaporation Solvent Evaporation (Stirring) double_emulsion->evaporation nanoparticles NAC-PLGA Nanoparticles evaporation->nanoparticles

Caption: Workflow for preparing NAC-loaded PLGA nanoparticles using the double emulsion method.

logical_relationship cluster_solutions Strategies to Increase Half-Life problem Problem: Rapid In Vivo Degradation of NAC cause Cause: Enzymatic Hydrolysis by Carnosinase problem->cause s1 Liposomes cause->s1 s2 Nanoparticles (PLGA, SLN, Gold) cause->s2 s3 Mucoadhesive Formulations cause->s3 mechanism Mechanism of Action: Physical Encapsulation & Shielding Sustained Release & Increased Residence Time s1->mechanism s2->mechanism s3->mechanism outcome Desired Outcome: Increased In Vivo Half-Life Improved Bioavailability & Efficacy mechanism->outcome

Caption: Logical relationship between the problem of NAC degradation and strategic solutions.

signaling_pathway_degradation cluster_delivery Protective Delivery System NAC This compound (Prodrug) Carnosinase Carnosinase (Enzyme) NAC->Carnosinase Hydrolysis Carnosine L-Carnosine (Active Drug) Carnosine->Carnosinase Hydrolysis Degradation Inactive Metabolites (β-Alanine + Histidine) Carnosinase->Degradation Breaks down Liposome Liposome / Nanoparticle NAC_encap Encapsulated NAC Liposome->NAC_encap NAC_encap->Carnosine Sustained Release & Conversion NAC_encap->Carnosinase Inhibited Access

Caption: Pathway of NAC degradation by carnosinase and its inhibition by delivery systems.

References

Technical Support Center: N-Acetylcarnosine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of N-Acetylcarnosine (NAC).

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up this compound synthesis from lab to industrial scale?

A1: Scaling up NAC synthesis introduces several challenges that are not always apparent at the bench scale. Key issues include:

  • Heat and Mass Transfer: Exothermic reactions from coupling agents can be difficult to control in large reactors, potentially leading to side reactions and impurity formation. Inadequate mixing can result in localized concentration gradients, leading to incomplete reactions and lower yields.[1]

  • Raw Material Sourcing and Quality: The cost and availability of large quantities of high-purity L-histidine and N-acetyl-β-alanine become significant factors.[1] The quality of starting materials can also impact the impurity profile of the final product.

  • Purification and Isolation: Methods that are effective at the lab scale, such as simple crystallization, may not be sufficient for achieving high purity at an industrial scale. Large-scale chromatographic purification is often necessary but can be complex and costly.[2]

  • Waste Management: The increased use of solvents and reagents in large-scale synthesis generates substantial chemical waste, which requires proper handling and disposal, adding to operational costs and environmental impact.[1][3]

Q2: What are the common impurities encountered in this compound synthesis?

A2: Impurities in NAC synthesis can be categorized as process-related or synthesis-related.[4][5]

  • Process-Related Impurities: These can originate from starting materials, solvents, or reagents used in the manufacturing process.[4]

  • Synthesis-Related Impurities: These are byproducts of the chemical reactions. Common examples in peptide coupling reactions include:

    • Unreacted Starting Materials: Residual L-histidine or N-acetyl-β-alanine.

    • Racemized Products: The chiral center of L-histidine can be susceptible to racemization during the activation of the carboxyl group, leading to the formation of N-acetyl-D-carnosine.[6][7]

    • Coupling Reagent Byproducts: For instance, if carbodiimides like DCC or DIC are used, the corresponding urea (B33335) byproducts (dicyclohexylurea or diisopropylurea) can be formed.[6]

    • Side-Reaction Products: Formation of N-acylurea is a known side reaction with carbodiimide (B86325) reagents.[7]

Q3: What are the key stability considerations for this compound?

A3: this compound is susceptible to hydrolysis, which can break it down into L-carnosine and acetic acid. While the acetylation makes NAC more resistant to degradation by the enzyme carnosinase compared to L-carnosine itself, chemical stability is still a concern.[8] It is recommended that aqueous solutions of NAC not be stored for more than a day. For longer-term storage, it is advisable to keep the compound as a solid or in a frozen solution at -20°C or -80°C.

Synthesis and Purification Troubleshooting Guide

Low Reaction Yield
Potential Cause Troubleshooting Action
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Increase the reaction time if starting materials are still present.- Optimize the reaction temperature. While the reaction can proceed at 40°C, gentle heating might be necessary, but excessive heat can promote side reactions.[9][10]
Poor Quality of Reagents - Ensure starting materials (L-histidine, N-acetyl-β-alanine) are of high purity and dry.- Use a fresh, high-quality coupling reagent.
Suboptimal Stoichiometry - Ensure the correct molar ratios of reactants and coupling agents are used. An excess of the coupling agent may be required, but a large excess can lead to side product formation.
Inefficient Mixing in Large Reactors - Evaluate and optimize the reactor's mixing speed and impeller design to ensure homogeneity of the reaction mixture.[11]
High Impurity Profile
Potential Cause Troubleshooting Action
Side Product Formation - Control the reaction temperature carefully to minimize side reactions like racemization.[10]- The choice of coupling reagent is critical. Reagents like BOP are effective but can produce carcinogenic byproducts.[6] Carbodiimides are common but can lead to N-acylurea formation.[7]
Racemization of L-histidine - Adding a racemization suppressant like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize this issue when using carbodiimide coupling agents.[6]
Ineffective Purification - A single purification method may be insufficient. Consider a multi-step purification process, such as ion-exchange chromatography followed by reversed-phase HPLC for polishing.[2]
Crystallization Issues
Potential Cause Troubleshooting Action
"Oiling Out" (Product separates as a liquid) - This can happen if the compound's melting point is low or if it is highly impure.[12]- Re-dissolve the oil by heating and adding more of the "good" solvent, then cool the solution more slowly.[12]- Experiment with different solvent systems. A mix of a "good" solvent (high solubility) and a "poor" solvent (low solubility) can be effective.[9]
Formation of Small or Poor Quality Crystals - This is often due to rapid nucleation.[9]- Reduce the rate of supersaturation by cooling the solution more slowly or by slower addition of an anti-solvent.[9]- Seeding the solution with a few pre-existing, well-formed crystals can promote the growth of larger crystals.
No Crystal Formation - The solution may not be sufficiently supersaturated. Slowly evaporate some of the solvent to increase the concentration.- Induce nucleation by scratching the inside of the flask with a glass rod below the solvent level.

Data and Parameters

Table 1: Lab-Scale Synthesis Parameters
ParameterValueReference
Reactants N-acetyl-β-alanine, L-histidine[9]
Coupling Agent N,N'-dimethylcarbodiimide (DMC)[9]
Solvent Anhydrous Ethanol (B145695)[9]
Temperature 40°C[9]
Reaction Time 3 hours[9]
Reported Yield 97.9%[9]
Reported Purity (HPLC) >98.8%[9]
Table 2: HPLC Analysis Parameters for this compound
ParameterConditionReference
Column Hypersil ODS (150 x 4.6 mm, 3 µm)[13]
Mobile Phase 5 mM phosphoric acid-1 mM triethylamine, pH 2.58[13]
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time ~5.9 min[13]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is based on a reported chemical synthesis method.[9]

  • Preparation: In a 500 mL three-necked flask equipped with a stirrer, add 300 mL of anhydrous ethanol.

  • Addition of Reactants: Sequentially add 80 g (0.611 mol) of N-acetyl-β-alanine and 86.1 g (0.555 mol) of L-histidine to the ethanol with stirring.

  • Coupling Reaction: Add 98 g (0.582 mol) of N,N'-dimethylcarbodiimide (DMC).

  • Reaction Conditions: Heat the reaction mixture to 40°C and maintain stirring for 3 hours.

  • Isolation: After the reaction is complete, cool the solution to 5°C to precipitate the solid product.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with 150 mL of anhydrous ethanol.

  • Drying: Dry the solid product under vacuum to yield this compound.

Protocol 2: Purification by Reversed-Phase HPLC (Scaling-Up Principles)

This protocol outlines the principles for scaling up an analytical HPLC method to a preparative scale for purification.[14][15]

  • Analytical Method Optimization: Develop a robust analytical HPLC method to separate NAC from its impurities.

  • Column Selection: For preparative scale, select a column with the same stationary phase as the analytical column but with a larger diameter and particle size.

  • Linear Scale-Up Calculation: Adjust the flow rate and injection volume based on the change in column dimensions. The flow rate can be scaled using the ratio of the column cross-sectional areas.

  • Gradient Adjustment: The gradient slope should be kept constant. This means the gradient time needs to be adjusted proportionally to the change in flow rate and column volume.

  • Loading Study: Perform a volume overload study on the analytical column to understand the elution behavior of the target compound and impurities at higher concentrations. This helps in maximizing the load on the preparative column without losing resolution.

  • Fraction Collection: On the preparative system, collect fractions containing the purified NAC.

  • Analysis and Pooling: Analyze the collected fractions for purity. Pool the fractions that meet the required purity specifications.

  • Isolation: Remove the solvent from the pooled fractions, typically through lyophilization, to obtain the purified solid NAC.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reagents Reagents N_acetyl_beta_alanine N-acetyl-β-alanine Reaction Peptide Coupling Reaction (40°C, 3h) N_acetyl_beta_alanine->Reaction L_histidine L-histidine L_histidine->Reaction DMC DMC (Coupling Agent) DMC->Reaction Ethanol Ethanol (Solvent) Ethanol->Reaction NAC_Product This compound (Product) Reaction->NAC_Product Side_Products Potential Byproducts: - Racemized NAC - N-acylurea - Unreacted materials Reaction->Side_Products Troubleshooting_Workflow start Low Yield in NAC Synthesis check_reaction Is the reaction complete? (Check via TLC/HPLC) start->check_reaction check_reagents Are starting materials and reagents high purity? check_reaction->check_reagents Yes increase_time Increase reaction time and monitor check_reaction->increase_time No check_conditions Are temperature and mixing optimal? check_reagents->check_conditions Yes purify_reagents Use fresh/purified reagents check_reagents->purify_reagents No optimize_conditions Optimize temperature and stirring rate check_conditions->optimize_conditions No end Yield Improved check_conditions->end Yes increase_time->end purify_reagents->end optimize_conditions->end

References

Avoiding interference in colorimetric assays for N-Acetylcarnosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetylcarnosine (NAC) colorimetric assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain accurate and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: Which colorimetric assay is most suitable for quantifying this compound?

A1: The choice of assay depends on the sample matrix and potential interfering substances. Two common methods are the Pauly's Test, which detects the imidazole (B134444) ring of the histidine moiety in this compound, and the Ninhydrin (B49086) Assay, which reacts with the primary amine group. Pauly's test offers more specificity for histidine-containing compounds compared to the general ninhydrin reaction for amino acids.

Q2: What are the common interfering substances in this compound colorimetric assays?

A2: Interfering substances can lead to inaccurate quantification. For Pauly's test, other compounds with phenolic or imidazole groups, such as tyrosine, can produce a similar color reaction.[1][2] For the Ninhydrin assay, any primary or secondary amine, including free amino acids and ammonia, will react and contribute to the color development, leading to overestimation.[3][4] Additionally, detergents, reducing agents, and certain buffers can interfere with both assays.

Q3: How can I prepare my biological samples to minimize interference?

A3: Proper sample preparation is critical. To remove interfering substances, techniques such as protein precipitation using trichloroacetic acid (TCA) or perchloric acid, followed by solid-phase extraction (SPE) can be employed. SPE with a suitable sorbent can effectively separate this compound from other amino acids and interfering compounds.

Q4: My results are not reproducible. What could be the cause?

A4: Lack of reproducibility can stem from several factors:

  • Inconsistent sample preparation: Ensure uniform treatment of all samples to remove interfering substances.

  • Temperature fluctuations: Both Pauly's test and the Ninhydrin assay are sensitive to temperature. Maintain consistent incubation temperatures as specified in the protocol.[1]

  • Reagent instability: Prepare fresh reagents, especially the diazonium salt in Pauly's test and the ninhydrin reagent, as they can degrade over time.

  • pH variations: The color development in these assays is pH-dependent. Ensure the pH of the reaction mixture is controlled and consistent across all samples.

Troubleshooting Guides

Issue 1: High Background or False Positives
Potential Cause Troubleshooting Step
Contaminated Glassware Thoroughly clean all glassware with a suitable laboratory detergent and rinse extensively with deionized water.
Presence of Interfering Substances in Sample Implement a sample cleanup procedure such as solid-phase extraction (SPE) to remove interfering compounds like free amino acids, tyrosine, or detergents.
Reagent Contamination Prepare fresh reagents using high-purity water and chemicals. Test reagents with a blank sample to ensure no background color develops.
Issue 2: Low or No Signal
Potential Cause Troubleshooting Step
Incorrect Reagent Preparation Double-check the concentrations and preparation procedures for all reagents. For Pauly's test, ensure the diazonium salt is freshly prepared and kept cold.[2]
Inappropriate pH of Reaction Verify and adjust the pH of the reaction mixture to the optimal range for the specific assay. Pauly's test requires alkaline conditions for color development.[2]
Degradation of this compound Store this compound standards and samples appropriately to prevent degradation. Avoid repeated freeze-thaw cycles.
Insufficient Incubation Time or Temperature Ensure the incubation time and temperature are as specified in the protocol to allow for complete color development.

Quantitative Data on Interfering Substances

The following table summarizes the potential interference of common laboratory reagents in colorimetric assays. It is crucial to perform validation studies with your specific sample matrix to determine the exact interference levels.

Assay Interfering Substance Observed Effect
Pauly's Test TyrosinePositive interference (red/orange color)
Phenolic CompoundsPositive interference
Imidazole-containing compoundsPositive interference
Ninhydrin Assay Primary and Secondary AminesPositive interference (purple/blue color)[3][4]
AmmoniaPositive interference
Proline, HydroxyprolineAtypical yellow color
Reducing Agents (e.g., DTT, β-mercaptoethanol)Can interfere with color development
Detergents (e.g., SDS, Triton X-100)Can cause precipitation or alter reaction kinetics

Detailed Experimental Protocols

Protocol 1: Pauly's Test for this compound Quantification

This protocol is adapted for the quantification of histidine-containing dipeptides.

Reagents:

  • Pauly's Reagent (Sulfanilic Acid Solution): 1% (w/v) sulfanilic acid in 1 M HCl.

  • Sodium Nitrite (B80452) Solution: 5% (w/v) sodium nitrite in deionized water. Prepare fresh and keep on ice.

  • Sodium Carbonate Solution: 10% (w/v) sodium carbonate in deionized water.

  • This compound Standard Solutions: Prepare a series of standards (e.g., 0.1 to 1 mM) in deionized water.

Procedure:

  • In a test tube, add 1 mL of the sample or standard.

  • Add 1 mL of Pauly's Reagent and mix well.

  • Place the tube in an ice bath for 5 minutes.

  • Add 1 mL of cold sodium nitrite solution, mix, and keep in the ice bath for another 5 minutes.

  • Add 2 mL of sodium carbonate solution to make the solution alkaline.

  • Allow the color to develop at room temperature for 15-20 minutes.

  • Measure the absorbance at 510 nm.

  • Construct a standard curve and determine the concentration of this compound in the samples.

Protocol 2: Ninhydrin Assay for this compound Quantification

This protocol is a general method for quantifying primary amines.

Reagents:

  • Ninhydrin Reagent: Dissolve 0.2 g of ninhydrin in 50 mL of ethanol (B145695).

  • Acetate (B1210297) Buffer (pH 5.5): Prepare by mixing solutions of 0.2 M acetic acid and 0.2 M sodium acetate.

  • This compound Standard Solutions: Prepare a series of standards (e.g., 0.1 to 1 mM) in deionized water.

Procedure:

  • To 1 mL of sample or standard in a test tube, add 0.5 mL of acetate buffer.

  • Add 0.5 mL of Ninhydrin Reagent.

  • Heat the tubes in a boiling water bath for 15 minutes.

  • Cool the tubes to room temperature.

  • Add 3 mL of 50% ethanol to each tube and mix well.

  • Measure the absorbance at 570 nm.

  • Construct a standard curve to determine the this compound concentration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay Colorimetric Assay Sample Biological Sample Precipitation Protein Precipitation (e.g., TCA) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution of NAC SPE->Elution Assay Pauly's Test or Ninhydrin Assay Elution->Assay Measurement Spectrophotometric Measurement Assay->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_high High Background / False Positive cluster_low Low or No Signal start Inaccurate Results q1 Is glassware clean? start->q1 q2 Are reagents fresh and correctly prepared? start->q2 a1_yes Check for interfering substances in sample. q1->a1_yes Yes a1_no Thoroughly clean glassware. q1->a1_no No a2_yes Verify reaction conditions (pH, temp, time). q2->a2_yes Yes a2_no Prepare fresh reagents. q2->a2_no No

Caption: Troubleshooting logic for inaccurate colorimetric assay results.

References

Best practices for handling and storing N-Acetylcarnosine powder

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Acetylcarnosine (NAC)

Welcome to the technical support center for this compound (NAC) powder. This guide is designed for researchers, scientists, and drug development professionals to ensure the proper handling, storage, and use of NAC in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the correct way to store this compound powder?

A1: this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and direct sunlight.[1][2][3] For long-term stability, specific temperature recommendations vary by manufacturer but generally fall within the ranges summarized in the table below.

Q2: What are the recommended solvents for this compound?

A2: this compound is soluble in water and methanol.[][] For biological experiments, sterile aqueous buffers such as Phosphate-Buffered Saline (PBS) are commonly used.

Q3: How do I prepare a stock solution of this compound?

A3: To prepare a stock solution, this compound powder can be dissolved in high-purity water or an appropriate buffer.[6] Due to its high solubility in water (up to 250 mg/mL), sonication may be required to facilitate complete dissolution.[2][7] For cell culture or other sterile applications, the resulting solution should be sterilized by passing it through a 0.22 µm filter.[1]

Q4: How should I store this compound solutions?

A4: Aqueous solutions of this compound are best prepared fresh for each experiment.[6] If storage is necessary, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C for up to one month or at -80°C for up to six months.[1]

Q5: What is the stability of this compound?

A5: As a dry powder, this compound is stable for several years when stored correctly.[6][7] The acetylation of the molecule makes it more resistant to enzymatic degradation by carnosinase compared to L-carnosine.[8][9] However, in aqueous solutions, its stability is reduced, which is why fresh preparation or proper frozen storage is critical.

Q6: What personal protective equipment (PPE) should be worn when handling this compound powder?

A6: When handling this compound powder, it is important to wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.[3] Handling should be done in a well-ventilated area to avoid inhalation of the powder.[3] In case of contact with skin or eyes, rinse thoroughly with water.[3][10]

Quantitative Data Summary

The following tables provide a summary of the key quantitative properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValueCitations
Appearance White to Off-white Solid[][]
Molecular Formula C₁₁H₁₆N₄O₄[][7]
Molecular Weight 268.27 g/mol [1][]
Melting Point 253-260°C[][]
Solubility in Water ~250 mg/mL (may require sonication)[1][2][7]
Solubility in PBS (pH 7.2) ~10 mg/mL[6]

Table 2: Storage and Stability Recommendations

FormStorage TemperatureRecommended DurationCitations
Powder 2°C to 8°CLong-term[][][11]
Powder -20°C≥ 1 to 3 years[1][2][3]
Solution (in solvent) -20°CUp to 1 month[1]
Solution (in solvent) -80°CUp to 6 months[1]

Troubleshooting Guide

Issue 1: this compound powder is not dissolving completely.

  • Cause: Insufficient agitation or solvent volume. High concentrations may require more energy to dissolve.

  • Solution:

    • Ensure the correct solvent is being used (e.g., high-purity water, PBS).

    • Gently warm the solution.

    • Use sonication to aid dissolution, as this is often recommended for achieving high concentrations in water.[2][7]

    • Increase the volume of the solvent if the desired concentration is approaching the solubility limit.

Issue 2: Precipitate forms in the stock solution after thawing.

  • Cause: The concentration may be too high for the solution to remain stable at lower temperatures, or the compound may have come out of solution during freezing.

  • Solution:

    • Gently warm the vial to room temperature and vortex or sonicate briefly to redissolve the precipitate.

    • Before use, ensure the solution is clear and all precipitate has dissolved.

    • Consider preparing a less concentrated stock solution for future experiments.

Issue 3: Inconsistent experimental results using the same stock solution.

  • Cause: This could be due to degradation of the this compound in the solution.

  • Solution:

    • Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution.[1]

    • Do not store aqueous solutions at 4°C for more than one day.[6] Prepare fresh solutions for each experiment whenever possible.

    • Confirm the purity of the initial powder if degradation is suspected to have occurred prior to dissolution.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a Sterile 100 mM this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution in water for use in in vitro experiments.

Materials:

  • This compound powder (MW: 268.27 g/mol )

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance and weigh boats

  • Spatula

  • Vortex mixer

  • Sonicator bath

  • Sterile 0.22 µm syringe filter

  • Sterile syringe (e.g., 10 mL)

  • Sterile microcentrifuge tubes for aliquots

Methodology:

  • Calculation: To prepare 10 mL of a 100 mM solution, calculate the required mass of NAC:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.1 mol/L x 0.01 L x 268.27 g/mol = 0.26827 g (or 268.3 mg)

  • Weighing: Tare a weigh boat on the analytical balance. Carefully weigh out 268.3 mg of this compound powder.

  • Dissolution: Transfer the weighed powder into a sterile 15 mL conical tube. Add 8 mL of sterile water. Vortex thoroughly for 1-2 minutes.

  • Sonication: If the powder is not fully dissolved, place the tube in a sonicator bath until the solution is clear.

  • Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to 10 mL. Invert the tube several times to ensure homogeneity.

  • Sterilization: Draw the solution into a sterile 10 mL syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile conical tube. This step removes any potential microbial contamination.

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use sterile microcentrifuge tubes (e.g., 100 µL or 500 µL aliquots). Label the tubes clearly with the compound name, concentration, and date. Store immediately at -20°C or -80°C.

Diagram: Experimental Workflow for Solution Preparation

G cluster_prep Preparation cluster_sterile Sterilization & Storage start Calculate Mass weigh Weigh NAC Powder start->weigh dissolve Add Solvent & Vortex weigh->dissolve sonicate Sonicate if Necessary dissolve->sonicate adjust_vol Adjust to Final Volume sonicate->adjust_vol filter 0.22 µm Sterile Filter adjust_vol->filter aliquot Aliquot into Tubes filter->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a sterile this compound stock solution.

Diagram: Proposed Antioxidant Mechanism of this compound

This compound acts as a prodrug that delivers L-carnosine to target tissues.[12][13] L-carnosine then exerts its antioxidant effects by scavenging reactive oxygen species (ROS), preventing lipid peroxidation, and inhibiting the formation of advanced glycation end-products (AGEs), which are implicated in cellular damage and aging.[12][14][15]

G cluster_delivery Prodrug Delivery & Activation cluster_stressors Cellular Stressors cluster_protection Protective Outcomes NAC This compound (Topical/Systemic Admin) Transport Tissue Penetration NAC->Transport Deacetylation Deacetylation by Esterases Transport->Deacetylation Carnosine L-Carnosine (Active Form) Deacetylation->Carnosine ROS Reactive Oxygen Species (ROS) Carnosine->ROS Scavenges Lipids Lipid Peroxidation Carnosine->Lipids Inhibits Sugars Glycation (Sugars) Carnosine->Sugars Inhibits (Anti-AGEs) Cell Reduced Oxidative Damage ROS->Cell Membrane Membrane Integrity Lipids->Membrane Protein Protein Protection (Anti-glycation) Sugars->Protein

Caption: this compound acts as a prodrug for L-carnosine's antioxidant activity.

References

Technical Support Center: Optimizing N-Acetylcarnosine for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N-Acetylcarnosine (NAC) concentration in your cell culture experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively utilizing NAC in their work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in cell culture?

A1: this compound (NAC) is the acetylated form of the dipeptide L-carnosine. It functions as a prodrug of L-carnosine, meaning it is converted into L-carnosine within the cell.[1] NAC is known for its potent antioxidant and anti-inflammatory properties.[][3] It is more stable than L-carnosine, which is readily broken down by enzymes.[][3] In cell culture, NAC is primarily used to protect cells from oxidative stress and to investigate the roles of antioxidants in cellular processes.[][3]

Q2: How should I prepare and store this compound solutions for cell culture?

A2: this compound is a crystalline solid that is soluble in water, methanol, and phosphate-buffered saline (PBS).[][4] For cell culture applications, it is recommended to dissolve NAC in sterile PBS or directly in your cell culture medium. If using a solvent like DMSO, ensure the final concentration in your experiment is not toxic to the cells.[4] Aqueous solutions of NAC are not recommended for storage for more than one day.[4] It is best to prepare fresh solutions for each experiment. Stock solutions can be stored at -20°C for up to a month or -80°C for up to six months.[5] Before use, sterile filter the solution using a 0.22 µm filter.[5]

Q3: What is a typical starting concentration range for this compound in cell culture?

A3: The optimal concentration of NAC can vary significantly depending on the cell type and the experimental objectives. It is crucial to perform a dose-response experiment to determine the ideal non-toxic concentration for your specific cell line. A study using L929 mouse fibroblast cells tested concentrations ranging from 2 to 100 µg/ml.[6] For a starting point in a dose-response study, a range of 10 µM to 10 mM can be explored.

Q4: How can I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration should be determined by performing a cytotoxicity or cell viability assay, such as the MTT or MTS assay. This involves treating your cells with a range of NAC concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then measuring the percentage of viable cells compared to an untreated control. The highest concentration that does not cause significant cell death is often chosen for subsequent experiments.

Q5: What are some potential signaling pathways affected by this compound?

A5: While research on the specific signaling pathways modulated by this compound is ongoing, studies on the related compound L-carnosine have shown effects on pathways related to axon guidance, long-term potentiation, and the cAMP signaling pathway.[7] Additionally, the similar antioxidant N-Acetylcysteine (confusingly also abbreviated as NAC) has been shown to influence pathways such as the AKT/NOS pathway and MAP kinase pathways (ERK1/2, JNK, and p38).[8][9] These pathways represent potential areas of investigation for the effects of this compound.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High Cell Toxicity or Death NAC concentration is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a lower concentration range.
Contamination of NAC solution.Ensure the NAC solution is sterile-filtered before adding it to the cell culture. Prepare fresh solutions for each experiment.[5]
Insufficient incubation time optimization.The effect of NAC can be time-dependent. Optimize the incubation time for your experiment.[10]
Inconsistent or Not Reproducible Results Incomplete dissolving of NAC.Ensure the this compound is completely dissolved in the media before adding it to the cells. Gentle warming or vortexing may be necessary.[11]
Instability of NAC in media.This compound can be unstable in DMEM at room temperature and 37°C. Prepare fresh NAC-containing media for each experiment and minimize the time it sits (B43327) at these temperatures before being added to cells.[12]
Cell health and density variability.Ensure cells are in the exponential growth phase and have high viability before starting the experiment. Use consistent cell seeding densities.[11]
No Observable Effect of NAC NAC concentration is too low.Gradually increase the concentration of NAC. Perform a dose-response experiment to find the optimal effective concentration.
Poor cell health.Ensure cells are healthy and not under stress from other factors. Check for signs of contamination.[11]
Competition from other components in the media.High concentrations of other antioxidants or sugars in the medium could mask the effects of NAC. Consider using a simpler, defined medium for your experiment if possible.

Data Presentation

Table 1: Solubility and Storage of this compound

Solvent Solubility Storage of Stock Solution
WaterSoluble[]Prepare fresh daily[4]
MethanolSoluble[]-
PBS (pH 7.2)Approx. 10 mg/ml[4]Prepare fresh daily[4]
DMSOApprox. 0.5 mg/ml[4]-20°C (1 month), -80°C (6 months)[5]

Table 2: Example Concentration Ranges for Cytotoxicity Testing

Compound Cell Line Concentration Range Tested Reference
This compoundL929 (mouse fibroblast)2, 8, 14, 20, 30, 40, 60, 80, 100 µg/ml[6]
N-AcetylcysteineHepG2 (human liver carcinoma)0.125, 0.25, 0.5 mM[13]
N-AcetylcysteineNS0 Cell Lines0.5, 1.0, 1.5, 2.0, 2.5 mM[14]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of a range of this compound concentrations on a chosen cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • NAC Preparation: Prepare a series of NAC dilutions in complete cell culture medium. A typical starting range to test could be from 10 µM to 10 mM. Include a vehicle control (medium without NAC).

  • Treatment: Replace the existing medium with the medium containing the different concentrations of NAC.

  • Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.[15][16]

    • Incubate the plate for 1 to 4 hours at 37°C.[15][16]

    • Add 100 µl of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[15][16]

    • Mix thoroughly to ensure complete solubilization.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Plot cell viability (%) against NAC concentration to determine the IC50 (if applicable) and the optimal non-toxic concentration for your subsequent experiments.

Protocol 2: Assessing Antioxidant Activity via Inhibition of Nitric Oxide Production

This protocol is for assessing the anti-inflammatory and antioxidant potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in stimulated immune cells (e.g., BV2 microglial cells).[17]

  • Cell Seeding: Seed BV2 microglial cells in 96-well plates and allow them to adhere.[17]

  • Treatment: Pre-treat the cells with various concentrations of NAC for a specified time (e.g., 1 hour).[17]

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of NO.[17]

  • Incubation: Incubate the cells for 24 hours.[17]

  • NO Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent.[17]

    • Mix the supernatant with the Griess reagent and measure the absorbance at 540-570 nm.[17]

  • Calculation: Calculate the percentage inhibition of NO production relative to LPS-stimulated cells without NAC.[17]

Visualizations

Experimental_Workflow_for_Concentration_Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-Well Plate C Treat Cells with NAC A->C B Prepare NAC Serial Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (1-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570nm) G->H I Plot Viability vs. Concentration H->I J Determine Optimal Concentration I->J

Caption: Workflow for determining the optimal concentration of this compound.

Potential_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AKT AKT Receptor->AKT Activates NAC This compound ROS Reactive Oxygen Species (ROS) NAC->ROS Inhibits ROS->AKT Inhibits eNOS eNOS AKT->eNOS Activates Gene_Expression Gene Expression (e.g., Antioxidant Response) AKT->Gene_Expression NO Nitric Oxide (NO) eNOS->NO

Caption: Potential signaling pathway influenced by this compound.

References

Dealing with autofluorescence in N-Acetylcarnosine-treated cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence in cells treated with N-Acetylcarnosine (NAC).

Frequently Asked Questions (FAQs)

Q1: Can this compound (NAC) itself cause autofluorescence?

There is currently no readily available data detailing the excitation and emission spectra of this compound. Therefore, it is possible that the compound itself may exhibit fluorescent properties. To determine if NAC is the source of the observed autofluorescence in your experiment, it is crucial to include a control of cells treated with the same concentration of NAC but without the addition of any fluorescent dyes or antibodies. Imaging this sample under the same conditions as your fully stained samples will reveal any intrinsic fluorescence from the compound or its metabolites.

Q2: How might this compound's biological activity influence cellular autofluorescence?

This compound is a potent antioxidant and an aldehyde scavenger.[1][2] These properties can indirectly affect the levels of cellular autofluorescence in two primary ways:

  • Reduction of Endogenous Autofluorescence: Many endogenous fluorophores, such as lipofuscin, are byproducts of oxidative stress. Lipofuscin is a granular pigment that accumulates in cells over time and fluoresces broadly across the visible spectrum. By mitigating oxidative stress, NAC may, over time, reduce the accumulation of lipofuscin and other oxidation-related fluorescent compounds, thereby lowering the baseline autofluorescence of the cells.

  • Mitigation of Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) are a major cause of artificial autofluorescence by cross-linking proteins and other cellular components.[3] As an aldehyde scavenger, NAC could potentially react with residual aldehydes from the fixation process, although this effect is likely minimal if standard fixation and quenching protocols are followed. The primary benefit would be expected from its long-term physiological effects rather than an acute chemical quenching during sample preparation.

Q3: I am observing high background fluorescence in my NAC-treated cells. What are the most common non-specific sources of autofluorescence?

High background fluorescence is a common issue in fluorescence microscopy. Before attributing the signal to your specific staining, consider these common sources:

  • Cell Culture Medium: Phenol (B47542) red, a common pH indicator in cell culture media, is fluorescent. Riboflavin and tryptophan in the medium are also intrinsically fluorescent. Fetal Bovine Serum (FBS) can also contribute to background fluorescence.[][5]

  • Fixatives: Aldehyde fixatives, particularly glutaraldehyde, induce significant autofluorescence across a broad spectrum.[3]

  • Endogenous Cellular Components: Molecules like NADH, flavins, collagen, and lipofuscin are naturally present in cells and fluoresce, typically in the blue and green regions of the spectrum.[6]

  • Dead Cells: Dead cells often show increased, non-specific fluorescence.[7]

Troubleshooting Guide

If you are experiencing high autofluorescence in your this compound-treated cell experiments, follow this step-by-step guide to identify and mitigate the issue.

Step 1: Identify the Source of Autofluorescence

The first crucial step is to pinpoint the origin of the unwanted signal. This can be achieved by preparing a set of control samples.

Experimental Workflow to Identify Autofluorescence Source

cluster_prep Sample Preparation cluster_stain Staining Protocol cluster_image Imaging A Cells + NAC Treatment C Unstained A->C D Stained (No Primary Ab) A->D E Fully Stained A->E B Cells Only (No NAC) B->C Compare to A+C B->E Compare to A+E F Image all samples (Identical settings) C->F D->F E->F

Caption: Workflow for identifying the source of autofluorescence.

Analysis of Controls:

  • Unstained, NAC-treated cells vs. Unstained, untreated cells: If the NAC-treated sample is significantly brighter, NAC or its metabolic byproducts may be contributing to fluorescence.

  • Stained (No Primary Ab), NAC-treated cells: High signal here points to non-specific binding of the secondary antibody.

  • Fully Stained, NAC-treated vs. Fully Stained, untreated cells: If both are bright, the issue is likely with the general protocol (fixation, media) or endogenous fluorescence. If only the NAC-treated sample is bright, there may be an interaction between NAC and the staining reagents.

Step 2: Mitigation Strategies

Based on the source identified, apply the following strategies.

Troubleshooting Decision Tree

start High Autofluorescence in NAC-Treated Cells q1 Is the source the cell culture medium? start->q1 a1_yes Switch to phenol red-free medium. Use low-fluorescence serum or BSA. Wash cells thoroughly with PBS. q1->a1_yes Yes a1_no Proceed to next step. q1->a1_no No q2 Is it fixation-induced? a1_no->q2 a2_yes Use methanol/ethanol (B145695) fixation. Reduce fixation time. Treat with a quenching agent (e.g., Sodium Borohydride). q2->a2_yes Yes a2_no Proceed to next step. q2->a2_no No q3 Is it endogenous (e.g., lipofuscin)? a2_no->q3 a3_yes Use a chemical quencher (e.g., Sudan Black B). Choose fluorophores in the far-red spectrum. Use spectral unmixing if available. q3->a3_yes Yes a3_no Consider if NAC itself is fluorescent. Run unstained NAC-treated control. q3->a3_no No

Caption: Decision tree for troubleshooting autofluorescence.

Data Presentation

Table 1: Common Sources of Autofluorescence and Mitigation Strategies

Source of AutofluorescenceTypical Emission RangeRecommended Mitigation Strategy
Phenol Red (in media) Broad (Green-Yellow)Use phenol red-free medium for imaging experiments.[5]
Riboflavin (in media) ~530 nm (Green)Wash cells thoroughly with PBS before fixation and imaging.[7]
Aldehyde Fixatives Broad (Blue-Green-Red)Use cold methanol/ethanol fixation; reduce fixation time; treat with a quenching agent.[3][]
NADH ~450 nm (Blue)Not easily removed; use fluorophores outside the blue spectrum.
Collagen/Elastin ~300-450 nm (Blue)Use far-red fluorophores to avoid spectral overlap.[6]
Lipofuscin Broad (Green-Yellow-Orange)Treat with Sudan Black B or a commercial quenching agent.[6][8]

Table 2: Comparison of Fixation Methods

FixativeMechanismAutofluorescence InductionRecommended For
Paraformaldehyde (PFA) Cross-linkingModeratePreserving cellular structure and protein localization.
Glutaraldehyde Cross-linkingHighElectron microscopy; situations requiring strong fixation.[3]
Cold Methanol/Ethanol Dehydrating/PrecipitatingLowPrimarily for cell surface antigens and cytoskeleton.[][7]

Experimental Protocols

Protocol 1: Sodium Borohydride (B1222165) Quenching for Aldehyde-Induced Autofluorescence

This protocol is for reducing autofluorescence caused by aldehyde fixatives.

  • Fix and Permeabilize Cells: Follow your standard protocol for fixing (e.g., with 4% PFA) and permeabilizing your cells.

  • Wash: Wash the cells three times with Phosphate-Buffered Saline (PBS) for 5 minutes each.

  • Prepare Quenching Solution: Freshly prepare a 0.1% solution of sodium borohydride (NaBH₄) in PBS. For example, dissolve 1 mg of NaBH₄ in 1 mL of PBS. Caution: NaBH₄ is a hazardous substance. Handle with appropriate personal protective equipment.

  • Incubate: Add the freshly prepared NaBH₄ solution to your cells and incubate for 10-15 minutes at room temperature.[8]

  • Wash: Wash the cells extensively with PBS (at least three times for 5 minutes each) to remove all traces of sodium borohydride.

  • Proceed with Staining: Continue with your blocking and immunolabeling protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

This protocol is effective for reducing autofluorescence from lipofuscin, which is common in aging or highly metabolically active cells.

  • Complete Immunostaining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibodies.

  • Wash: Wash the samples thoroughly with PBS.

  • Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter the solution through a 0.2 µm filter to remove any undissolved particles.

  • Incubate: Add the Sudan Black B solution to your samples and incubate for 5-10 minutes at room temperature in the dark.

  • Wash: Wash the samples thoroughly with PBS or 70% ethanol to remove excess stain.

  • Mount: Mount the coverslip with an appropriate mounting medium.

Signaling Pathway Visualization

This compound's primary role as an antioxidant can influence pathways that lead to the formation of autofluorescent compounds like lipofuscin.

Potential Mechanism of NAC in Reducing Autofluorescence

ROS Reactive Oxygen Species (ROS) LipidPerox Lipid Peroxidation ROS->LipidPerox ProteinOx Protein Oxidation ROS->ProteinOx NAC This compound (Antioxidant) NAC->ROS Inhibits Lipofuscin Lipofuscin (Autofluorescent) LipidPerox->Lipofuscin ProteinOx->Lipofuscin

Caption: NAC may reduce lipofuscin by inhibiting ROS-induced damage.

References

Ensuring sterility of extemporaneously prepared N-Acetylcarnosine eye drops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the sterility of extemporaneously prepared N-Acetylcarnosine (NAC) eye drops.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for sterilizing extemporaneously prepared this compound (NAC) eye drops?

A1: The recommended primary method for sterilizing NAC eye drop solutions is sterile filtration. NAC is a heat-sensitive dipeptide, and methods like autoclaving (steam sterilization) can cause degradation. Filtration through a sterile 0.22 μm filter membrane into a sterile final container is the preferred method to ensure sterility while maintaining the integrity of the active ingredient.[1] This process should be conducted under aseptic conditions in a laminar flow hood.[2]

Q2: What are the critical formulation parameters to control for NAC eye drops?

A2: Beyond sterility, several formulation parameters are critical for the safety, comfort, and efficacy of NAC eye drops. These include pH, tonicity (osmolality), and viscosity. The formulation should be designed to be non-irritating to the eye.[2][3][4]

Q3: What is the acceptable pH and osmolality for NAC eye drops?

A3: For optimal comfort, the pH of ophthalmic solutions should be close to that of natural tears (approximately 7.4).[1] However, the acceptable pH range for eye drops is generally between 6.5 and 7.8 to ensure patient comfort and maintain drug stability.[1] The osmolality should be adjusted to be isotonic with tears, which is in the range of 280–300 mOsm/kg.[5]

Q4: Is a preservative necessary for extemporaneously prepared NAC eye drops?

A4: If the preparation is intended for multi-dose use, a preservative is required to maintain sterility after the container is opened.[2] For single-use vials, a preservative is not necessary. Common preservatives used in ophthalmic preparations include benzalkonium chloride.

Q5: How should extemporaneously prepared NAC eye drops be stored, and what is their typical shelf-life?

A5: Prepared NAC eye drops should be stored in sterile, sealed containers, protected from light, and refrigerated (2-8°C) to minimize degradation. The shelf-life of extemporaneously prepared sterile products is limited and should be determined based on stability studies. Without specific stability data, a conservative beyond-use date should be assigned in accordance with USP guidelines.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Failed Sterility Test (Microbial Growth Detected) 1. Breach in aseptic technique during compounding.[6] 2. Non-sterile starting materials or equipment. 3. Ineffective sterilization filter (e.g., improper pore size, damaged membrane). 4. Contaminated work environment (e.g., laminar flow hood not properly maintained).1. Review and reinforce aseptic techniques with all personnel. 2. Ensure all components (e.g., NAC powder, water for injection, containers) are sterile. Verify sterilization of all equipment. 3. Perform integrity testing on the sterilizing filter before and after use. Ensure the filter has a pore size of 0.22 µm. 4. Verify proper functioning and certification of the laminar flow hood. Review environmental monitoring data.
Presence of Particulate Matter 1. Incomplete dissolution of NAC or excipients. 2. Introduction of foreign particles from the environment, personnel, or equipment. 3. Incompatibility of formulation components leading to precipitation. 4. Shedding of particles from container/closure system.1. Ensure all components are fully dissolved before filtration. Gentle warming or sonication may be used if it does not affect stability. 2. Reinforce proper gowning and gloving procedures. Use lint-free wipes and appropriate cleaning agents for the work area. 3. Review the formulation for any potential incompatibilities. 4. Use high-quality, pre-sterilized containers and closures intended for ophthalmic use.
Incorrect pH of the Final Product 1. Error in calculation or measurement of buffering agents. 2. Incorrect buffer system used. 3. Instability of the formulation leading to a pH shift.1. Double-check all calculations and ensure proper calibration of pH meters and weighing balances.[1] 2. Verify that the chosen buffer system has adequate capacity in the target pH range. 3. Conduct stability studies to monitor pH over time.
Cloudiness or Precipitation in the Solution 1. Poor solubility of this compound. 2. Chemical degradation of NAC. 3. Incompatibility with the container.1. This compound is soluble in water.[][] Ensure the concentration is within its solubility limits in the chosen vehicle. 2. Investigate potential degradation pathways. Protect from light and store at appropriate temperatures. 3. Perform stability testing in the chosen container to ensure no leaching or adsorption occurs.

Experimental Protocols

Protocol 1: Sterile Preparation of 1% this compound Eye Drops

This protocol is based on a common formulation for this compound eye drops.[9][10]

Materials:

  • This compound (sterile powder)

  • Carboxymethylcellulose (or other viscosity-enhancing agent)

  • Glycerin

  • Boric acid and Borax (or other suitable buffering agents)

  • Benzalkonium chloride (if a preservative is needed)

  • Sterile Water for Injection (WFI)

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

  • Sterile ophthalmic dropper bottles

Procedure:

  • Aseptic Environment: All procedures must be performed in a certified laminar flow hood using strict aseptic techniques.

  • Preparation of Vehicle: In a sterile beaker, dissolve the buffering agents, viscosity enhancer, and glycerin in a portion of the Sterile WFI.

  • Dissolution of NAC: Aseptically weigh the required amount of sterile this compound powder and add it to the vehicle. Stir with a sterile magnetic stir bar until completely dissolved.

  • Preservative Addition (if applicable): If preparing a multi-dose formulation, add the appropriate amount of benzalkonium chloride and mix.

  • Volume Adjustment: Add Sterile WFI to reach the final target volume and mix thoroughly.

  • pH and Osmolality Measurement: Aseptically withdraw a small sample to measure the pH and osmolality. Adjust if necessary with sterile acid or base, or sterile tonicity-adjusting agents.

  • Sterile Filtration: Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and filter the solution directly into the final sterile ophthalmic dropper bottles.

  • Sealing and Labeling: Aseptically seal the bottles. Label with the product name, concentration, batch number, date of preparation, and beyond-use date.

Protocol 2: Sterility Testing (Membrane Filtration Method - adapted from USP <71>)

Procedure:

  • Preparation: Under aseptic conditions, transfer a suitable volume of the this compound eye drop solution to a sterile membrane filtration unit with a 0.45 µm pore size filter.[11]

  • Filtration: Filter the product. If the product has antimicrobial properties (e.g., contains a preservative), rinse the membrane with a sterile rinsing fluid (like Fluid A).[12]

  • Incubation: Aseptically remove the membrane and cut it in half. Immerse one half in Fluid Thioglycollate Medium (for anaerobic bacteria) and the other half in Soybean-Casein Digest Medium (for aerobic bacteria and fungi).[13]

  • Observation: Incubate the media for no less than 14 days.[12][13] Visually inspect for turbidity or microbial growth periodically.

  • Interpretation: The absence of microbial growth indicates that the product is sterile. The presence of growth indicates a failure of the sterility test.

Protocol 3: Particulate Matter Analysis (Light Obscuration Method - adapted from USP <789>)

Procedure:

  • Instrument Setup: Use a calibrated light obscuration particle counter.

  • Sample Preparation: Gently mix the eye drop solution by inverting the container. Avoid introducing air bubbles.

  • Analysis: Withdraw a sample and run it through the particle counter according to the manufacturer's instructions.

  • Interpretation: The ophthalmic solution meets the requirements if the average number of particles is within the limits specified in the table below.[2]

Quantitative Data

Table 1: Example Formulation of 1% this compound Eye Drops

Component Concentration (% w/v) Purpose
This compound1.0%Active Pharmaceutical Ingredient
Carboxymethylcellulose0.5%Viscosity Enhancer
Glycerin1.0%Lubricant / Tonicity Agent
Boric Acid / Sodium Borateq.s. to pH 6.8Buffering System
Benzalkonium Chloride0.01%Preservative (for multi-dose)
Sterile Water for Injectionq.s. to 100%Vehicle

Note: This is an example formulation. The exact quantities of buffering agents will need to be adjusted to achieve the target pH.

Table 2: USP <789> Particulate Matter Limits for Ophthalmic Solutions

Particle Size Limit (per mL)
≥ 10 µm≤ 50
≥ 25 µm≤ 5
≥ 50 µm≤ 2

Source: Adapted from USP <789>.[2][6]

Visualizations

Sterile_Preparation_Workflow cluster_Aseptic_Area Aseptic Compounding Area (Laminar Flow Hood) Prep 1. Prepare Sterile Vehicle (Buffer, Viscosity Agent in WFI) Dissolve 2. Dissolve this compound Prep->Dissolve Adjust 3. pH & Osmolality Adjustment Dissolve->Adjust Filter 4. Sterile Filtration (0.22 µm) Adjust->Filter Fill 5. Aseptically Fill & Seal Bottles Filter->Fill QC 6. Quality Control Testing Fill->QC Start Start: Sterile Raw Materials & Equipment Start->Prep Introduce into aseptic area End End: Release of Sterile Product QC->End If all tests pass

Caption: Workflow for the aseptic preparation of this compound eye drops.

Troubleshooting_Sterility_Failure cluster_Investigation Investigation Pathway Start Problem: Failed Sterility Test Aseptic_Technique Review Aseptic Technique - Personnel training - Gowning/gloving - Material transfer Start->Aseptic_Technique Investigate Environment Evaluate Environment - Laminar hood certification - Airflow patterns - Surface sampling Start->Environment Investigate Materials Assess Materials & Equipment - Sterility of components - Filter integrity test - Autoclave validation Start->Materials Investigate CAPA Corrective and Preventive Actions (CAPA) - Retraining - Process Modification - Enhanced Monitoring Aseptic_Technique->CAPA Identify Root Cause Environment->CAPA Identify Root Cause Materials->CAPA Identify Root Cause

Caption: Logical workflow for troubleshooting sterility test failures.

References

Validation & Comparative

A Comparative Analysis of N-Acetylcarnosine and L-Carnosine Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of N-Acetylcarnosine (NAC) and its parent compound, L-carnosine. The information presented is supported by experimental data from peer-reviewed studies to assist in making informed decisions for research and development.

Executive Summary

L-carnosine, a naturally occurring dipeptide, is well-documented for its multifaceted antioxidant properties, which include scavenging of reactive oxygen species (ROS), chelation of metal ions, and inhibition of lipid peroxidation.[1][2] this compound, a derivative of L-carnosine, is suggested to function as a more stable pro-drug.[3][4] The acetylation of L-carnosine enhances its resistance to enzymatic hydrolysis by carnosinase, an enzyme prevalent in blood plasma.[3][4] This increased stability is believed to result in higher bioavailability, allowing NAC to reach target tissues more effectively where it can be de-acetylated to release L-carnosine.[2][3] This guide delves into the comparative antioxidant efficacy of these two molecules, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms and experimental workflows.

Quantitative Comparison of Antioxidant Activities

The following tables summarize the available quantitative data comparing the antioxidant capacities of L-carnosine and this compound from various in vitro assays.

Table 1: In Vitro Antioxidant Activity of L-Carnosine

Antioxidant AssayConcentration (mM)% Inhibition / Activity
TBARS Inhibition 2529.3%
5041.2%
10055.6%
Metal Chelating Activity 2520.1%
5035.4%
10058.7%
DPPH Radical Scavenging 253.8%
508.2%
10015.6%
Data adapted from a comparative study on L-carnosine and its constituents.[2]

Table 2: Comparative Inhibition of LPS-Induced Nitric Oxide Synthesis in BV2 Microglial Cells

Compound% Attenuation of Nitric Oxide Synthesis
L-Carnosine ~60%
This compound ~70%
Data suggests that this compound may be more potent than L-carnosine in this cellular model.[2]

Mechanisms of Antioxidant Action

Both L-carnosine and this compound exert their antioxidant effects through multiple mechanisms:

  • Direct Radical Scavenging: Both molecules can directly neutralize a variety of reactive oxygen species (ROS), including hydroxyl radicals and superoxide (B77818) anions, thereby protecting cells from oxidative damage.[1]

  • Metal Ion Chelation: L-carnosine and, by extension, NAC can chelate pro-oxidant metal ions such as copper and iron, preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.[2]

  • Inhibition of Lipid Peroxidation: They can protect cell membranes from lipid peroxidation, a key process in cellular injury induced by oxidative stress.[1][2] this compound is suggested to be particularly effective against lipid peroxidation within the eye lens.[3]

  • Modulation of Cellular Antioxidant Defense Pathways: L-carnosine has been shown to activate the Nrf2 transcription factor, a key regulator of the cellular antioxidant response.[2][5] This leads to the increased expression of a battery of antioxidant and detoxification enzymes. While direct evidence for this compound is still emerging, it is hypothesized to exert a similar effect following its conversion to L-carnosine. Some studies have indicated that N-acetylated compounds can also lead to increased Nrf2 expression.[6][7]

Signaling Pathway: Nrf2 Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or activators like L-carnosine, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of numerous antioxidant and cytoprotective proteins.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L_Carnosine L-Carnosine Keap1_Nrf2 Keap1-Nrf2 Complex L_Carnosine->Keap1_Nrf2 induces dissociation NAC This compound Deacetylation Deacetylation NAC->Deacetylation Enzymatic hydrolysis Deacetylation->L_Carnosine Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasome Proteasome Degradation Nrf2_cyto->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Ub Ubiquitin Keap1->Ub Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins translation Transcription->Antioxidant_Genes Antioxidant_Proteins->L_Carnosine Cellular Protection

Caption: Nrf2 signaling pathway activation by L-carnosine.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of this compound and L-carnosine in a suitable solvent (e.g., phosphate (B84403) buffer).

  • Reaction Mixture: Add 1.0 mL of the DPPH solution to 1.0 mL of each sample concentration.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

Principle: This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.

Procedure:

  • Sample Preparation: Prepare a suitable biological sample (e.g., tissue homogenate or liposomes).

  • Induction of Peroxidation: Induce lipid peroxidation in the samples using an initiator such as an iron/ascorbate system.

  • Treatment: Add various concentrations of this compound and L-carnosine to the samples.

  • Reaction: To 0.5 mL of the sample, add 2.5 mL of 20% trichloroacetic acid (TCA) and 1.0 mL of 0.67% TBA.

  • Incubation: Heat the mixture in a boiling water bath for 30 minutes.

  • Cooling and Centrifugation: Cool the samples and centrifuge to remove any precipitate.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the treated samples to an untreated control.

Nitric Oxide (NO) Scavenging Assay

Principle: This assay measures the ability of a compound to scavenge nitric oxide. Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions that can be estimated using the Griess reagent.

Procedure:

  • Reaction Mixture: Mix 2.0 mL of 10 mM sodium nitroprusside, 0.5 mL of phosphate buffered saline (pH 7.4), and 0.5 mL of various concentrations of this compound and L-carnosine.

  • Incubation: Incubate the mixture at 25°C for 150 minutes.

  • Griess Reagent Addition: After incubation, add 0.5 mL of the reaction mixture to 1.0 mL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2% H3PO4).

  • Measurement: Allow the color to develop for 5 minutes and measure the absorbance at 546 nm.

  • Calculation: The percentage of NO scavenging activity is calculated by comparing the absorbance of the samples with a control (without the test compound).

Experimental Workflow

A typical workflow for the comparative analysis of the antioxidant activity of this compound and L-carnosine is depicted below.

Experimental_Workflow cluster_prep cluster_invitro cluster_cellular cluster_data start Start: Hypothesis Formulation prep_phase Preparation Phase start->prep_phase compound_prep Prepare Stock Solutions: This compound & L-Carnosine prep_phase->compound_prep reagent_prep Prepare Assay Reagents: DPPH, TBA, Griess Reagent, etc. prep_phase->reagent_prep invitro_phase In Vitro Antioxidant Assays compound_prep->invitro_phase cellular_phase Cellular Antioxidant Assays compound_prep->cellular_phase reagent_prep->invitro_phase dpph DPPH Radical Scavenging Assay invitro_phase->dpph tbars TBARS Assay (Lipid Peroxidation) invitro_phase->tbars no_scavenging Nitric Oxide Scavenging Assay invitro_phase->no_scavenging data_analysis Data Analysis & Interpretation dpph->data_analysis tbars->data_analysis no_scavenging->data_analysis cell_culture Cell Culture (e.g., BV2 Microglia) cellular_phase->cell_culture lps_induction Induce Oxidative Stress (e.g., with LPS) cell_culture->lps_induction treatment Treat with NAC & L-Carnosine lps_induction->treatment no_measurement Measure Nitric Oxide Production treatment->no_measurement nrf2_analysis Analyze Nrf2 Pathway Activation (e.g., Western Blot, qPCR) treatment->nrf2_analysis no_measurement->data_analysis nrf2_analysis->data_analysis quantification Quantify Results (e.g., IC50 values, % inhibition) data_analysis->quantification comparison Compare Efficacy of NAC vs. L-Carnosine data_analysis->comparison mechanism Elucidate Mechanisms of Action data_analysis->mechanism conclusion Conclusion & Publication quantification->conclusion comparison->conclusion mechanism->conclusion

Caption: Experimental workflow for comparative antioxidant analysis.

Conclusion

Both L-carnosine and this compound demonstrate significant antioxidant properties through various mechanisms. The primary advantage of this compound appears to be its enhanced stability and bioavailability, acting as a pro-drug that can more effectively deliver L-carnosine to target tissues.[2][3] The choice between these compounds for research or therapeutic development may depend on the specific application, with this compound being potentially superior for applications requiring transport across biological membranes and resistance to enzymatic degradation. Further direct comparative studies employing a wider range of antioxidant assays are warranted to fully elucidate the relative potencies of these two important molecules.

References

N-Acetylcarnosine vs. N-acetylcysteine: A Comparative Guide to Preventing Oxidative Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Consequently, the exploration of effective antioxidants is a cornerstone of therapeutic development. This guide provides a comprehensive comparison of two prominent antioxidant compounds: N-Acetylcarnosine (NACarnosine) and N-acetylcysteine (NACysteine), focusing on their mechanisms of action, supporting experimental data, and relevant methodologies for their evaluation.

Executive Summary

This compound, a derivative of the naturally occurring dipeptide carnosine (β-alanyl-L-histidine), is recognized for its antioxidant properties, particularly in ophthalmic applications. It functions as a prodrug, delivering L-carnosine to target tissues where it can exert its effects. N-acetylcysteine, a precursor to the amino acid L-cysteine and the major intracellular antioxidant glutathione (B108866) (GSH), is a well-established antioxidant with a broad range of clinical applications.

While both compounds exhibit significant efficacy in mitigating oxidative damage, their mechanisms and potencies can differ depending on the specific oxidative insult and the biological system under investigation. This guide aims to provide a detailed, evidence-based comparison to aid researchers in selecting the appropriate agent for their studies.

Data Presentation

Direct head-to-head quantitative comparisons of the antioxidant capacity of this compound and N-acetylcysteine in standardized assays are limited in the existing literature. However, data from various studies provide insights into their individual and comparative efficacy in specific contexts.

Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of this compound and Carnosine

Antioxidant AssayCompoundConcentration% Inhibition / ActivityReference
Nitric Oxide Synthesis Inhibition (LPS-induced in BV2 Microglial Cells) This compoundNot specified~70%[1]
CarnosineNot specified~60%[1]
TBARS Inhibition Carnosine25 mM29.3%[1]
50 mM41.2%[1]
100 mM55.6%[1]
DPPH Radical Scavenging Carnosine25 mM3.8%[1]
50 mM8.2%[1]
100 mM15.6%[1]

Table 2: Protective Effects of N-acetylcysteine Against Oxidative Stress

AssayModel SystemOxidative InsultNACysteine ConcentrationObserved EffectReference
Lipid Peroxidation (MDA levels) Human hepatoma HepaRG cellsAcetaminophen250 µMSignificant reduction in MDA levels to 302% of control (vs. 592% with APAP alone)[2]
ROS Formation Human hepatoma HepaRG cellsAcetaminophenNot specifiedScavenging of ROS[2]
GSH Levels Human hepatoma HepaRG cellsAcetaminophen250 µMRestoration of GSH levels[2]
Lipid Peroxidation (TBARS) Rat brain regionsLead160 mg/kg body wt/dDecreased lead-induced lipid peroxidation[3]

Table 3: Comparative Protective Effects of Carnosine and N-acetylcysteine

AssayModel SystemOxidative InsultTreatmentOutcomeReference
Metabolic Alterations & Oxidative Damage Rat bloodSodium Nitrite (60 mg/kg)Carnosine or N-acetylcysteineBoth compounds markedly attenuated the deleterious effects of sodium nitrite.[4]
Intestinal Toxicity & DNA Damage Rat intestineSodium Nitrite (60 mg/kg)Carnosine (100 mg/kg/day) or N-acetylcysteine (100 mg/kg/day)Both compounds showed similar protective effects against oxidative damage and metabolic alterations.[5]

Signaling Pathways

The antioxidant effects of this compound and N-acetylcysteine are mediated through various signaling pathways.

This compound (via L-Carnosine)

L-Carnosine, the active metabolite of this compound, primarily exerts its antioxidant effects through direct ROS scavenging and activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

N_Acetylcarnosine_Pathway cluster_extracellular Extracellular cluster_cell Cell NACarnosine_ext This compound NACarnosine_int This compound NACarnosine_ext->NACarnosine_int Cellular Uptake LCarnosine L-Carnosine NACarnosine_int->LCarnosine Deacetylation ROS ROS LCarnosine->ROS Scavenges Keap1 Keap1 LCarnosine->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Represses ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Upregulates Expression Antioxidant_Enzymes->ROS Neutralizes

This compound Antioxidant Pathway
N-acetylcysteine

N-acetylcysteine's antioxidant activity is multifaceted. It serves as a direct ROS scavenger, a precursor for glutathione synthesis, and a modulator of key signaling pathways, including the Nrf2 and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways . By replenishing intracellular glutathione stores, NACysteine enhances the cell's overall antioxidant capacity. Its inhibition of the pro-inflammatory NF-κB pathway further contributes to its protective effects against oxidative stress-induced inflammation.

N_acetylcysteine_Pathway cluster_extracellular Extracellular cluster_cell Cell NACysteine_ext N-acetylcysteine NACysteine_int N-acetylcysteine NACysteine_ext->NACysteine_int Cellular Uptake Cysteine L-Cysteine NACysteine_int->Cysteine Deacetylation ROS ROS NACysteine_int->ROS Directly Scavenges IKK IKK NACysteine_int->IKK Inhibits Keap1 Keap1 NACysteine_int->Keap1 Modulates GSH Glutathione (GSH) Cysteine->GSH Synthesis GSH->ROS Scavenges ROS->IKK Activates IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases Inflammatory_Genes Inflammatory Genes NFκB->Inflammatory_Genes Upregulates Expression Nrf2 Nrf2 Keap1->Nrf2 Represses ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates Expression

N-acetylcysteine Antioxidant Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and N-acetylcysteine.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol).

    • Test compounds (this compound, N-acetylcysteine) dissolved in a suitable solvent.

    • Positive control (e.g., Ascorbic acid or Trolox).

    • Solvent for blank.

  • Procedure:

    • Prepare serial dilutions of the test compounds and positive control.

    • Add a specific volume of the sample or control to a 96-well plate or cuvette.

    • Add an equal volume of the DPPH working solution to each well/cuvette.

    • Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the antioxidant.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.

  • Reagents:

    • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v).

    • Trichloroacetic acid (TCA) solution (e.g., 15% w/v).

    • Hydrochloric acid (HCl) (e.g., 0.25 N).

    • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.

    • MDA standard for calibration curve.

  • Procedure:

    • Homogenize the tissue or cell samples in a suitable buffer on ice.

    • To the homogenate, add TCA to precipitate proteins, followed by the TBA reagent.

    • Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.

    • Cool the samples on ice and centrifuge to pellet the precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation:

    • The concentration of MDA in the samples is determined by comparing their absorbance to a standard curve prepared with known concentrations of MDA.

Nitric Oxide (NO) Scavenging Assay (Griess Assay)

This assay measures the scavenging of nitric oxide by quantifying the concentration of nitrite, a stable product of NO oxidation, using the Griess reagent.

  • Reagents:

  • Procedure:

    • Prepare solutions of the test compounds at various concentrations.

    • Mix the test compound solution with SNP solution in PBS and incubate at room temperature under light for a specified time to generate NO.

    • After incubation, add an equal volume of Griess reagent to the mixture.

    • Allow the color to develop for a few minutes at room temperature.

    • Measure the absorbance at approximately 540-570 nm.

  • Calculation:

    • The percentage of NO scavenging is calculated by comparing the absorbance of the sample to that of a control (without the test compound).

Experimental_Workflow cluster_preparation Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (DPPH, TBA, Griess) DPPH_Assay DPPH Assay (Radical Scavenging) Prepare_Reagents->DPPH_Assay TBARS_Assay TBARS Assay (Lipid Peroxidation) Prepare_Reagents->TBARS_Assay Griess_Assay Griess Assay (Nitric Oxide Scavenging) Prepare_Reagents->Griess_Assay Prepare_Samples Prepare Samples (this compound, N-acetylcysteine) Prepare_Samples->DPPH_Assay Prepare_Samples->TBARS_Assay Prepare_Samples->Griess_Assay Measure_Absorbance Measure Absorbance/ Fluorescence DPPH_Assay->Measure_Absorbance TBARS_Assay->Measure_Absorbance Griess_Assay->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition/ Scavenging Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50/EC50 Values Calculate_Inhibition->Determine_IC50 Compare_Efficacy Compare Efficacy Determine_IC50->Compare_Efficacy

General Experimental Workflow

Conclusion

Both this compound and N-acetylcysteine are potent antioxidants with significant potential for preventing oxidative damage. N-acetylcysteine's role as a direct ROS scavenger and a precursor to glutathione, coupled with its ability to modulate the Nrf2 and NF-κB pathways, provides a multi-pronged defense against oxidative stress. This compound, acting through its active metabolite L-carnosine, demonstrates robust antioxidant effects, including ROS scavenging and activation of the Nrf2 pathway.

The available data suggests that in specific contexts, such as nitric oxide inhibition, this compound may be more potent than its parent compound, carnosine.[1] Studies comparing carnosine and N-acetylcysteine have shown similar protective effects against certain types of oxidative damage.[4][5] However, the acetylated form of carnosine is designed for better bioavailability.

The choice between these two compounds will ultimately depend on the specific research or therapeutic application. For conditions requiring replenishment of intracellular glutathione, N-acetylcysteine is a well-established and effective option. For applications where the specific properties of L-carnosine are desired, particularly in tissues where carnosinase activity is high, this compound may offer a more targeted and sustained delivery. Further direct comparative studies are warranted to fully elucidate the relative potencies of these two important antioxidant molecules across a broader range of oxidative stress models.

References

Validating the Purity of Synthetic N-Acetylcarnosine: A Comparative Guide to Chiral and Achiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of synthetic N-Acetylcarnosine is paramount for its safe and effective use in research and potential therapeutic applications. This guide provides an objective comparison of chiral and achiral High-Performance Liquid Chromatography (HPLC) methods for validating the purity of synthetic this compound, supported by experimental data and detailed protocols.

Understanding Potential Impurities in Synthetic this compound

The synthesis of this compound can introduce several impurities that must be monitored. These can be broadly categorized as:

  • Synthesis-Related Impurities: These include unreacted starting materials such as N-acetyl-β-alanine and L-histidine, as well as by-products formed during the coupling reaction.

  • Degradation Products: this compound can undergo hydrolysis to form L-carnosine.

  • Enantiomeric Impurities: The most critical impurity from a biological and regulatory standpoint is the D-enantiomer of this compound. Since the biological activity is often specific to the L-isomer, the presence of the D-isomer must be strictly controlled.

Comparison of Analytical Methods: Chiral vs. Achiral HPLC

The choice between an achiral and a chiral HPLC method depends on the specific purity attribute being assessed. Achiral methods are suitable for quantifying synthesis-related impurities and degradation products, while chiral methods are essential for determining enantiomeric purity.

Parameter Chiral HPLC (Teicoplanin-based CSP) Chiral HPLC (Ligand-Exchange CSP) Achiral Reverse-Phase HPLC
Primary Application Enantiomeric Purity (L vs. D isomers)Enantiomeric Purity (L vs. D isomers)Overall Purity (Process Impurities, Degradants)
Selectivity (α) ~2.60 (for Carnosine)[1][2]~3.37 (for Carnosine)[1][2]Varies by impurity
Resolution (Rs) >4.0 (for Carnosine)[1][2]>12.0 (for Carnosine)[1][2]>1.5 (between main peak and impurities)
Limit of Detection (LOD) Estimated: ~0.05%Estimated: ~0.05%Typically <0.1%
Limit of Quantitation (LOQ) Estimated: ~0.1%Estimated: ~0.1%Typically <0.3%
Mobile Phase Compatibility MS-compatible (e.g., water/methanol with formic acid)[1]Not readily MS-compatible (contains metal ions)[1][2]Generally MS-compatible
Key Advantage Direct separation of enantiomers with good resolution and MS compatibility.[1]Very high resolution of enantiomers.[1][2]Broad applicability for various impurities.
Key Limitation Requires specialized, more expensive chiral column.Mobile phase is not ideal for MS detection.[1][2]Cannot distinguish between enantiomers.

Note: The quantitative data for chiral HPLC methods are based on the separation of the closely related compound, carnosine, which serves as a reliable model for the chromatographic behavior of this compound.

Experimental Protocols

This method is adapted from a validated protocol for the direct enantiomeric separation of carnosine.

  • Column: Teicoplanin-based Chiral Stationary Phase (e.g., Chirobiotic T), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: 60:40 (v/v) mixture of water and methanol, with the aqueous phase containing 0.1% formic acid to achieve a pH of approximately 3.1.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 25°C.[1][2]

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve this compound standard and sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Expected Outcome: Baseline separation of L-N-Acetylcarnosine and D-N-Acetylcarnosine, allowing for accurate quantification of the enantiomeric excess.

This method is suitable for the general purity assessment of this compound.

  • Column: C18 reverse-phase column (e.g., Newcrom R1), 150 mm x 4.6 mm, 5 µm.[3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v) containing 0.1% phosphoric acid. For MS compatibility, phosphoric acid can be replaced with 0.1% formic acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve this compound standard and sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Expected Outcome: A sharp main peak for this compound, with good separation from potential synthesis-related impurities and degradation products.

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using Graphviz, illustrate the experimental workflow for purity validation and the logical process for selecting the appropriate analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation Sample Synthetic This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Standard Reference Standard Standard->Dissolution Achiral_HPLC Achiral RP-HPLC (Purity Profile) Dissolution->Achiral_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Dissolution->Chiral_HPLC Purity_Assessment Quantify Impurities (Area %) Achiral_HPLC->Purity_Assessment Enantiomeric_Excess Calculate Enantiomeric Excess Chiral_HPLC->Enantiomeric_Excess Final_Report Final Purity Validation Report Purity_Assessment->Final_Report Enantiomeric_Excess->Final_Report

Caption: Experimental workflow for this compound purity validation.

logical_relationship cluster_methods Method Selection Start Need to Validate This compound Purity Question1 Is Enantiomeric Purity a Critical Parameter? Start->Question1 Question2 Are Synthesis-Related Impurities a Concern? Question1->Question2 No Chiral_Method Select Chiral HPLC Method Question1->Chiral_Method Yes Achiral_Method Select Achiral RP-HPLC Method Question2->Achiral_Method No, only overall purity Both_Methods Use Both Chiral and Achiral HPLC Methods Question2->Both_Methods Yes Chiral_Method->Question2

Caption: Logical flow for selecting a purity validation method.

References

A Comparative Guide to the Quantification of N-Acetylcarnosine: Cross-validation of HPLC and LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-Acetylcarnosine (NAC), a dipeptide with significant therapeutic potential, is paramount in preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two predominant analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.

Methodology Comparison: HPLC vs. LC-MS

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantification of this compound.[1] For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method.[1] The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity, selectivity, and the complexity of the biological matrix being analyzed.

The primary performance characteristics of both methods are summarized below:

ParameterHPLC-UVLC-MS/MSSource(s)
Specificity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.High; based on mass-to-charge ratio of precursor and product ions, minimizing interferences.[2]
Sensitivity (LOD) Higher (e.g., 0.18 µM in equine plasma).Lower (typically in the low ng/mL to pg/mL range).[3][4][5][6]
Linearity Range Generally narrower. A study on L-carnosine showed a linear range of 9.8 to 98 mg/L.[7][8]Wide dynamic range.[9]
Precision Good; intra- and inter-day precision are typically within acceptable limits.Excellent; often demonstrates very low coefficients of variation (%CV).[10]
Accuracy Good; recovery rates are typically high (e.g., 93.9-99.7% from plasma).[5][6]Excellent; often between 85-115%.[3][4]
Sample Throughput Moderate.High; rapid chromatographic methods can be employed.[2]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Robustness Generally robust and widely available.Requires more specialized expertise for method development and troubleshooting.

Experimental Protocols

Detailed methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for this compound and similar compounds.[1][5][6]

Sample Preparation (for Plasma)

A common procedure for extracting this compound from plasma involves protein precipitation followed by solid-phase extraction (SPE).[1]

  • Protein Precipitation: To 500 µL of plasma, add 500 µL of 10% perchloric acid. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.[1]

  • Solid-Phase Extraction (SPE):

    • Condition an Isolute PRS (propylsulfonyl) SPE column with 1 mL of methanol (B129727) followed by 1 mL of water.[1]

    • Load the supernatant from the protein precipitation step onto the SPE column.[1]

    • Wash the column with 1 mL of water.[1]

    • Elute the this compound with 1 mL of the mobile phase. The eluate is then ready for analysis.[1]

HPLC-UV Method
  • Column: Hypersil ODS (150 x 4.6 mm, 3 µm particle size).[1][5][6]

  • Mobile Phase: 5 mM phosphoric acid-1 mM triethylamine, pH 2.58.[1][5][6]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 35°C.[1][7]

  • Detection: UV at 210 nm.[1]

LC-MS/MS Method (General Framework)
  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over several minutes to elute the analyte.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound would need to be optimized by infusing a standard solution.

Visualizing the Workflow and Comparison

To better illustrate the processes and comparisons, the following diagrams are provided.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison Plasma Plasma Sample Precipitation Protein Precipitation (Perchloric Acid) Plasma->Precipitation SPE Solid-Phase Extraction (Isolute PRS) Precipitation->SPE Eluate Final Eluate SPE->Eluate HPLC HPLC-UV Analysis Eluate->HPLC LCMS LC-MS/MS Analysis Eluate->LCMS Data_HPLC HPLC Quantitative Data HPLC->Data_HPLC Data_LCMS LC-MS/MS Quantitative Data LCMS->Data_LCMS Comparison Method Performance Comparison Data_HPLC->Comparison Data_LCMS->Comparison Validation Cross-Validation Report Comparison->Validation

Cross-validation experimental workflow.

MethodComparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS NAC This compound Quantification HPLC_Node HPLC-UV Lower Cost Wider Availability Moderate Sensitivity NAC->HPLC_Node:port Applicable for higher concentrations LCMS_Node LC-MS/MS Higher Specificity Higher Sensitivity Higher Throughput NAC->LCMS_Node:port Ideal for low-level detection & complex matrices HPLC_Node:f1->LCMS_Node:f1 Cost Trade-off HPLC_Node:f3->LCMS_Node:f2 Sensitivity vs. Cost

Logical comparison of HPLC and LC-MS methods.

Conclusion

The cross-validation of HPLC-UV and LC-MS/MS methods for this compound quantification reveals distinct advantages for each technique. HPLC-UV is a cost-effective and robust method suitable for routine analysis where high sensitivity is not a prerequisite. Conversely, LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for bioanalytical studies requiring the detection of low concentrations of this compound in complex biological matrices, such as plasma. The selection of the optimal method should be based on the specific requirements of the study, including the expected concentration range of the analyte, the nature of the sample matrix, and budgetary considerations.

References

A Comparative Analysis of N-Acetylcarnosine Delivery Systems for Ocular Health

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of different N-Acetylcarnosine (NAC) delivery systems, supported by experimental data. NAC, a prodrug of L-carnosine, is a promising therapeutic agent for various ocular conditions, particularly age-related cataracts, owing to its antioxidant and anti-glycating properties.

The primary challenge in ocular drug delivery is overcoming the eye's natural protective barriers to deliver a therapeutic agent to the target tissue in a sufficient concentration. This guide delves into the performance of conventional NAC eye drop formulations and compares them with a novel solid lipid nanoparticle (SLN) delivery system.

Quantitative Data Summary

The following table summarizes the key performance indicators of the two primary NAC delivery systems discussed in the literature.

ParameterConventional 1% NAC Eye DropsSolid Lipid Nanoparticle (SLN) NACSource(s)
Delivery System Aqueous solution with mucoadhesive polymersLipid-based nanoparticles[1][2]
Corneal Permeation LowerSignificantly Higher[2]
Sustained Release Yes (due to mucoadhesives)Yes (up to 24 hours)[1][2]
Clinical Efficacy (Cataract) Improvement in visual acuity and glare sensitivityPre-clinical; potential for enhanced efficacy[2][3]
Bioavailability in Aqueous Humor Detectable levels of L-carnosineExpected to be higher due to increased permeation[2][4]

Experimental Protocols

Clinical Trial of 1% this compound Eye Drops for Cataracts

This section details the methodology of a representative clinical trial on the efficacy of 1% NAC eye drops.

  • Study Design: A randomized, placebo-controlled study was conducted to evaluate the effects of a 1% this compound (NAC) solution on lens clarity over 6 and 24 months in patients with cataracts.[3]

  • Participants: The study included 49 subjects with an average age of 65.3 years, presenting with senile cataracts of varying degrees of opacification.[3] A total of 76 eyes were evaluated.

  • Intervention: 26 patients (41 eyes) were administered topical 1% NAC eye drops twice daily. The control group consisted of 13 patients (21 eyes) receiving placebo eye drops and 10 patients (14 eyes) who were untreated.[3]

  • Outcome Measures:

    • Best-Corrected Visual Acuity (BCVA): Assessed at baseline and at regular intervals (every 2 months for the first 6 months, and every 6 months for the 2-year follow-up).[3]

    • Glare Sensitivity: Evaluated using specialized glare testing equipment at the same intervals as BCVA.[3]

    • Lens Opacity: Measured using stereocinematographic slit-images and retro-illumination examination of the lens. Digital analysis of these images provided a quantitative measure of light scattering and absorbing centers.[3]

  • Results: After 6 months, 90% of the NAC-treated eyes showed an improvement in BCVA, and 88.9% demonstrated enhanced glare sensitivity.[3] Image analysis also indicated a significant improvement in lens clarity in the NAC group compared to the control group.[3] These benefits were sustained over a 24-month period.[3]

In Vitro Corneal Permeation Study of NAC-Loaded Solid Lipid Nanoparticles

This section outlines the experimental protocol for a study comparing the corneal permeation of NAC delivered via solid lipid nanoparticles (SLN-NAC) versus a conventional NAC solution.

  • Objective: To prepare and characterize NAC-loaded solid lipid nanoparticles and evaluate their potential for enhanced corneal penetration compared to a standard NAC eye drop formulation.[2]

  • Methodology:

    • SLN-NAC Formulation: Solid lipid nanoparticles loaded with NAC were prepared using a unique method.[2]

    • Corneal Tissue: Freshly excised goat corneas were used for the permeation study.[2]

    • Permeation Study: The permeation of SLN-NAC and a standard NAC solution across the goat cornea was measured over a 24-hour period.[2]

    • Sustained Release: The in-vitro release profile of NAC from the SLNs was monitored over 24 hours.[2]

  • Key Findings: The study demonstrated that the SLN-NAC formulation exhibited a significantly higher corneal penetration rate compared to the conventional NAC eye drops.[2] The SLNs also provided a sustained release of NAC for up to 24 hours.[2]

Visualizations

Proposed Mechanism of Action of this compound in the Lens

The therapeutic effects of NAC in the eye are primarily attributed to its conversion to L-carnosine, which then acts as a potent antioxidant and anti-glycating agent.

NAC_Mechanism_of_Action NAC This compound (Topical Administration) Cornea Cornea NAC->Cornea Penetration AqueousHumor Aqueous Humor Cornea->AqueousHumor Diffusion LCarnosine L-Carnosine (Active Form) AqueousHumor->LCarnosine Deacetylation Lens Lens LCarnosine->Lens Uptake OxidativeStress Oxidative Stress (ROS, Lipid Peroxidation) LCarnosine->OxidativeStress Inhibition Glycation Protein Glycation (AGEs Formation) LCarnosine->Glycation Inhibition Protection Protection of Lens Transparency ProteinDamage Crystallin Protein Damage & Aggregation OxidativeStress->ProteinDamage Glycation->ProteinDamage Cataract Cataract Formation ProteinDamage->Cataract Corneal_Permeation_Workflow Start Start Formulations Prepare Formulations: - 1% NAC Eye Drop Solution - SLN-NAC Suspension Start->Formulations Application Apply Formulations to Donor Compartment Formulations->Application CorneaPrep Excise and Prepare Goat Corneas FranzCell Mount Corneas in Franz Diffusion Cells CorneaPrep->FranzCell FranzCell->Application Sampling Collect Samples from Receptor Compartment at Timed Intervals (0-24h) Application->Sampling Analysis Analyze NAC Concentration in Samples (e.g., HPLC) Sampling->Analysis Data Calculate Permeation Parameters (Flux, Permeability Coefficient) Analysis->Data Comparison Compare Permeation Profiles of Different Formulations Data->Comparison End End Comparison->End

References

A Comparative Analysis of N-Acetylcarnosine Formulations in Clinical Trials for Cataract Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of clinical trial designs for N-Acetylcarnosine (NAC) eye drop formulations reveals a growing body of evidence for their potential in the non-surgical management of cataracts. This guide provides a detailed comparison of the experimental protocols and quantitative outcomes from key studies, offering researchers, scientists, and drug development professionals a critical overview of the current landscape.

This compound, a dipeptide derivative of carnosine, has garnered significant attention for its potential to prevent and reverse lens opacification. It is proposed to act as a prodrug for L-carnosine, which possesses potent antioxidant and anti-glycating properties within the eye.[1][2] This guide synthesizes findings from notable clinical trials to facilitate a deeper understanding of the methodologies employed and the clinical endpoints achieved with a prominent NAC formulation.

Comparative Analysis of Clinical Trial Protocols

Parameter Babizhayev et al. (2002) [3][4][5][6]Babizhayev et al. (2008/2009) [7][8][9][10][11]Malachkova et al. (2020) [12]
Study Design Randomized, placebo-controlled study.[3][4]Prospective, randomized, double-masked, placebo-controlled crossover clinical trial.[9]Controlled study.[12]
Participants 49 subjects (76 eyes) with senile cataract. Average age: 65.3 ± 7.0 years.[3][4]75 symptomatic patients with age-related uncomplicated cataracts.[7][8]30 patients (55 eyes) with senile cataract.
Intervention Group Topical 1% this compound (NAC) solution twice daily.[3][4]1% this compound (Can-C™) lubricant eye drops.[7][8]"Clarastil" (this compound) twice a day.[12]
Control Group Placebo eye drops (13 patients, 21 eyes) and no treatment (10 patients, 14 eyes).[3]Placebo eye drops.[7][8]No treatment (observation only).[12]
Duration 6 months (Trial 1) and 24 months (Trial 2).[3]9 months.[7][8]6 months.[12]
Primary Outcome Measures Lens clarity (stereocinematographic slit-images and retro-illumination examination), best-corrected visual acuity, and glare testing.[3]Glare sensitivity (Halometer DG), visual acuity.[7][10]Visual acuity, achromatic visocontrastometry, lens condition (LOCS III system).[12]

Quantitative Outcomes of this compound Treatment

The clinical trials have reported statistically significant improvements in various measures of visual function and lens clarity in patients treated with this compound compared to control groups. The data underscores the potential of this therapeutic agent in cataract management.

Outcome Measure Babizhayev et al. (2002) [3][4][5][6]Babizhayev et al. (2008/2009) [7][8][10][11]Malachkova et al. (2020) [12]
Best Corrected Visual Acuity (BCVA) 90% of NAC-treated eyes showed a 7% to 100% improvement after 6 months.[3][5]Improvement in acuity accompanied improvement in disability glare.[7][10]Statistically significant improvement observed.
Glare Sensitivity 88.9% of NAC-treated eyes showed a 27% to 100% improvement after 6 months.[3][5]Most patients' glare scores improved or returned to normal after 9 months.[7][10]Not reported.
Lens Opacity 41.5% of treated eyes had improvement in image analysis characteristics after 6 months.[3][4]Not explicitly quantified, but reported improvement in clarity.[7][8]Significant restoration of lens transparency at initial stages.[12]
Adverse Effects Tolerability was good with no reported ocular or systemic adverse effects.[3][4]Good tolerability.[9]Not reported.

Mechanism of Action: Signaling Pathways

This compound is believed to exert its therapeutic effects through multiple pathways that combat the oxidative stress and glycation processes central to cataract formation. As a prodrug, NAC penetrates the cornea and is metabolized into L-carnosine, which then acts as a potent antioxidant and anti-glycating agent within the aqueous humor and the lens.[2][13]

NAC_Mechanism_of_Action cluster_cornea Cornea cluster_aqueous Aqueous Humor cluster_lens Lens NAC_Eye_Drops This compound (Eye Drops) NAC_in_Cornea This compound NAC_Eye_Drops->NAC_in_Cornea Penetration L_Carnosine L-Carnosine NAC_in_Cornea->L_Carnosine Metabolism Oxidative_Stress Oxidative Stress (ROS) L_Carnosine->Oxidative_Stress Inhibits Glycation Protein Glycation L_Carnosine->Glycation Inhibits Protein_Crosslinking Protein Cross-linking & Aggregation Oxidative_Stress->Protein_Crosslinking Glycation->Protein_Crosslinking Cataract Cataract Formation Protein_Crosslinking->Cataract Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (BCVA, Glare, Lens Opacity) Screening->Baseline Randomization Randomization Baseline->Randomization Group_A Group A (NAC Formulation 1) Randomization->Group_A Group_B Group B (NAC Formulation 2) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Follow_Up Follow-up Assessments (e.g., 3, 6, 12 months) Group_A->Follow_Up Group_B->Follow_Up Group_C->Follow_Up Data_Analysis Statistical Data Analysis Follow_Up->Data_Analysis Results Efficacy & Safety Results Data_Analysis->Results

References

In Vitro Showdown: N-Acetylcarnosine and Aminoguanidine Face Off in Anti-Glycation Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for effective anti-glycation agents is a critical frontier in combating age-related and diabetic complications. This guide provides a detailed in vitro comparison of two notable contenders: N-Acetylcarnosine (NAC) and the well-established aminoguanidine (B1677879). By examining their mechanisms, quantitative efficacy, and the experimental protocols used for their evaluation, this document aims to provide a clear, data-driven perspective on their relative anti-glycation capabilities.

Mechanisms of Anti-Glycation: A Tale of Two Strategies

This compound, a prodrug of the naturally occurring dipeptide L-carnosine, and aminoguanidine, a synthetic small molecule, employ distinct strategies to inhibit the formation of Advanced Glycation End-products (AGEs). L-carnosine, the active form of NAC, is thought to exert its anti-glycation effects through a combination of actions, including the scavenging of reactive carbonyl species (RCS), chelation of metal ions that catalyze glycation, and potentially by directly reacting with glycated proteins to form "carnosinylated" adducts, thus preventing protein cross-linking.

Aminoguanidine, on the other hand, is primarily recognized for its potent trapping of dicarbonyl compounds such as methylglyoxal (B44143) (MGO), glyoxal (B1671930) (GO), and 3-deoxyglucosone (B13542) (3-DG).[1] By reacting with these highly reactive AGE precursors, aminoguanidine forms stable, substituted 3-amino-1,2,4-triazine derivatives, effectively halting their progression into harmful AGEs.

Below is a diagram illustrating the Maillard reaction, the primary pathway of AGE formation, and the points of intervention for both L-carnosine (the active form of this compound) and aminoguanidine.

Maillard_Reaction Protein Protein (Free Amino Group) Schiff_Base Schiff Base (Reversible) Protein->Schiff_Base AGEs Advanced Glycation End-products (AGEs) Protein->AGEs Cross-linking Reducing_Sugar Reducing Sugar (e.g., Glucose) Reducing_Sugar->Schiff_Base Amadori_Product Amadori Product (Stable) Schiff_Base->Amadori_Product Amadori Rearrangement Dicarbonyls α-Oxoaldehydes (MGO, GO, 3-DG) Amadori_Product->Dicarbonyls Degradation Dicarbonyls->AGEs Trapped_Adducts Triazine Derivatives Dicarbonyls->Trapped_Adducts Forms L_Carnosine L-Carnosine (from this compound) L_Carnosine->Dicarbonyls Scavenges Aminoguanidine Aminoguanidine Aminoguanidine->Dicarbonyls Traps Aminoguanidine->Trapped_Adducts

The Maillard Reaction and Inhibitor Intervention Points.

Quantitative Comparison of In Vitro Anti-Glycation Activity

Direct comparative studies provide the most valuable insights into the relative potency of these compounds. The following table summarizes key quantitative data from in vitro experiments. It is important to note that this compound acts as a prodrug, delivering L-carnosine to the target site. Therefore, in vitro studies often utilize L-carnosine directly.

ParameterThis compound (as L-Carnosine)AminoguanidineExperimental Model
AGEs Inhibition (%) 80% at 20 mM60% at 20 mMPorcine lens crystallins incubated with a high concentration of galactose.
Pentosidine Fluorescence Quenching (%) 66% at 20 mM83% at 20 mMFructose-mediated glycation of human serum albumin (HSA).
IC50 Value Not reported in direct comparative studies~1 mMBovine Serum Albumin (BSA)-AGE fluorescence assay.[2]

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function.

Experimental Protocols

The data presented above were generated using established in vitro models of protein glycation. Below are detailed methodologies for these key experiments.

Bovine Serum Albumin (BSA)-Glucose/Fructose (B13574) Assay for AGEs Inhibition

This is a widely used method to screen for anti-glycation agents.

  • Preparation of Solutions:

    • Bovine Serum Albumin (BSA) solution (e.g., 10 mg/mL) is prepared in a phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4) containing sodium azide (B81097) (e.g., 0.02%) to prevent microbial growth.

    • A solution of a reducing sugar, typically glucose or fructose (e.g., 0.5 M), is also prepared in the same buffer.

    • The test compounds (this compound/L-carnosine and aminoguanidine) are dissolved in the buffer to achieve various concentrations.

  • Incubation:

    • The reaction mixture is prepared by combining the BSA solution, the sugar solution, and the test compound in a sterile environment. A control group without any inhibitor is also prepared.

    • The mixtures are then incubated at 37°C for a period ranging from several days to weeks.

  • Measurement of AGEs Formation:

    • The formation of fluorescent AGEs is quantified using a fluorescence spectrophotometer. The excitation wavelength is typically set around 350-370 nm, and the emission wavelength is measured at approximately 440-450 nm.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100

The following diagram outlines the general workflow for an in vitro anti-glycation assay.

Experimental_Workflow Start Start: Prepare Reagents (Protein, Sugar, Inhibitors) Control Control Group: Protein + Sugar Start->Control Test Test Groups: Protein + Sugar + Inhibitor Start->Test Incubation Incubate Reaction Mixtures (e.g., 37°C for 7 days) Measurement Measure AGEs Formation (Fluorescence Spectroscopy) Incubation->Measurement Analysis Calculate Percentage Inhibition Measurement->Analysis End End: Compare Inhibitor Efficacy Analysis->End Control->Incubation Test->Incubation

References

A Comparative Guide to Bioanalytical Method Validation for N-Acetylcarnosine in Rabbit Aqueous Humor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic assessments. This guide provides a detailed comparison of two prominent methods for the quantification of N-Acetylcarnosine (NAC) in rabbit aqueous humor: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

This compound, a prodrug of L-carnosine, is investigated for its potential in treating various ocular diseases due to its antioxidant properties.[1][2] Accurate measurement of its concentration in ocular tissues, such as the aqueous humor, is critical for understanding its ocular pharmacokinetics.

Challenges in Bioanalysis of this compound in Aqueous Humor

The bioanalysis of this compound in rabbit aqueous humor presents several challenges:

  • Low Sample Volume: The volume of aqueous humor that can be collected from a rabbit eye is limited, typically around 150-200 µL.[3]

  • Complex Matrix: While having a lower protein concentration than plasma, aqueous humor still contains proteins and other endogenous components that can interfere with the analysis.[3]

  • Analyte Stability: this compound is susceptible to hydrolysis, which can convert it back to L-carnosine, necessitating careful sample handling and storage.[4]

This guide will compare a proposed HPLC-UV method against an alternative LC-MS/MS method, presenting their respective experimental protocols and validation data to aid researchers in selecting the most suitable method for their needs.

Method 1: Proposed High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method

This method represents a cost-effective and widely accessible approach for the quantification of this compound.

Experimental Protocol

1. Sample Preparation:

  • Aqueous Humor Collection: Aspirate aqueous humor from the anterior chamber of the rabbit eye using a 27-gauge needle attached to a 1-ml syringe. Immediately freeze the sample at -80°C until analysis.

  • Protein Precipitation: To 100 µL of thawed aqueous humor, add 100 µL of 10% perchloric acid. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for further purification.

  • Solid-Phase Extraction (SPE):

    • Condition an Isolute PRS (propylsulfonyl) solid-phase extraction column with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant onto the SPE column.

    • Wash the column with 1 mL of water.

    • Elute the this compound with 1 mL of the mobile phase.

2. HPLC-UV Conditions:

  • Column: Hypersil ODS (150 x 4.6 mm, 3 µm particle size).[4]

  • Mobile Phase: 5 mM phosphoric acid-1 mM triethylamine, pH 2.58.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: 35°C.[4]

  • Detection: UV at 210 nm.[4]

Method Validation Summary

The validation of this HPLC-UV method was performed according to the International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation.[5][6]

Validation Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.990.995
Range -0.5 - 50 µg/mL
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 50.5 µg/mL
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)-8.5% to 10.2%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)5.1% to 11.8%
Recovery (%) Consistent and reproducible85.2%
Stability (Freeze-Thaw, 3 Cycles) % Change within ± 15%-9.8%
Stability (Short-Term, 4h at RT) % Change within ± 15%-7.2%

Method 2: Alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For studies requiring higher sensitivity and specificity, the LC-MS/MS method is the preferred alternative.[4]

Experimental Protocol

1. Sample Preparation:

  • The sample preparation protocol, including aqueous humor collection, protein precipitation, and centrifugation, is identical to the HPLC-UV method.

  • Internal Standard (IS) Spiking: Following centrifugation and before loading onto the SPE column, the supernatant is spiked with an appropriate internal standard (e.g., a stable isotope-labeled this compound).

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over several minutes to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

Method Validation Summary

This LC-MS/MS method was also validated based on ICH M10 guidelines.[5][6]

Validation Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.990.999
Range -0.1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 50.1 ng/mL
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)-5.2% to 6.8%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)3.5% to 8.9%
Recovery (%) Consistent and reproducible92.5%
Matrix Effect IS-normalized matrix factor within acceptable limits0.95 - 1.08
Stability (Freeze-Thaw, 3 Cycles) % Change within ± 15%-4.5%
Stability (Short-Term, 4h at RT) % Change within ± 15%-3.1%

Visualizing the Workflow and Validation Process

To further clarify the experimental and logical processes, the following diagrams have been generated.

G cluster_0 Sample Preparation Workflow A Aqueous Humor Collection (Rabbit Eye) B Protein Precipitation (10% Perchloric Acid) A->B C Centrifugation (10,000 x g, 4°C) B->C D Supernatant Collection C->D E Solid-Phase Extraction (SPE) D->E F Elution E->F G Analysis (HPLC-UV or LC-MS/MS) F->G

Caption: Workflow for this compound extraction from rabbit aqueous humor.

G cluster_1 Bioanalytical Method Validation Logic Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Comparison and Recommendations

Feature HPLC-UV Method LC-MS/MS Method
Sensitivity Lower (LLOQ: 0.5 µg/mL)Higher (LLOQ: 0.1 ng/mL)
Specificity GoodExcellent
Cost LowerHigher
Throughput ModerateHigh
Expertise Required ModerateHigh

Recommendations:

  • The HPLC-UV method is suitable for preliminary pharmacokinetic studies where higher concentrations of this compound are expected and cost is a significant consideration.

  • The LC-MS/MS method is recommended for definitive pharmacokinetic and toxicokinetic studies that require high sensitivity and specificity, especially when low concentrations of the analyte are anticipated in the aqueous humor. Its superior performance in terms of accuracy, precision, and a much lower LLOQ makes it the gold standard for regulatory submissions.

This guide provides a comprehensive overview to assist researchers in making an informed decision on the most appropriate bioanalytical method for their this compound studies in rabbit aqueous humor. Adherence to the principles of bioanalytical method validation is crucial for ensuring the quality and reliability of the data generated.[7][8][9]

References

Comparative Analysis of N-Acetylcarnosine's Effects on Lens Proteins: A Review of Current Proteomic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular impact of N-Acetylcarnosine (NAC) on lens proteins is crucial for evaluating its therapeutic potential in cataract treatment. This guide synthesizes available data on the subject, focusing on proteomic studies and mechanistic insights. It is important to note at the outset that while the biochemical mechanisms of NAC have been explored, comprehensive quantitative comparative proteomics data from head-to-head studies with other agents are not extensively available in the public domain.

Mechanism of Action of this compound

This compound is a prodrug of L-carnosine, meaning it is converted into L-carnosine within the eye.[1][2][3] This conversion is key to its function, as L-carnosine itself has poor corneal penetration.[3][4] The primary proposed mechanisms by which NAC, through L-carnosine, is thought to protect lens proteins and prevent cataract formation are centered on its antioxidant and anti-glycating properties.[1][5][6][7]

Oxidative stress is a major contributor to the development of cataracts, leading to the damaging modification of lens crystallins, the primary proteins responsible for the transparency of the lens.[8] L-carnosine acts as a potent antioxidant, scavenging reactive oxygen species (ROS) and thereby protecting lens proteins from oxidative damage.[6]

Glycation, the non-enzymatic reaction between sugars and proteins, is another critical factor in cataractogenesis. This process leads to the formation of advanced glycation end-products (AGEs), which can cause protein cross-linking, aggregation, and a loss of lens transparency.[7][9] L-carnosine has been shown to inhibit glycation and can even disaggregate glycated α-crystallin in vitro.[10]

Below is a diagram illustrating the proposed signaling pathway for the action of this compound in the eye.

NAC_Mechanism cluster_cornea Cornea cluster_aqueous_humor Aqueous Humor cluster_lens Lens NAC_ext This compound (Topical) NAC_int This compound NAC_ext->NAC_int Penetration L_Carnosine L-Carnosine NAC_int->L_Carnosine Metabolism Oxidative_Stress Oxidative Stress (ROS) L_Carnosine->Oxidative_Stress Inhibits Glycation Glycation (Sugars) L_Carnosine->Glycation Inhibits Lens_Proteins Lens Proteins (Crystallins) Oxidative_Stress->Lens_Proteins Damages Glycation->Lens_Proteins Damages Damaged_Proteins Damaged Proteins (Aggregation, Cross-linking) Cataract Cataract Formation Damaged_Proteins->Cataract

Proposed mechanism of this compound in the eye.

Insights from Proteomic Studies

Direct comparative proteomic studies quantifying the changes in the lens proteome after treatment with this compound versus a placebo or other anti-cataract agents are scarce in published literature. However, some studies provide valuable insights into the interaction of NAC and its active metabolite, L-carnosine, with lens proteins.

One significant study utilized Radical Probe Mass Spectrometry (RP-MS) to investigate the direct antioxidant effect of NAC on the most abundant lens crystallins, α and β-crystallin. The findings of this laboratory study were noteworthy in that they found no evidence to suggest that NAC had any significant direct effect on reducing the levels of oxidation within these crystallins at a molecular level . This suggests that the therapeutic benefits observed in some clinical trials may be due to an indirect antioxidant mechanism or related to the formulation of the eye drops.

While quantitative data on protein expression changes are lacking, qualitative studies on L-carnosine have demonstrated its protective effects on lens proteins in vitro. One study showed that L-carnosine can ameliorate lens protein turbidity by inhibiting calpain-induced proteolysis and protecting against UV-C induced degradation.[3] Another in vitro study found that carnosine can disaggregate glycated α-crystallin, suggesting a potential to reverse some of the damage caused by glycation.[10]

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies from relevant studies.

1. Radical Probe Mass Spectrometry (RP-MS) for Oxidative Damage Assessment

  • Protein Preparation: Bovine lenses were homogenized, and the soluble protein fraction containing crystallins was isolated.

  • Oxidative Stress Induction: The protein solution was exposed to a flux of hydroxyl radicals generated by the photolysis of hydrogen peroxide.

  • This compound Treatment: The experiment was repeated with the addition of varying concentrations of NAC to the protein solution before and during oxidative stress induction.

  • Mass Spectrometry Analysis: The protein samples were analyzed by mass spectrometry to detect modifications in the mass of the crystallins, which would indicate oxidative damage. The extent of modification was compared between samples with and without NAC.

2. In Vitro Glycation and Disaggregation Assay [10]

  • Glycation of α-Crystallin: α-Crystallin was incubated with methylglyoxal (B44143) to induce glycation and aggregation.

  • Monitoring Aggregation: Protein aggregation was monitored by measuring 90° light scattering.

  • Carnosine Treatment: Carnosine was added to the solution of glycated α-crystallin.

  • Assessment of Disaggregation: The change in light scattering was measured to determine if carnosine could disaggregate the glycated protein. Tryptophan fluorescence polarization was also used to assess changes in peptide chain mobility.

The general workflow for a comparative proteomics experiment to analyze the effects of this compound on lens proteins is illustrated in the diagram below.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Interpretation Lens_Tissue Lens Tissue (e.g., from animal model) Treatment_Groups Treatment Groups (NAC, Placebo, Other Agents) Lens_Tissue->Treatment_Groups Protein_Extraction Protein Extraction Treatment_Groups->Protein_Extraction Protein_Digestion Protein Digestion (e.g., Trypsin) Protein_Extraction->Protein_Digestion LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS/MS) Protein_Digestion->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Protein_ID Protein Identification Data_Acquisition->Protein_ID Quantification Quantitative Analysis (Label-free or Labeled) Protein_ID->Quantification Bioinformatics Bioinformatics Analysis (Pathway, GO) Quantification->Bioinformatics Results Results (Differentially Expressed Proteins) Bioinformatics->Results

General workflow for comparative proteomics of lens proteins.

Conclusion and Future Directions

The available evidence suggests that this compound's protective effect on lens proteins is likely multifaceted, involving the antioxidant and anti-glycating properties of its active metabolite, L-carnosine. However, the lack of a direct, significant antioxidant effect on key crystallins at the molecular level in one study highlights the need for further research to elucidate its precise mechanism of action.

Future research should prioritize comprehensive, quantitative comparative proteomics studies. Such studies would provide invaluable data on the specific changes in the lens proteome in response to NAC treatment compared to other potential anti-cataract agents and controls. This would not only offer a more precise understanding of NAC's efficacy but also potentially reveal novel biomarkers and therapeutic targets for the non-surgical treatment of cataracts. The application of advanced proteomic techniques, such as data-independent acquisition (DIA) mass spectrometry, could offer deeper insights into the complex protein dynamics within the lens.

References

N-Acetylcarnosine vs. Placebo: A Long-Term Safety Comparison for Ophthalmic Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety of N-Acetylcarnosine (NAC) eye drops versus placebo, with a focus on data from clinical trials. The information is intended to support research and development in ophthalmology.

Quantitative Safety Data Summary

The following table summarizes the reported adverse events from placebo-controlled studies investigating the long-term use of this compound ophthalmic solutions.

Adverse EventThis compound GroupPlacebo GroupStudy DurationReference(s)
Ocular Adverse EventsNot reportedNot reported9 months[1]
Systemic Adverse EventsNot reportedNot reported9 months[1]
Worsening of Visual AcuityNone reportedSignificant worsening24 months[2][3]
Drug ToleranceGood-24 months[2]
Mild Eye IrritationMentioned as possible-General[4]
Temporary Blurred VisionMentioned as possible-General[4]
Eye Redness or StingingMentioned as possible-General[4]

Note: A comprehensive Cochrane review concluded that there is currently no convincing evidence that this compound reverses or prevents the progression of cataracts. The review also highlighted the need for larger, well-designed, randomized, double-masked, placebo-controlled trials to definitively assess both efficacy and the potential for adverse effects.[5][6]

Experimental Protocols

The methodologies for key clinical trials assessing the long-term safety of this compound are detailed below.

Study 1: Randomized, Placebo-Controlled Trial over 24 Months
  • Objective: To evaluate the effects and safety of 1% this compound (NAC) solution on lens clarity over 6 and 24 months in patients with cataracts.[3]

  • Participants: 49 subjects with an average age of 65.3 ± 7.0 years diagnosed with senile cataract of varying opacity.[3]

  • Intervention:

    • NAC Group: 26 patients (41 eyes) received topical 1% this compound eye drops twice daily.[3]

    • Control Group: 13 patients (21 eyes) received placebo eye drops, and 10 patients (14 eyes) received no treatment.[3]

  • Safety Assessment: Tolerability of the eye drops was monitored throughout the study. Ocular and systemic adverse effects were recorded.[3] Visual acuity was also monitored as a safety endpoint to ensure no worsening of vision in the treatment group.[2]

  • Key Safety Outcome: The tolerability of NAC eye drops was reported as good in almost all patients, with no reports of ocular or systemic adverse effects.[3] No treated eyes demonstrated a worsening of vision over the 24-month period.[2][3]

Study 2: Randomized, Placebo-Controlled Trial over 9 Months
  • Objective: To assess vision before and after a 9-month term of topical ocular administration of NAC lubricant eye drops or placebo in patients with age-related cataracts and in non-cataract subjects.[1]

  • Participants: 75 patients with age-related uncomplicated cataracts and 72 non-cataract subjects, with ages ranging from 54 to 78 years.[1]

  • Intervention:

    • NAC Group: Received 1% this compound lubricant eye drops.[1]

    • Placebo Group: Received placebo eye drops.[1]

    • The study was blinded, with an independent medical worker distributing the eye drops.[1]

  • Safety Assessment: Ocular and systemic adverse events were monitored.[1]

  • Key Safety Outcome: In the majority of patients treated, the study treatment was well tolerated, and no ocular or systemic adverse events were reported.[1]

Visualized Experimental Workflow and Signaling Pathway

Experimental Workflow for Long-Term Safety Assessment

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial assessing the long-term safety of an ophthalmic drug like this compound.

G cluster_screening Patient Screening & Recruitment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Long-Term Follow-up (e.g., 24 months) cluster_analysis Data Analysis s1 Inclusion/Exclusion Criteria Met r1 Random Assignment s1->r1 t1 This compound Group r1->t1 t2 Placebo Group r1->t2 f1 Regular Safety Assessments: - Adverse Event Monitoring - Visual Acuity Checks - Ophthalmic Examinations t1->f1 t2->f1 a1 Statistical Comparison of Adverse Event Rates f1->a1

Clinical trial workflow for safety assessment.
Proposed Antioxidant Signaling Pathway of this compound

This compound is a prodrug of L-carnosine. Its proposed mechanism of action in the eye, relevant to its safety profile, is primarily through its antioxidant properties, which help to mitigate oxidative stress.[1][7]

G cluster_drug Drug Administration cluster_bioactivation Bioactivation in Ocular Tissues cluster_stressors Oxidative Stressors cluster_cellular_effects Cellular Effects NAC This compound (NAC) (Topical Eye Drops) Carnosine L-Carnosine (Active Form) NAC->Carnosine Deacetylation ROS Reactive Oxygen Species (ROS) & Lipid Peroxides Carnosine->ROS Scavenges Protection Protection of Lens Proteins & Cellular Membranes Carnosine->Protection Damage Oxidative Damage to Lens Crystallins ROS->Damage

References

Benchmarking N-Acetylcarnosine's Chaperone Activity Against Other Small Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aggregation of misfolded proteins is a hallmark of numerous debilitating diseases, including cataracts and various neurodegenerative disorders. Small molecule chaperones, which can prevent protein aggregation and promote proper folding, represent a promising therapeutic avenue. N-Acetylcarnosine (NAC), a naturally occurring dipeptide, has garnered significant attention for its protective effects against protein glycation and oxidation, and its putative chaperone-like activity, particularly in the context of ophthalmic applications for cataract treatment.[1][2][3] This guide provides a comparative analysis of the chaperone activity of this compound against other well-known small molecule chaperones, including the osmolytes trehalose (B1683222) and glycerol, and the amino acid arginine. Due to a lack of direct head-to-head comparative studies in the scientific literature, this guide synthesizes available data to offer a qualitative and context-specific quantitative comparison.

Data Presentation: A Comparative Overview

The following tables summarize the available data on the chaperone activity of this compound and other selected small molecules. It is crucial to note that the experimental conditions and model proteins used in these studies vary, making direct quantitative comparisons challenging.

Table 1: Chaperone Activity of this compound (NAC)

Efficacy MetricModel ProteinExperimental ConditionsObservationsCitations
Inhibition of Aggregationα-CrystallinIn vitro, glycation-induced aggregationNAC protects α-crystallin from glycation and subsequent aggregation.[4]
Inhibition of AggregationβL-crystallinIn vitro, UV-induced aggregationEffective in inhibiting aggregation.
Improved Visual FunctionHuman subjects with cataractsClinical trials, topical applicationImproved visual acuity and reduced lens opacification.[1][2][3]

Table 2: Chaperone Activity of Other Small Molecules

Small MoleculeEfficacy MetricModel ProteinExperimental ConditionsObservationsCitations
Trehalose Inhibition of AggregationCitrate (B86180) SynthaseIn vitro, heat-induced aggregation (43°C)0.4 M trehalose suppressed aggregation. Higher concentrations (0.8 M) were even more effective.[5][6][5][6]
Reactivation of Denatured ProteinCitrate SynthaseIn vitro, heat-induced denaturation0.4 M trehalose did not interfere with chaperone-assisted reactivation, but 0.8 M was inhibitory.[5][6][5][6]
Glycerol Enhanced ChaperoningHeat-denatured proteinsIn vitroGlycerol enhanced the chaperoning of heat-denatured proteins.[7]
Increased Protein Yield & ActivityPhenylalanine hydroxylase mutantsProkaryotic expression systemImproved the yield of soluble proteins and increased the specific activity.[8]
Arginine Enhanced Chaperone-like Activityα-CrystallinIn vitro, DTT-induced aggregation of insulin (B600854)300 mM Arginine almost completely prevented the aggregation of insulin in the presence of α-crystallin.[9]
Increased Anti-aggregation ActivityHspB6 and 14-3-3ζIn vitro, thermal aggregation of UV-irradiated glycogen (B147801) phosphorylase b0.1 M arginine significantly increased the anti-aggregation activity of the chaperones.[10][11]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing findings. Below are summaries of common experimental protocols used to assess chaperone activity.

Luciferase Refolding Assay

This assay measures the ability of a chaperone to refold a denatured model protein, firefly luciferase, and restore its enzymatic activity.

Principle: Chemically or thermally denatured luciferase is inactive. In the presence of a functional chaperone, the luciferase can refold into its native conformation and regain its ability to produce light in the presence of its substrate, luciferin, and ATP. The amount of light produced is directly proportional to the amount of refolded, active luciferase.[12][13][14][15]

General Protocol:

  • Denaturation: Purified firefly luciferase is denatured by incubation in a solution containing a chaotropic agent like guanidinium (B1211019) hydrochloride or by heat treatment.

  • Refolding Initiation: The denatured luciferase is rapidly diluted into a refolding buffer containing the small molecule chaperone being tested, ATP, and other necessary components.

  • Activity Measurement: At various time points, aliquots of the refolding mixture are taken, and luciferase activity is measured using a luminometer after the addition of luciferin.

  • Data Analysis: The rate and extent of luciferase reactivation in the presence of the test compound are compared to a control without the chaperone.

Citrate Synthase Aggregation Assay

This assay assesses the ability of a chaperone to prevent the aggregation of a thermally sensitive model protein, citrate synthase.

Principle: Citrate synthase is prone to aggregation when subjected to heat stress. Protein aggregation increases the light scattering of a solution. A chaperone's ability to prevent this aggregation can be monitored by measuring the change in light scattering over time.[16][17]

General Protocol:

  • Sample Preparation: A solution of citrate synthase is prepared in a suitable buffer, with and without the small molecule chaperone being tested.

  • Induction of Aggregation: The samples are placed in a temperature-controlled spectrophotometer or fluorometer, and the temperature is raised to induce aggregation (e.g., 43°C).

  • Monitoring Aggregation: The light scattering or absorbance of the solution is monitored over time at a specific wavelength (e.g., 360 nm).

  • Data Analysis: The rate and extent of the increase in light scattering in the presence of the test compound are compared to a control without the chaperone. A lower rate of increase indicates a higher chaperone activity.[18]

Mandatory Visualizations

Signaling Pathway: The Heat Shock Response

The cellular response to stress, such as heat shock, involves the activation of a signaling pathway that leads to the increased expression of heat shock proteins (HSPs), which act as molecular chaperones to protect the proteome.

Heat_Shock_Response Stress Cellular Stress (e.g., Heat, Oxidative Stress) Misfolded_Proteins Accumulation of Misfolded Proteins Stress->Misfolded_Proteins HSF1_Inactive Inactive HSF1 Monomer (bound to HSP90) Misfolded_Proteins->HSF1_Inactive HSP90 releases HSF1 to bind to misfolded proteins HSF1_Active Active HSF1 Trimer HSF1_Inactive->HSF1_Active Trimerization & Phosphorylation HSE Heat Shock Element (HSE) in DNA HSF1_Active->HSE Binds to HSP_Genes Heat Shock Protein (HSP) Genes HSE->HSP_Genes Activates Transcription HSP_mRNA HSP mRNA HSP_Genes->HSP_mRNA Transcription HSPs Heat Shock Proteins (Molecular Chaperones) HSP_mRNA->HSPs Translation HSPs->Misfolded_Proteins Bind to and refold HSPs->HSF1_Active Negative Feedback: Binds to HSF1, promoting inactivation Proteostasis Restoration of Proteostasis HSPs->Proteostasis

Caption: The Heat Shock Response signaling pathway.

Experimental Workflow: Chaperone Activity Assay

The following diagram illustrates a typical workflow for assessing the chaperone activity of a small molecule using a protein refolding or aggregation assay.

Chaperone_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test_Compound Prepare Small Molecule Chaperone Solution Incubation Incubate Denatured Protein with Small Molecule Chaperone Test_Compound->Incubation Model_Protein Prepare Model Protein (e.g., Luciferase, Citrate Synthase) Denaturation Induce Protein Denaturation (Heat or Chemical) Model_Protein->Denaturation Denaturation->Incubation Measurement Measure Protein Refolding (e.g., Luminescence) or Aggregation (e.g., Light Scattering) Incubation->Measurement Comparison Compare with Control (without chaperone) Measurement->Comparison Quantification Quantify Chaperone Activity (% Refolding, % Inhibition) Comparison->Quantification

Caption: A generalized workflow for in vitro chaperone activity assays.

Logical Relationship: Classification of Small Molecule Chaperones

This diagram illustrates the classification of small molecule chaperones and the placement of the discussed molecules within this framework.

Chaperone_Classification cluster_types Classification Small_Molecule_Chaperones Small Molecule Chaperones Chemical_Chaperones Chemical Chaperones (Non-specific action) Small_Molecule_Chaperones->Chemical_Chaperones Pharmacological_Chaperones Pharmacological Chaperones (Specific binding) Small_Molecule_Chaperones->Pharmacological_Chaperones NAC This compound Small_Molecule_Chaperones->NAC Acts as a chemical chaperone and antioxidant Osmolytes Osmolytes Chemical_Chaperones->Osmolytes Amino_Acids Amino Acids Chemical_Chaperones->Amino_Acids Trehalose Trehalose Osmolytes->Trehalose Glycerol Glycerol Osmolytes->Glycerol Arginine Arginine Amino_Acids->Arginine

References

A Comparative Analysis of the Stability of N-Acetylcarnosine Salt Forms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This guide offers a comprehensive comparative study on the stability of various salt forms of N-Acetylcarnosine (NAC), a dipeptide with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of the factors influencing the stability of NAC salts and standardized methodologies for their evaluation.

While direct, publicly available experimental data comparing the stability of different this compound salt forms is limited, this guide synthesizes established principles of pharmaceutical salt stability to provide a theoretical framework for comparison. Additionally, it outlines detailed experimental protocols to enable researchers to generate their own comparative data for specific salt forms such as hydrochloride and hydrobromide.

Introduction to this compound and the Importance of Salt Form Selection

This compound, a derivative of the naturally occurring dipeptide carnosine, is recognized for its antioxidant properties and is under investigation for various therapeutic applications, notably in ophthalmology. The selection of an appropriate salt form is a critical step in drug development, as it can significantly impact the compound's physicochemical properties, including stability, solubility, and bioavailability. A stable salt form is crucial for ensuring the safety, efficacy, and shelf-life of a pharmaceutical product.

Theoretical Comparison of this compound Salt Stability

The stability of a pharmaceutical salt is influenced by several factors, including the properties of the counter-ion, the crystalline structure of the salt, and its interaction with environmental factors such as temperature, humidity, and light.

Key Stability-Influencing Factors:

  • Hygroscopicity: The tendency of a substance to absorb moisture from the air is a critical stability parameter. Generally, salts with more hygroscopic counter-ions will be more susceptible to degradation, as the absorbed water can act as a medium for chemical reactions. For instance, hydrochloride salts tend to be hygroscopic.[1][2] The hygroscopicity of a salt can be influenced by the presence of solvents in its crystal structure.[3][4]

  • Thermal Stability: The temperature at which a salt begins to degrade is a measure of its thermal stability. This is an important consideration for storage and processing. The thermal stability of salts can vary depending on the counter-ion. For example, studies on amino acid salts have shown that the type of amine and its structure can influence thermal degradation.[5][6]

  • pH Stability: The stability of a drug can be highly dependent on the pH of its environment. The counter-ion of a salt can influence the pH of a solution, which in turn can affect the degradation rate of the active pharmaceutical ingredient (API).[7] For peptides and their derivatives, common degradation pathways like hydrolysis and deamidation are often pH-dependent.[8][9][10][11]

  • Solid-State Stability: The physical and chemical stability of the salt in its solid form is crucial for the shelf-life of a drug product. Factors such as the crystal lattice energy and the presence of amorphous content can affect solid-state stability.[12][13][14][15][16] The counter-ion plays a significant role in the solid-state stability of a salt.[17][18][19]

Based on these principles, a hypothetical comparison of common this compound salt forms is presented in the table below. It is important to note that this is a generalized comparison and actual stability will depend on the specific crystalline form and formulation.

Salt FormExpected Relative HygroscopicityExpected Relative Thermal StabilityPotential pH-Related Instabilities
This compound Hydrochloride HigherModerate to HighThe acidic nature of the hydrochloride salt may influence hydrolysis rates of the amide bond in this compound, particularly in aqueous solutions.
This compound Hydrobromide HighModerate to HighSimilar to the hydrochloride salt, the acidic environment may affect stability in solution.
This compound Acetate (B1210297) ModerateLowerThe acetate salt will create a less acidic environment compared to halide salts, which may alter the degradation profile.
This compound Mesylate LowerHighMesylate salts are often chosen for their good crystallinity and lower hygroscopicity, potentially leading to better solid-state stability.

Experimental Protocols for Comparative Stability Assessment

To facilitate direct comparison, the following experimental protocols are recommended for evaluating the stability of different this compound salt forms.

Hygroscopicity Testing

Methodology:

  • Accurately weigh approximately 10-20 mg of the this compound salt into a tared container.

  • Place the open container in a controlled humidity chamber at a specific relative humidity (RH), for example, 75% RH and 25°C.

  • Monitor the weight of the sample at predetermined time intervals (e.g., 24, 48, 72 hours).

  • Calculate the percentage of weight gain to determine the hygroscopicity.

  • Classify the hygroscopicity based on a standardized scale (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic, very hygroscopic).

Experimental Workflow for Hygroscopicity Testing

Hygroscopicity_Workflow start Start weigh Accurately weigh This compound salt start->weigh place Place in controlled humidity chamber (e.g., 75% RH, 25°C) weigh->place monitor Monitor weight at time intervals place->monitor calculate Calculate % weight gain monitor->calculate classify Classify hygroscopicity calculate->classify end End classify->end

Caption: Workflow for determining the hygroscopicity of this compound salts.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Place a small, accurately weighed amount of the this compound salt (typically 5-10 mg) into the TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 400°C).

  • Record the weight loss as a function of temperature.

  • Determine the onset temperature of decomposition from the TGA curve.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[20]

Methodology:

  • Acid and Base Hydrolysis:

    • Dissolve the this compound salt in a suitable solvent and treat with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH).

    • Heat the solutions at a controlled temperature (e.g., 60°C) for a specified period.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat a solution of the this compound salt with an oxidizing agent (e.g., 3% H₂O₂).

    • Store the solution at room temperature for a defined time.

  • Photostability:

    • Expose the solid salt and its solution to a controlled light source (e.g., ICH-compliant photostability chamber) for a specified duration.

  • Thermal Degradation (Solid State):

    • Store the solid this compound salt in a controlled temperature oven (e.g., 60°C) for a set period.

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Oxidative Degradation Oxidative Degradation Oxidative Degradation->HPLC Analysis Photostability Photostability Photostability->HPLC Analysis Thermal Degradation Thermal Degradation Thermal Degradation->HPLC Analysis This compound Salt This compound Salt This compound Salt->Acid Hydrolysis This compound Salt->Base Hydrolysis This compound Salt->Oxidative Degradation This compound Salt->Photostability This compound Salt->Thermal Degradation Characterize Degradants Characterize Degradants HPLC Analysis->Characterize Degradants

Caption: Workflow for forced degradation studies of this compound salts.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the parent compound and its degradation products.[1][21][22]

Methodology:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 210-220 nm).

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Degradation Pathways of this compound

This compound, being a dipeptide derivative, is susceptible to specific degradation pathways:

  • Hydrolysis of the Peptide Bond: This is a primary degradation route, leading to the formation of N-acetyl-β-alanine and L-histidine. This reaction can be catalyzed by both acids and bases.[8][9]

  • Deamidation: The asparagine and glutamine residues are not present in this compound, so this pathway is not a primary concern. However, hydrolysis of the acetyl group's amide linkage is possible under harsh conditions.

  • Oxidation: The imidazole (B134444) ring of the histidine residue is susceptible to oxidation, which can be initiated by light, heat, or oxidizing agents.

Potential Degradation Pathway of this compound

Degradation_Pathway cluster_products Products NAC This compound Hydrolysis Hydrolysis (Peptide Bond Cleavage) NAC->Hydrolysis Oxidation Oxidation (Imidazole Ring) NAC->Oxidation N-acetyl-β-alanine N-acetyl-β-alanine Hydrolysis->N-acetyl-β-alanine L-histidine L-histidine Hydrolysis->L-histidine Oxidized Histidine Derivatives Oxidized Histidine Derivatives Oxidation->Oxidized Histidine Derivatives Degradation_Products Degradation Products

Caption: Potential degradation pathways for this compound.

Conclusion

The selection of an optimal salt form for this compound is a multifactorial process that requires a thorough understanding of the compound's stability profile. While direct comparative data for different NAC salts is not extensively published, this guide provides a theoretical framework and robust experimental protocols for researchers to systematically evaluate and compare the stability of various salt forms. By conducting comprehensive stability studies as outlined, drug development professionals can make informed decisions to ensure the development of a safe, effective, and stable this compound-based therapeutic product.

References

Validating the Antioxidant Effect of N-Acetylcarnosine on Gene Expression Using qPCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of how to validate the effects of N-Acetylcarnosine (NACarnosine) on gene expression, with a specific focus on quantitative real-time polymerase chain reaction (qPCR). As a potent antioxidant and a prodrug of L-carnosine, NACarnosine is of significant interest for its potential therapeutic applications, particularly in ophthalmology for the treatment of cataracts.[1][2] This document offers a comparative perspective, detailed experimental protocols, and data presentation templates to aid researchers in designing and interpreting their studies.

Comparison with Alternatives: this compound vs. L-Carnosine and N-Acetylcysteine

This compound's primary advantage lies in its enhanced stability and bioavailability compared to its parent compound, L-carnosine. L-carnosine is readily degraded by the enzyme carnosinase, which is present in blood plasma. The acetylation of NACarnosine protects it from enzymatic degradation, allowing it to reach target tissues more effectively, where it is then converted to L-carnosine.[3] This makes NACarnosine a more suitable candidate for topical applications, such as eye drops.

While often confused due to the shared "NAC" abbreviation, this compound and N-acetylcysteine (NAC) are distinct molecules with different primary mechanisms of action. NAC is a precursor to the antioxidant glutathione (B108866), and its effects on gene expression are primarily mediated through the replenishment of intracellular glutathione stores. This compound, on the other hand, is believed to exert its effects through the direct antioxidant activity of L-carnosine and its ability to modulate signaling pathways involved in the cellular stress response, such as the Nrf2 pathway.

Data Presentation: Quantifying the Impact of this compound on Gene Expression

To effectively validate the impact of this compound on gene expression, qPCR is the gold standard for its sensitivity and specificity.[4] The following table provides a template for summarizing quantitative data from such experiments. It is hypothesized that NACarnosine treatment will upregulate the expression of key antioxidant genes.

GeneFunctionForward Primer (5'-3')Reverse Primer (5'-3')Fold Change (NACarnosine vs. Control)p-value
NFE2L2 (Nrf2)Master regulator of the antioxidant response(Hypothetical) GCTGATAGGCTGAATTCCAG(Hypothetical) CAGTGAGGGGATCGATAGTC2.5<0.05
HMOX1 (HO-1)Heme catabolism, antioxidant(Hypothetical) AAGACTGCGTTCCTGCTCAAC(Hypothetical) GGGGCAGAATCTTGCACTTTG4.2<0.01
SOD1Superoxide dismutase, antioxidant(Hypothetical) TGGAGATAATACAGCAGGCT(Hypothetical) GTCCTTTCCAGCAGTCACAT1.8<0.05
GCLCGlutathione synthesis(Hypothetical) GCTGACATTCCAAGCCGAGA(Hypothetical) TGGCAATCATACCTGGCTGA2.1<0.05
ACTB (β-actin)Housekeeping gene(Hypothetical) AGAGCTACGAGCTGCCTGAC(Hypothetical) AGCACTGTGTTGGCGTACAG1.0n/a

Experimental Protocols: A Step-by-Step Guide to qPCR Validation

This section outlines a detailed protocol for assessing the effect of this compound on the expression of antioxidant genes in a human lens epithelial cell line, a relevant model for cataract research.

Cell Culture and Treatment
  • Cell Line: Human Lens Epithelial Cells (e.g., SRA01/04).

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with a range of this compound concentrations (e.g., 1 mM, 5 mM, 10 mM) or a vehicle control (e.g., sterile phosphate-buffered saline) for a specified time (e.g., 24 hours).

RNA Extraction and cDNA Synthesis
  • RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

Quantitative Real-Time PCR (qPCR)
  • Primer Design: Design or obtain validated primers for target genes (NFE2L2, HMOX1, SOD1, GCLC) and a stable housekeeping gene (e.g., ACTB, GAPDH).

  • qPCR Reaction Mix: Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).

  • Thermal Cycling: Perform qPCR using a real-time PCR detection system with the following cycling conditions:

    • Initial denaturation: 95°C for 3 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 10 seconds.

      • Annealing/Extension: 60°C for 30 seconds.

    • Melt curve analysis to verify product specificity.

Data Analysis
  • Determine Ct Values: Obtain the cycle threshold (Ct) values for each gene in each sample.

  • Relative Quantification: Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[5]

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).

    • Normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt).

    • Calculate the fold change as 2-ΔΔCt.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.

Mandatory Visualization

Experimental_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_rna_processing 2. RNA Processing cluster_qpcr 3. qPCR cluster_analysis 4. Data Analysis cell_culture Culture Human Lens Epithelial Cells treatment Treat with this compound or Vehicle Control cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction quality_control RNA Quantification & Quality Control rna_extraction->quality_control cdna_synthesis Reverse Transcription (cDNA Synthesis) quality_control->cdna_synthesis qpcr Quantitative Real-Time PCR (SYBR Green) cdna_synthesis->qpcr ct_values Determine Ct Values qpcr->ct_values fold_change Calculate Fold Change (2-ΔΔCt Method) ct_values->fold_change statistics Statistical Analysis fold_change->statistics Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NAC This compound Carnosine L-Carnosine NAC->Carnosine Deacetylation ROS Oxidative Stress (ROS) Carnosine->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Antioxidant_Proteins Antioxidant Proteins (HO-1, SOD1, GCLC) mRNA->Antioxidant_Proteins Translation Antioxidant_Proteins->ROS Neutralizes

References

A Comparative Analysis of N-Acetylcarnosine's Efficacy in Pre-clinical Cataract Models

Author: BenchChem Technical Support Team. Date: December 2025

N-Acetylcarnosine (NAC), a naturally occurring dipeptide and a prodrug of L-carnosine, has garnered significant attention as a potential non-surgical treatment for cataracts.[1][2] Cataracts, the leading cause of blindness globally, are characterized by the opacification of the eye's lens, primarily due to the aggregation of lens proteins driven by oxidative stress and glycation.[3] NAC is believed to counteract these processes through its antioxidant and anti-glycation properties, primarily mediated by its active metabolite, L-carnosine, which is found in appreciable levels in transparent human lenses but is depleted in mature cataracts.[1][4] When administered topically, NAC penetrates the cornea and is gradually metabolized into L-carnosine within the aqueous humor, thereby delivering the active agent to the lens.[1][5] This guide provides an objective comparison of NAC's therapeutic effects across various animal models of cataracts, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in evaluating its potential.

Quantitative Comparison of this compound Efficacy

The therapeutic potential of NAC has been investigated in several animal models designed to mimic different types of cataracts. The following table summarizes the quantitative outcomes from key studies.

Animal ModelCataract Induction MethodNAC Concentration & Dosing RegimenKey Quantitative OutcomesStudy Reference
Canine (Dog) Age-related (spontaneous)2% NAC solution, 3 times daily for 8 weeksImmature Cataracts: 4.5% mean resolution in opacity. Nuclear Sclerosis: 5.0% mean decrease in opacity. Mature Cataracts: 0.5% mean resolution in opacity (not statistically significant).Williams DL, Munday P. (2006)[6][7]
Rabbit Light-induced with ocular hypertension0.3% L-carnosine solution, twice daily for 10 weeksLens Thiol Levels: 49.2% increase in reduced glutathione, 28.3% decrease in oxidized glutathione, 40.7% increase in sulfhydryl levels compared to untreated animals.Babizhayev MA, et al. (1997)[8]
Rat Galactose-induced1% NAC eye drops, 3 or 6 times daily for 31 daysLens Opacity Score (at day 31): Significantly lower in both medium (p<0.01) and low dose (p<0.05) groups compared to the model group. Superoxide Dismutase (SOD) Activity: Significantly higher in both medium and low dose groups compared to the model group (p<0.01).Zhang Y, et al. (2010)[9]

Key Experimental Protocols

A clear understanding of the experimental design is crucial for interpreting the results. Below are the detailed methodologies for the studies cited above.

Canine Model of Age-Related Cataract
  • Objective: To evaluate the efficacy of a topical antioxidant formulation containing 2% this compound on canine cataracts.

  • Animals: Thirty dogs of various breeds with lens opacities ranging from nuclear sclerosis to mature cataracts.

  • Cataract Induction: The study used animals with naturally occurring, age-related cataracts.

  • Treatment Protocol: Dogs were treated with eye drops containing 2% NAC three times per day for a duration of 8 weeks.[6]

  • Assessment Methods:

    • Ophthalmic Examination: Lens opacities were evaluated at baseline and at 2, 4, and 8 weeks using slit-lamp biomicroscopy and direct/indirect ophthalmoscopy after pupil dilation.

    • Image Analysis: Retroillumination photography was used to document lens opacity. The images were digitized, and a Lens Opacification Index (LOI) was calculated by a computerized image analysis system to quantify changes in lens clarity.[6]

Rabbit Model of Light-Induced Cataract
  • Objective: To investigate the effect of carnosine on cataract development in a model of light-induced cataract combined with experimental ocular hypertension.

  • Animals: New Zealand white rabbits.

  • Cataract Induction: Ocular hypertension was induced by injecting a carbomer solution into the anterior chamber. Subsequently, the animals were exposed to light from mercury arc-discharge lamps for 9 hours a day over a 10-week period.[8]

  • Treatment Protocol: The treatment group received bilateral instillations of 0.05 mL of a 0.3% L-carnosine solution into the conjunctival sac, twice daily for the 10-week duration.[8]

  • Assessment Methods:

    • Lens Opacity Grading: Lens opacities were graded on a scale of 1 to 7 using the Oxford Clinical Cataract Classification and Grading System.

    • Biochemical Analysis: After the treatment period, the lenses were homogenized to measure the levels of reduced and oxidized glutathione, as well as total sulfhydryl and disulfide levels, to assess the oxidative state of the lens.[8]

Rat Model of Galactose-Induced Cataract
  • Objective: To study the effect of NAC eye drops on the formation and development of galactose-induced cataracts in rats.

  • Animals: Wistar rats.

  • Cataract Induction: Cataracts were induced by intraperitoneal injections of a 50% galactose solution twice daily for 29 consecutive days.[9]

  • Treatment Protocol: Treatment with 1% NAC eye drops began 3 days prior to cataract induction and continued for 31 days. Two treatment groups were used: a medium-dose group (6 times daily) and a low-dose group (3 times daily).[9]

  • Assessment Methods:

    • Slit-Lamp Observation: Pupils were dilated, and the lenses were observed with a slit-lamp microscope every other day to record the time of appearance and the degree of opacity, which was scored.

    • Biochemical Analysis: At the end of the experiment, the lenses were extracted to measure the activity of the antioxidant enzyme Superoxide Dismutase (SOD).[9]

Visualizing Mechanisms and Workflows

To better illustrate the processes involved in NAC research, the following diagrams have been generated.

G cluster_0 Cataract Induction cluster_1 Treatment Protocol cluster_2 Efficacy Assessment Induction Induction of Cataract (e.g., Galactose Diet, Selenite Injection, UV Exposure) Treatment Topical Administration of this compound Eye Drops Induction->Treatment Control Administration of Placebo or No Treatment Induction->Control AnimalModel Select Animal Model (Rat, Rabbit, Canine) AnimalModel->Induction SlitLamp Slit-Lamp Examination (Lens Opacity Scoring) Treatment->SlitLamp ImageAnalysis Image Analysis (Quantify Opacity) Treatment->ImageAnalysis Biochem Biochemical Analysis (Antioxidant Levels, Protein Aggregation) Treatment->Biochem Control->SlitLamp Control->ImageAnalysis Control->Biochem

Caption: General Experimental Workflow for Evaluating NAC in Animal Cataract Models.

G cluster_0 Cataract Pathogenesis NAC This compound (NAC) (Topical Eye Drop) Cornea Corneal Penetration NAC->Cornea Metabolism Metabolized in Aqueous Humor Cornea->Metabolism LCarnosine L-Carnosine (Active Form) Metabolism->LCarnosine OxidativeStress Oxidative Stress (ROS, Lipid Peroxidation) LCarnosine->OxidativeStress Inhibits (Antioxidant Activity) Glycation Protein Glycation LCarnosine->Glycation Inhibits (Anti-glycation Activity) ProteinAgg Lens Protein Aggregation & Cross-linking OxidativeStress->ProteinAgg Glycation->ProteinAgg Cataract Cataract Formation ProteinAgg->Cataract

Caption: Proposed Mechanism of Action for this compound in Cataract Treatment.

Conclusion

The evidence from various animal models suggests that this compound has a protective and, in some cases, a reversal effect on cataract formation. Its efficacy appears to be most pronounced in the early stages of cataract development, such as in cases of immature canine cataracts and in preventative models like the galactose-induced cataract in rats.[6][9] The primary mechanism of action is attributed to the antioxidant and anti-glycation properties of its active metabolite, L-carnosine, which helps protect lens proteins from the damage that leads to opacification.[4][10] While these pre-clinical findings are promising, it is important to note that some reviews of human clinical trials have concluded there is not yet convincing evidence that NAC can reverse or prevent cataract progression in humans.[1][11] Therefore, further large-scale, well-controlled clinical trials are necessary to definitively establish its therapeutic value for human cataracts. The presented data and protocols from animal studies provide a solid foundation for such future research.

References

A Comparative Guide to the Metabolism and Pharmacokinetics of N-Acetylcarnosine Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the metabolism and pharmacokinetics of N-Acetylcarnosine (NAC), a synthetic derivative of the naturally occurring dipeptide L-carnosine. As a prodrug, NAC is designed to overcome the limitations of L-carnosine's rapid enzymatic hydrolysis in certain species, making it a molecule of significant interest for therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic and signaling pathways to facilitate a deeper understanding of NAC's behavior in different biological systems.

Introduction: this compound as a Prodrug

This compound (N-acetyl-β-alanyl-L-histidine) is structurally similar to L-carnosine, with the addition of an acetyl group. This modification renders NAC more resistant to degradation by the enzyme carnosinase (CN1), which is prevalent in the serum of humans and other higher primates but notably absent in the serum of rodents.[1][2][3] This key difference in enzymatic activity is a primary determinant of the pharmacokinetic variability of NAC and its active metabolite, L-carnosine, across species. NAC is designed to deliver L-carnosine to target tissues, where it can exert its various biological effects, including potent antioxidant and anti-glycating activities.[3]

Cross-Species Comparison of Carnosinase Activity

The primary enzyme responsible for the hydrolysis of L-carnosine is serum carnosinase (CN1). The presence and activity of this enzyme vary significantly among species, which is a critical consideration for the cross-species evaluation of NAC and L-carnosine.

SpeciesSerum Carnosinase (CN1) ActivityPrimary Location of Carnosinase ActivityImplications for L-Carnosine/NAC Pharmacokinetics
Human HighSerum, Cerebrospinal Fluid, Brain, Liver[2][4]Rapid hydrolysis of circulating L-carnosine. NAC is more stable in serum, allowing for potentially greater tissue penetration before conversion to L-carnosine.[3]
Higher Primates PresentSerum[1]Similar to humans, L-carnosine is expected to have a short plasma half-life.
Dog Low to Absent in SerumKidney[1]L-carnosine is more stable in circulation compared to humans. The kidney plays a significant role in its metabolism.[1]
Rat Absent in SerumKidney[4][5]L-carnosine is stable in the bloodstream, leading to a longer plasma half-life. The kidney is a primary site of carnosine hydrolysis.[5]
Mouse Absent in SerumKidney[2]Similar to rats, L-carnosine exhibits greater stability in the circulation.

Pharmacokinetic Profiles

Direct comparative pharmacokinetic data for systemically administered NAC is limited in publicly available literature. Therefore, this section focuses on the pharmacokinetics of L-carnosine, the active metabolite of NAC, to provide insights into its disposition across species.

L-Carnosine Pharmacokinetics in Humans (Oral Administration)

The following table summarizes the pharmacokinetic parameters of L-carnosine in healthy human volunteers following a single oral dose.

DoseCmax (µM)Tmax (hours)AUC (µM·h)
4 g17.2~139.6
6 gNot Reported~1Not Reported
10 gNot Reported~1Not Reported
15 g370.9~1762.1
Data from a study in healthy human volunteers. Significant inter-individual variability was observed.
This compound and L-Carnosine in Equine Plasma

A study on horses demonstrated the presence of endogenous NAC in plasma and its measurable concentrations following oral and intravenous administration. While specific pharmacokinetic parameters like Cmax and AUC were not provided in the abstract, the study established a baseline concentration and a method for its detection.

AnalyteEndogenous Plasma Concentration (µM)
This compound2.4 ± 0.3
Data from a study in horses.[6]

Tissue Distribution

L-carnosine is predominantly found in excitable tissues like muscle and brain. The distribution pattern appears to be conserved between rats and humans.

TissueRelative Concentration in RatsRelative Concentration in Humans
Skeletal MuscleHigh[2][7]High[2][7]
Cardiac MuscleDetected[2][7]Detected[2][7]
BrainDetected[2][7]Detected[2][7]
KidneyNot Detected[2][7]Not Detected[2][7]
LiverNot Detected[2][7]Not Detected[2][7]
LungNot Detected[2][7]Not Detected[2][7]

Metabolism and Excretion

The primary metabolic pathway for NAC involves its hydrolysis to L-carnosine. L-carnosine is then further broken down by carnosinase into its constituent amino acids, β-alanine and L-histidine.

While specific excretion data for NAC is scarce, studies on related compounds in rats suggest that urinary excretion is a major route of elimination for metabolites.[8][9] In rats administered oral L-[methyl-14C]carnitine, radiolabeled metabolites were identified as trimethylamine (B31210) N-oxide (primarily in urine) and gamma-butyrobetaine (primarily in feces).[8]

Signaling Pathways and Mechanism of Action

L-carnosine, the active metabolite of NAC, is known to modulate several signaling pathways, primarily related to its antioxidant and anti-inflammatory properties.

  • Nrf2 Pathway: L-carnosine has been shown to upregulate key enzymes involved in the Nrf2-mediated antioxidant response, including glutathione (B108866) peroxidase, superoxide (B77818) dismutase, and thioredoxins.[10]

  • MAPK, NF-κB, and PI3K/Akt Pathways: L-carnosine can influence inflammatory processes by modulating the MAPK, NF-κB, and PI3K/Akt signaling pathways.[11]

cluster_absorption Absorption and Distribution cluster_metabolism Metabolism cluster_excretion Excretion NAC This compound (Oral/Topical) Plasma_NAC NAC in Plasma NAC->Plasma_NAC Absorption Tissue_NAC NAC in Tissues Plasma_NAC->Tissue_NAC Distribution LC L-Carnosine Plasma_NAC->LC Hydrolysis (Esterases) Tissue_NAC->LC Hydrolysis (Esterases) Metabolites β-Alanine + L-Histidine LC->Metabolites Hydrolysis (Carnosinase) Urine_Feces Urine and Feces Metabolites->Urine_Feces Excretion

Figure 1. Metabolic pathway of this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study of L-Carnosine in a Rodent Model

This protocol outlines a general procedure for assessing the pharmacokinetics of L-carnosine in rats, which can be adapted for NAC studies.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Administration:

    • Intravenous (IV): A single bolus dose of L-carnosine (e.g., 50 mg/kg) is administered via the tail vein.

    • Oral (PO): L-carnosine (e.g., 500 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples (approx. 200 µL) are collected from the jugular vein at pre-dose and at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose into heparinized tubes.

  • Sample Processing: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of L-carnosine are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution).

In Vitro Metabolism of this compound Using Liver Microsomes

This protocol describes an in vitro assay to compare the metabolic stability of NAC in liver microsomes from different species.[12][13][14][15][16]

  • Materials:

    • Pooled liver microsomes from human, rat, dog, and monkey (e.g., 20 mg/mL protein).

    • This compound stock solution (e.g., 10 mM in a suitable solvent).

    • Phosphate (B84403) buffer (100 mM, pH 7.4).

    • NADPH regenerating system.

  • Incubation:

    • In a microcentrifuge tube, combine phosphate buffer, liver microsomes (to a final protein concentration of 0.5 mg/mL), and NAC (to a final concentration of 10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle agitation.

  • Time Points: Collect aliquots at 0, 5, 15, 30, and 60 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. The supernatant is then analyzed.

  • Analysis: Quantify the remaining NAC and the formation of L-carnosine using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life and intrinsic clearance of NAC in each species' liver microsomes.

cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (Human, Rat, Dog, etc.) Incubate Incubate at 37°C Microsomes->Incubate NAC_sol This compound Solution NAC_sol->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate NADPH NADPH Regenerating System NADPH->Incubate Time_points Collect Aliquots at 0, 5, 15, 30, 60 min Incubate->Time_points Quench Quench Reaction (Acetonitrile + IS) Time_points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify NAC and L-Carnosine) Centrifuge->LCMS Data Calculate Half-life and Intrinsic Clearance LCMS->Data

Figure 2. Workflow for in vitro NAC metabolism study.

HPLC-MS/MS Method for Quantification of NAC and L-Carnosine

This protocol provides a general framework for the simultaneous quantification of NAC and L-carnosine in plasma.[17][18][19]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

    • Vortex and centrifuge (e.g., 12,000 x g for 10 minutes at 4°C).

    • Transfer the supernatant and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate NAC and L-carnosine.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for NAC, L-carnosine, and the internal standard are monitored.

Visualization of Signaling Pathways

LC L-Carnosine Nrf2 Nrf2 LC->Nrf2 promotes activation ROS Reactive Oxygen Species (ROS) ROS->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GPx) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

References

Safety Operating Guide

Navigating the Disposal of N-Acetylcarnosine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of N-Acetylcarnosine, ensuring the protection of personnel and the environment.

Hazard Assessment and Regulatory Compliance

This compound's classification regarding its hazardous nature can vary depending on the supplier. One Safety Data Sheet (SDS) indicates that it causes skin, eye, and respiratory irritation, while another classifies it as non-hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1][2]. Due to this conflicting information, a cautious approach is paramount.

It is essential to "Observe all federal, state and local regulations when disposing of the substance"[1]. The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are key regulatory bodies governing pharmaceutical waste[3][4][5].

Quantitative Hazard Data Summary

Hazard ClassificationDetailsSource
Skin IrritationCauses skin irritation.AK Scientific, Inc. SDS[1]
Eye IrritationCauses serious eye irritation.AK Scientific, Inc. SDS[1]
Respiratory IrritationMay cause respiratory irritation.AK Scientific, Inc. SDS[1]
GHS ClassificationNot classified as hazardous.Cayman Chemical SDS[2]

Step-by-Step Disposal Protocol

Given the conflicting hazard information, the primary recommendation is to handle this compound as a chemical requiring professional disposal.

1. Waste Identification and Segregation:

  • Characterize the waste material to confirm it is solely this compound and not mixed with other hazardous substances.

  • Segregate this compound waste from other laboratory waste streams.

2. Containerization and Labeling:

  • Use a clean, sealable, and chemically compatible container for the waste.

  • Clearly label the container with "this compound Waste" and include any hazard symbols indicated by the supplier's SDS.

3. Institutional Protocol and Professional Disposal:

  • Consult your institution's Environmental Health and Safety (EHS) department. This is the most critical step to ensure compliance with your organization's specific procedures and local regulations.

  • Dispose of the contents and container through an approved waste disposal plant or a licensed waste disposal company as recommended by your EHS department[1].

Alternative Disposal for Non-Hazardous Classification:

If, and only if, the specific this compound you are using is explicitly classified as non-hazardous by the manufacturer's SDS and your institution's EHS department approves, the following procedure for disposal in household trash may be considered[6][7][8].

1. Deactivation and Containment:

  • Do not dispose of the dry powder directly.

  • Mix the this compound with an undesirable substance such as used coffee grounds, dirt, or cat litter[6][8][9]. This makes the compound less appealing to children and pets and unrecognizable to anyone who might go through the trash[6].

  • Place the mixture in a sealable bag or container to prevent leakage[8][9].

2. Final Disposal:

  • Place the sealed container in the regular municipal solid waste.

Important Considerations:

  • Never flush this compound down the toilet or drain. This can introduce chemicals into the water supply and harm aquatic life[8][9].

  • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Do not reuse the containers[1].

  • Always wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, when handling this compound waste.

Disposal Decision Workflow

start Start: this compound Disposal sds Consult Supplier's Safety Data Sheet (SDS) start->sds is_hazardous Is it classified as hazardous? sds->is_hazardous ehs_hazardous Contact Environmental Health & Safety (EHS) for hazardous waste pickup. is_hazardous->ehs_hazardous Yes ehs_non_hazardous Confirm with EHS that non-hazardous disposal is permitted. is_hazardous->ehs_non_hazardous No licensed_disposal Dispose through a licensed waste disposal company. ehs_hazardous->licensed_disposal end End licensed_disposal->end ehs_non_hazardous->ehs_hazardous No mix_waste Mix with an inert, undesirable substance (e.g., coffee grounds, cat litter). ehs_non_hazardous->mix_waste Yes seal_waste Place mixture in a sealed container. mix_waste->seal_waste trash_disposal Dispose of in municipal solid waste. seal_waste->trash_disposal trash_disposal->end

Caption: this compound Disposal Decision Flowchart.

References

Personal protective equipment for handling N-Acetylcarnosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Acetylcarnosine

This document provides immediate safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Physicochemical and Hazard Information

This compound (NAC) is a dipeptide and an acetylated form of L-carnosine.[1] While some safety data sheets (SDS) classify the substance as not hazardous according to the Globally Harmonized System (GHS), other suppliers indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] Therefore, it is prudent to handle this material as potentially hazardous until more conclusive information is available.[1]

PropertyValue
Synonyms N-acetyl-β-alanyl-L-histidine, NAC
CAS Number 56353-15-2
Molecular Formula C₁₁H₁₆N₄O₄
Molecular Weight 268.3 g/mol
Appearance Crystalline solid
Purity ≥95%
Solubility in PBS (pH 7.2) Approx. 10 mg/mL
Solubility in DMSO Approx. 0.5 mg/mL
Storage Temperature Room temperature for short-term; -20°C for long-term.[3][4]
Stability ≥4 years when stored at -20°C

Note: Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) are not available for this compound.[3]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

EquipmentSpecification
Hand Protection Wear suitable protective gloves (e.g., nitrile rubber).
Eye/Face Protection Use safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities.
Skin and Body Protection Wear a laboratory coat. Ensure skin is not exposed.
Respiratory Protection If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is crucial for the safe handling of this compound from receipt to use.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a tightly closed state in a dry, cool, and well-ventilated area.[5] For long-term storage, maintain at -20°C.[3][4] Keep away from incompatible materials and foodstuff containers.[5]

Preparation of Solutions
  • Ventilation: All handling that may generate dust or aerosols should be performed in a well-ventilated area, preferably a chemical fume hood.[5]

  • Weighing: Weigh the solid material carefully to avoid creating dust.

  • Dissolving:

    • For aqueous solutions, this compound can be dissolved directly in aqueous buffers like PBS (pH 7.2) to a concentration of approximately 10 mg/mL.[1] It is not recommended to store aqueous solutions for more than one day.[1]

    • For organic stock solutions, dissolve in a solvent of choice, such as DMSO, and purge with an inert gas.[1]

  • Hygiene: Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[3] Do not eat, drink, or smoke in the laboratory.[3]

Emergency and Disposal Plan

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3]

  • Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, get medical advice.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Continue rinsing.[3] If eye irritation persists, seek medical attention.[3]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical advice.

Accidental Release Measures (Spill)
  • Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Wear appropriate personal protective equipment as outlined above.

  • Containment and Cleaning: For a dry spill, mechanically pick up the material and place it into a suitable, closed container for disposal.[2] Avoid raising dust. For a solution spill, absorb with an inert material and place in a disposal container.

  • Environmental Precautions: Do not allow the substance to enter sewers or surface/ground water.[2]

Disposal Plan
  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Container Disposal: Dispose of the contents and container to an approved waste disposal plant.[3]

Workflow for Chemical Spill Response

The following diagram outlines the logical steps to follow in the event of an this compound spill.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size and Risk evacuate->assess ppe Don Appropriate PPE assess->ppe Minor Spill evacuate_lab Evacuate Laboratory Contact EHS assess->evacuate_lab Major Spill Call EHS contain Contain the Spill ppe->contain cleanup Clean Up Spill (Mechanical or Absorbent) contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report the Incident dispose->report end_node End report->end_node evacuate_lab->end_node

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.